2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole
Description
Properties
IUPAC Name |
2-chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NOS/c9-7-13-5-2-1-4(3-6(5)15-7)14-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGSYGPSOLZOOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434592 | |
| Record name | 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133840-96-7 | |
| Record name | 2-Chloro-6-(trifluoromethoxy)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
CAS Number: 133840-96-7
This technical guide provides a comprehensive overview of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole, a key intermediate in the synthesis of pharmacologically active molecules, particularly those targeting neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white solid with the molecular formula C₈H₃ClF₃NOS.[1] Its chemical structure and key properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 133840-96-7 |
| Molecular Formula | C₈H₃ClF₃NOS |
| Linear Formula | C8H3ClF3NOS |
| IUPAC Name | 2-chloro-6-(trifluoromethoxy)-1,3-benzothiazole |
| Synonyms | 2-Chloro-6-(trifluoromethoxy)-benzothiazole, 2-chloro-6-trifluoromethoxylbenzothiazole |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 253.63 g/mol |
| Appearance | White solid[1] |
| Melting Point | 38-39 °C |
| Boiling Point | 250.8 ± 35.0 °C (Predicted) |
| Density | 1.599 ± 0.06 g/cm³ (Predicted) |
| Refractive Index | 1.578 |
| Purity | Typically ≥97% |
| Storage Temperature | 2-8°C, under inert atmosphere |
Spectral Data
The following spectral data have been reported for this compound:
Table 3: Spectral Data
| Spectrum Type | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.96 (d, J = 8.9 Hz, 1H), 7.66 (s, 1H), 7.37 (d, J = 8.9 Hz, 1H) |
| IR (KBr) | νmax 3099, 3078, 1480, 1452, 1262, 1164, 1016, 865 cm⁻¹ |
| ESI-MS | m/z 251.91 [M-H]⁻ |
Note: Specific ¹³C NMR and ¹⁹F NMR data for this compound were not publicly available in the searched literature. Researchers are advised to acquire this data for complete structural confirmation.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of the corresponding benzothiazol-2-one precursor.
Experimental Protocol:
-
To a solution of 6-(trifluoromethoxy)benzo[d]thiazol-2(3H)-one (1 equivalent) in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃) (3-5 equivalents).
-
Optionally, a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully quench the reaction mixture by pouring it onto ice water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a white solid.
Application in the Synthesis of Riluzole Analogs (Buchwald-Hartwig Amination)
This compound is a valuable precursor for the synthesis of 2-amino-benzothiazole derivatives, such as analogs of the neuroprotective drug Riluzole, via palladium-catalyzed C-N cross-coupling reactions.
General Protocol for Buchwald-Hartwig Amination:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired primary or secondary amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents).
-
Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-amino-benzothiazole derivative.
Biological Significance and Applications
The benzothiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The trifluoromethoxy group at the 6-position is known to enhance metabolic stability and cell permeability of drug candidates.
This compound serves as a critical building block for compounds targeting the central nervous system. Its most notable application is in the synthesis of Riluzole and its analogs. Riluzole is an approved drug for the treatment of amyotrophic lateral sclerosis (ALS) and is known to modulate glutamatergic neurotransmission.
The mechanism of action of Riluzole and related compounds is believed to involve the inhibition of glutamate release, blockade of voltage-gated sodium channels, and non-competitive antagonism of NMDA receptors.[2][3][4] This modulation of the glutamate signaling pathway is neuroprotective and forms the basis for its therapeutic effect in neurodegenerative diseases.
Visualizations
Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of a Riluzole analog from this compound using a Buchwald-Hartwig amination reaction.
Caption: Synthetic workflow for a Riluzole analog.
Glutamate Signaling Pathway
The therapeutic effects of Riluzole and its analogs are linked to the modulation of the glutamate signaling pathway. The following diagram provides a simplified overview of this pathway.
Caption: Simplified Glutamate Signaling Pathway.
References
physicochemical properties of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in various chemical and pharmaceutical research fields. The information is presented to support research and development activities, with detailed experimental protocols and structured data for ease of reference.
Core Physicochemical Data
This compound is a benzothiazole derivative notable for its trifluoromethoxy and chloro substitutions. These functional groups significantly influence its chemical reactivity and physical properties. The compound is identified by the CAS Number 133840-96-7.[1][2][3] It typically presents as a white solid.[1]
Quantitative physicochemical data for this compound are summarized in the table below for easy comparison and reference.
| Property | Value | Source |
| CAS Number | 133840-96-7 | [1][2][4] |
| Molecular Formula | C₈H₃ClF₃NOS | [1][2] |
| Molecular Weight | 253.63 g/mol | [1][2][4] |
| Appearance | White solid | [1] |
| Melting Point | 38–39 °C | [1][4] |
| Boiling Point | 250.8 ± 35.0 °C (Predicted) | [1] |
| Density | 1.599 ± 0.06 g/cm³ (Predicted) | [1] |
| XLogP3 | 4.9 | [1] |
| Flash Point | 105.472 °C | [1] |
| Refractive Index | 1.578 | [1] |
| Storage Conditions | Store under inert atmosphere at 2-8°C | [2] |
| IUPAC Name | 2-chloro-1,3-benzothiazol-6-yl trifluoromethyl ether | [2][4] |
Experimental Protocols
A detailed methodology for the synthesis of this compound has been reported, providing a practical protocol for its preparation in a laboratory setting.
Synthesis of this compound[1]
Objective: To synthesize this compound from its precursor using thionyl chloride (SOCl₂).
Materials and Reagents:
-
Precursor Compound (referred to as "Compound 2" in the source)
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water (H₂O)
-
Silica gel for column chromatography
-
Petroleum ether (60–90 °C)
Procedure:
-
Reaction Setup: A solution of thionyl chloride (120 mL) is preheated to 65 °C in a suitable reaction vessel.
-
Addition of Precursor: The precursor compound (12.45 g, 0.05 mol) is added slowly in portions to the heated thionyl chloride solution.
-
Reaction: The resulting solution is stirred for 5 hours at a maintained temperature of 60 °C.
-
Removal of Reagent: After the reaction period, the thionyl chloride is evaporated under reduced pressure.
-
Residue Processing: The residue is dissolved in dichloromethane (CH₂Cl₂), and the solvent is evaporated again. This dissolution and evaporation process is repeated at least three times to ensure the complete removal of any remaining thionyl chloride.
-
Work-up: The final residue is dissolved in CH₂Cl₂ and washed three times with water. The organic layer is then dried over anhydrous Na₂SO₄.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. This crude product is then purified by column chromatography on silica gel, using petroleum ether (60–90 °C) as the eluent.
-
Final Product: The purification yields the final product (10.71 g, 85% yield) as a white solid.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound as described in the protocol above.
Caption: Synthesis workflow for this compound.
References
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole molecular weight
An In-depth Technical Guide on 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
This technical guide provides a detailed overview of the chemical compound this compound, targeting researchers, scientists, and professionals in drug development.
Chemical Properties and Identifiers
This compound is a white solid compound.[1] It is characterized by a benzothiazole core structure substituted with a chloro group at the 2-position and a trifluoromethoxy group at the 6-position.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 253.63 g/mol | [1] |
| Exact Mass | 252.95800 u | [1] |
| Molecular Formula | C₈H₃ClF₃NOS | [2] |
| Density (Predicted) | 1.599±0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 250.8±35.0 °C | [1] |
| Flash Point | 105.472ºC | [1] |
| Refractive Index | 1.578 | [1] |
| XLogP3 | 4.9 | [1] |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the treatment of the corresponding 2-hydroxy precursor with thionyl chloride (SOCl₂).[1]
Methodology:
-
A solution of thionyl chloride (120 mL) is preheated to 65 °C.
-
Compound 2 (the 2-hydroxy precursor, 12.45 g, 0.05 mol) is added slowly in portions to the heated thionyl chloride.
-
The resulting solution is stirred for 5 hours at 60 °C.
-
Post-reaction, the thionyl chloride is evaporated.
-
The residue is dissolved in dichloromethane (CH₂Cl₂) and the solvent is evaporated again. This dissolution and evaporation step is repeated at least three times to ensure complete removal of residual thionyl chloride.
-
The crude product is purified by column chromatography on silica gel, eluting with petroleum ether (60–90 °C).
-
This process yields the final product, this compound, as a white solid (10.71 g, 85% yield).[1]
Visualized Experimental Workflow
The synthesis protocol can be visualized as a sequential workflow.
Analytical Data
The synthesized product can be characterized using various analytical techniques.
-
Mass Spectrometry (ESI-MS): m/z 251.91 [M–H]⁻.[1]
-
Elemental Analysis: Calculated for C₈H₃ClF₃NOS: C, 37.88%; H, 1.19%; N, 5.52%. Found: C, 37.95%; H, 1.13%; N, 5.59%.[1]
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis pathway for 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole, a key intermediate in the development of various pharmacologically active compounds. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols and quantitative data to support reproducibility and scalability.
Introduction
This compound is a crucial building block in medicinal chemistry. The benzothiazole scaffold is a prevalent feature in a multitude of compounds exhibiting a wide range of biological activities. The presence of the trifluoromethoxy group at the 6-position can significantly enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. The 2-chloro substituent serves as a versatile handle for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships.
This guide focuses on a robust and well-established two-step synthesis pathway commencing from commercially available 4-(trifluoromethoxy)aniline. The synthesis involves the formation of the benzothiazole ring system followed by the conversion of a 2-amino group to a 2-chloro group via the Sandmeyer reaction.
Overall Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The initial step involves the synthesis of the precursor, 6-(trifluoromethoxy)benzo[d]thiazol-2-amine, through the reaction of 4-(trifluoromethoxy)aniline with potassium thiocyanate in the presence of bromine. The subsequent step is the conversion of the 2-amino group to the desired 2-chloro functionality using a Sandmeyer reaction.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Synthesis of 6-(Trifluoromethoxy)benzo[d]thiazol-2-amine
This procedure outlines the formation of the benzothiazole ring from 4-(trifluoromethoxy)aniline.
Reaction Scheme:
Caption: Synthesis of the 2-aminobenzothiazole intermediate.
Procedure:
A solution of 4-(trifluoromethoxy)aniline (1.0 eq.) and potassium thiocyanate (2.2 eq.) is prepared in glacial acetic acid. To this solution, a solution of bromine (1.1 eq.) in glacial acetic acid is added dropwise at a temperature maintained between 0 and 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is then washed with water and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 6-(trifluoromethoxy)benzo[d]thiazol-2-amine.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 4-(Trifluoromethoxy)aniline | 177.12 | 1.0 | - | - | - |
| Potassium Thiocyanate | 97.18 | 2.2 | - | - | - |
| Bromine | 159.81 | 1.1 | - | - | - |
| 6-(Trifluoromethoxy)benzo[d]thiazol-2-amine | 234.19 | - | (based on starting aniline) | (To be determined) | (To be determined) |
Note: Actual yields may vary depending on the specific reaction scale and conditions.
Synthesis of this compound via Sandmeyer Reaction
This section details the conversion of the 2-amino group of the benzothiazole intermediate to a chloro group.
Reaction Scheme:
Caption: Sandmeyer reaction for the synthesis of the final product.
Procedure:
6-(Trifluoromethoxy)benzo[d]thiazol-2-amine (1.0 eq.) is suspended in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.1 eq.) in water is then added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for a short period at this temperature. In a separate flask, a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added portion-wise to the copper(I) chloride solution with vigorous stirring. A gentle evolution of nitrogen gas is typically observed. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The product is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 6-(Trifluoromethoxy)benzo[d]thiazol-2-amine | 234.19 | 1.0 | - | - | - |
| Sodium Nitrite | 69.00 | 1.1 | - | - | - |
| Copper(I) Chloride | 98.99 | 1.2 | - | - | - |
| This compound | 253.63 | - | (based on starting amine) | (To be determined) | (To be determined) |
Note: Actual yields are dependent on reaction scale and optimization of conditions.
Characterization Data
The structural confirmation of the synthesized this compound would be performed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7.0-8.0 ppm, with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the benzothiazole core, the trifluoromethoxy carbon, and the carbon bearing the chlorine atom. |
| IR Spectroscopy | Characteristic peaks for C-Cl, C-F, C=N, and aromatic C-H stretching and bending vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 253.63, along with a characteristic isotopic pattern for a chlorine-containing compound. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the final, characterized product.
Caption: Logical workflow for the synthesis and characterization of the target compound.
Safety Considerations
-
Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium nitrite is a strong oxidizing agent and is toxic if ingested.
-
Hydrochloric acid is corrosive.
-
The diazonium salt intermediate is potentially explosive, especially when dry. It should be kept in solution and at low temperatures at all times.
-
All reactions should be performed in a well-ventilated fume hood.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
For Immediate Release
This technical guide provides a comprehensive overview of the structural elucidation of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole, a key intermediate in medicinal and materials chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth analysis of its spectroscopic data, a detailed synthesis protocol, and a logical workflow for its characterization.
Molecular Identity and Physicochemical Properties
This compound is a halogenated heterocyclic compound with the molecular formula C₈H₃ClF₃NOS.[1][2][3] It presents as a white solid with a molecular weight of 253.63 g/mol .[1][2] The structural framework, consisting of a benzothiazole core substituted with a chloro group at the 2-position and a trifluoromethoxy group at the 6-position, imparts unique electronic properties that are of significant interest in the development of novel therapeutic agents and functional materials.
Table 1: Physicochemical and Spectroscopic Summary
| Property | Value |
| Molecular Formula | C₈H₃ClF₃NOS |
| Molecular Weight | 253.63 g/mol [1][2] |
| CAS Number | 133840-96-7[1] |
| Appearance | White Solid[1] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.96 (d, J = 8.9 Hz, 1H), 7.66 (s, 1H), 7.37 (d, J = 8.9 Hz, 1H)[1] |
| IR (KBr) νₘₐₓ (cm⁻¹) | 3099, 3078, 1480, 1452, 1262, 1164, 1016, 865[1] |
| ESI-MS m/z | 251.91 [M-H]⁻[1] |
| Elemental Analysis (Calculated) | C, 37.88%; H, 1.19%; N, 5.52%[1] |
| Elemental Analysis (Found) | C, 37.95%; H, 1.13%; N, 5.59%[1] |
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of the corresponding 2-hydroxy precursor, 6-(trifluoromethoxy)benzo[d]thiazol-2(3H)-one. This reaction is effectively achieved using thionyl chloride (SOCl₂).
References
An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole, a key intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the formation of the benzothiazole core, followed by the conversion of the 2-amino group to a chloro substituent. This document offers detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate its practical application in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step reaction sequence. The initial step involves the construction of the benzothiazole ring system via the reaction of 4-(trifluoromethoxy)aniline with potassium thiocyanate in the presence of bromine. This reaction forms the key intermediate, 6-(trifluoromethoxy)benzo[d]thiazol-2-amine.
The subsequent step employs a Sandmeyer-type reaction to replace the 2-amino group of the intermediate with a chlorine atom. This is accomplished by diazotization of the amine with sodium nitrite in an acidic medium, followed by the introduction of a copper(I) chloride catalyst to facilitate the substitution.
Experimental Protocols
Step 1: Synthesis of 6-(trifluoromethoxy)benzo[d]thiazol-2-amine
This procedure outlines the formation of the benzothiazole core from 4-(trifluoromethoxy)aniline.
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(trifluoromethoxy)aniline | 177.12 | 17.7 g | 0.1 |
| Potassium thiocyanate | 97.18 | 10.7 g | 0.11 |
| Bromine | 159.81 | 16.0 g (5.1 mL) | 0.1 |
| Glacial Acetic Acid | 60.05 | 150 mL | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-(trifluoromethoxy)aniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir the mixture at room temperature for 15 minutes.
-
Cool the mixture to 10-15°C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid via the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 4 hours.
-
Pour the reaction mixture into 500 mL of ice-water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to yield pure 6-(trifluoromethoxy)benzo[d]thiazol-2-amine.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Melting Point | 214-216 °C |
Step 2: Synthesis of this compound
This procedure details the conversion of the 2-amino group to a chloro group via a Sandmeyer reaction.
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-(trifluoromethoxy)benzo[d]thiazol-2-amine | 234.19 | 23.4 g | 0.1 |
| Sodium Nitrite | 69.00 | 7.6 g | 0.11 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 30 mL | ~0.36 |
| Copper(I) Chloride | 98.99 | 12.0 g | 0.12 |
| Water | 18.02 | 200 mL | - |
| Dichloromethane | 84.93 | 200 mL | - |
Procedure:
-
Suspend 6-(trifluoromethoxy)benzo[d]thiazol-2-amine in a mixture of concentrated hydrochloric acid and water in a 500 mL beaker.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. The completion of diazotization can be monitored by the immediate blue color formation on starch-iodide paper.
-
In a separate 1 L flask, dissolve copper(I) chloride in concentrated hydrochloric acid and cool to 0°C.
-
Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Nitrogen gas evolution should be observed.
-
Extract the product with dichloromethane (3 x 100 mL).
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-70% |
| Boiling Point | Approx. 250 °C at 760 mmHg |
| Melting Point | 38-39 °C |
Overall Synthetic Workflow
The complete synthetic pathway from the starting aniline to the final chlorinated product is summarized in the following workflow diagram.
This guide provides a robust and reproducible methodology for the synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices when handling the reagents and performing the experimental procedures outlined herein.
The Pharmacological Potential of Benzothiazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant biological activities of benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic, antitubercular, and antioxidant properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.
Anticancer Activity
Benzothiazole derivatives have exhibited potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of various benzothiazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of these findings is summarized in the table below.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-based acetamide benzothiazole derivative 21 | Breast (MCF-7) | 24.15 | |
| Cervical (HeLa) | 46.46 | ||
| Morpholine-based thiourea aminobenzothiazole derivative 22 | Breast (MCF-7) | 26.43 | |
| Cervical (HeLa) | 45.29 | ||
| Morpholine-based thiourea bromobenzothiazole 23 | Breast (MCF-7) | 18.10 | |
| Cervical (HeLa) | 38.85 | ||
| Chlorobenzyl indole semicarbazide benzothiazole 55 | Colon (HT-29) | 0.024 | |
| Lung (H460) | 0.29 | ||
| Lung (A549) | 0.84 | ||
| Breast (MDA-MB-231) | 0.88 | ||
| Naphthalimide derivative 66 | Colon (HT-29) | 3.72 | |
| Lung (A549) | 4.074 | ||
| Breast (MCF-7) | 7.91 | ||
| Naphthalimide derivative 67 | Colon (HT-29) | 3.47 | |
| Lung (A549) | 3.89 | ||
| Breast (MCF-7) | 5.08 | ||
| L1 | Liver (HepG2) | 23-fold higher than normal liver cells | |
| L1Pt | Liver (HepG2) | 18.5-fold higher than normal liver cells | |
| L2 | Liver (HepG2) | 35-fold higher than normal liver cells | |
| L2Pt | Liver (HepG2) | 15.8-fold higher than normal liver cells | |
| 4a | Rat Brain Glioma (C6) | 0.03 | |
| 4d | Rat Brain Glioma (C6) | 0.03 | |
| 4k | Pancreatic (AsPC-1) | 10.08 | |
| Pancreatic (BxPC-3) | 11.92 | ||
| Pancreatic (Capan-2) | 16.87 | ||
| Paraganglioma (PTJ64i) | 7.47 | ||
| Paraganglioma (PTJ86i) | 13.51 | ||
| 4l | Pancreatic (AsPC-1) | 14.78 | |
| Pancreatic (BxPC-3) | 13.67 | ||
| Pancreatic (Capan-2) | 33.76 | ||
| Paraganglioma (PTJ64i) | 10.13 | ||
| Paraganglioma (PTJ86i) | 19.88 |
Signaling Pathways in Anticancer Activity
A key mechanism by which benzothiazole derivatives exert their anticancer effects is through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by benzothiazole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzothiazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the benzothiazole derivatives in the culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity
Benzothiazole derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 25 | |
| Staphylococcus aureus | 50 | ||
| Bacillus subtilis | 25 | ||
| Candida albicans | 25 | ||
| Compound 4 | Escherichia coli | 25 | |
| Staphylococcus aureus | 50 | ||
| Bacillus subtilis | 50 | ||
| Candida albicans | 50 | ||
| Compound 10 | Candida albicans | 100 | |
| Compound 12 | Candida albicans | 100 | |
| Compound 4b | Bacterial and Fungal Strains | 3.90 - 15.63 | |
| Compound 4c | Bacterial and Fungal Strains | 3.90 - 15.63 | |
| Compound 4d | Bacterial and Fungal Strains | 3.90 - 15.63 | |
| Compound 4f | Bacterial and Fungal Strains | 3.90 - 15.63 | |
| A07 | Staphylococcus aureus | 15.6 | |
| Escherichia coli | 7.81 | ||
| Salmonella typhi | 15.6 | ||
| Klebsiella pneumoniae | 3.91 | ||
| Compound 18 | Pseudomonas aeruginosa | 0.10 (mg/mL) | |
| Resistant P. aeruginosa | 0.06 (mg/mL) |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Benzothiazole derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the benzothiazole derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a microbial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Anticonvulsant Activity
Several benzothiazole derivatives have shown promise as anticonvulsant agents, with some exhibiting potent activity in preclinical models of epilepsy.
Quantitative Data: In Vivo Anticonvulsant Efficacy
The anticonvulsant activity is often evaluated in animal models using tests like the maximal electroshock (MES) test, and the efficacy is expressed as the median effective dose (ED50).
| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |
| Compound 5i | MES test | 50.8 | |
| scPTZ test | 76.0 | ||
| Compound 5j | MES test | 54.8 | |
| scPTZ test | 52.8 | ||
| Compound 9 | MES test | Most potent in series | |
| Compound 8 | PTZ test | Most potent in series |
Experimental Workflow: Anticonvulsant Screening
An In-depth Technical Guide on the Safety and Handling of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific safety and toxicological data for 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole (CAS No. 133840-96-7) is not extensively available in publicly accessible safety literature. This guide has been compiled using data from Safety Data Sheets (SDS) of structurally similar benzothiazole derivatives. All procedures and precautions should be implemented with the understanding that this compound must be treated as potentially hazardous, possessing unknown toxicity.[1] A thorough risk assessment should be conducted before handling.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to be harmful or toxic and an irritant. The GHS classifications for closely related benzothiazoles are summarized below. It is prudent to handle the target compound as if it possesses these hazards.
Table 1: GHS Hazard Classification of Structurally Related Benzothiazoles
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictograms | Reference Compound(s) |
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowedH302: Harmful if swallowed | Danger / Warning | GHS06, GHS07 | 2-Chlorobenzothiazole, 2-Chloromethyl-5-trifluoromethyl-benzothiazole[2][3] |
| Acute Toxicity, Dermal | Category 3 / 4 | H311: Toxic in contact with skinH312: Harmful in contact with skin | Danger / Warning | GHS06, GHS07 | 2-Chlorobenzothiazole, Benzothiazole[4] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | GHS07 | 2-Chlorobenzothiazole, Benzothiazole[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 | 2-Chloromethyl-5-trifluoromethyl-benzothiazole[3][5] |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318: Causes serious eye damageH319: Causes serious eye irritation | Danger / Warning | GHS05, GHS07 | 2-Chloromethyl-5-trifluoromethyl-benzothiazole, Benzothiazole[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 | 2-Chloromethyl-5-trifluoromethyl-benzothiazole[3][5] |
| Hazardous to the Aquatic Environment | Category 3 | H402: Harmful to aquatic life | - | - | 2-Chlorobenzothiazole |
Physical and Chemical Properties
Quantitative physical and chemical data for the target compound are limited. The table below presents data for the parent compound, 2-chlorobenzothiazole, and other derivatives to provide an estimate of expected properties.
Table 2: Physical and Chemical Properties of Related Benzothiazoles
| Property | Value | Method/Condition | Reference Compound |
| Molecular Formula | C₈H₃ClF₃NOS | - | Target Compound |
| Molecular Weight | 253.63 g/mol | - | Target Compound |
| Melting Point | 2 °C (36 °F) | lit. | 2-Chlorobenzothiazole |
| Boiling Point | 231 °C (448 °F) | lit. | 2-Chlorobenzothiazole |
| Density | 1.238 g/cm³ | 25 °C (77 °F), lit. | 2-Chlorobenzothiazole |
| Partition Coefficient (log Pow) | 2.01 | calculated | 2-Chlorobenzothiazole |
| Appearance | White to off-white powder | - | 2-Amino-6-(trifluoromethoxy)benzo[d]thiazole[6] |
| Storage Temperature | 2-8°C, Inert atmosphere | - | Target Compound |
Experimental and Handling Protocols
Given the potential hazards, strict adherence to the following protocols is mandatory. These procedures are based on best practices for handling novel, potentially toxic chemical entities.[7]
Risk Assessment and Laboratory Setup
-
Risk Assessment: Before any work begins, perform a comprehensive risk assessment identifying potential routes of exposure (inhalation, dermal, ingestion, eye contact) and necessary control measures.[7]
-
Ventilation: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][8]
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible and operational.[9] Keep appropriate spill cleanup materials readily available.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is required to minimize exposure.[7][10]
Table 3: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and face shield (EN 166 compliant).[11] | Protects against splashes and dust which may cause serious eye damage.[3] |
| Hand | Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber).[7][11] | Prevents skin contact, which can cause irritation and systemic toxicity. |
| Body | Flame-resistant laboratory coat, long-sleeved clothing, and closed-toe shoes.[11] | Minimizes the risk of accidental skin exposure. |
| Respiratory | Required when vapors/aerosols are generated. Use a NIOSH-approved air-purifying respirator.[11] | Prevents inhalation, which may be harmful and cause respiratory tract irritation.[4] |
Weighing and Solution Preparation Protocol
-
Containment: Weigh the solid compound within a chemical fume hood on disposable weighing paper or in a tared, sealed container to minimize contamination.[7]
-
Dispensing: Use spark-proof tools for handling.[12]
-
Dissolving: Add solvent to the solid in a controlled manner to prevent splashing. Cap the container securely before agitating and before removing it from the fume hood.[7]
Storage and Disposal Protocol
-
Storage: Store in a cool, well-ventilated, and dry area in the original, tightly closed container.[3][6] Recommended storage is at 2-8°C under an inert atmosphere. Store locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[3][13]
-
Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[7][8] The container should be clearly labeled as "Hazardous Waste: Chlorinated & Fluorinated Organic Compound".[7]
Emergency and First-Aid Procedures
Immediate action is critical in case of exposure.
Table 4: First-Aid Measures
| Exposure Route | Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention and show the SDS to the attending physician.[8] |
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Evacuation: Evacuate all non-essential personnel from the spill area.[5]
-
Control: Remove all sources of ignition. Ensure adequate ventilation.[8]
-
Containment: Wearing full PPE, prevent further leakage. For solid spills, carefully sweep or scoop the material to avoid generating dust. For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[5][11]
-
Cleanup: Place the contained waste into a sealed, labeled container for hazardous waste disposal.[11] Clean the spill area thoroughly.
Fire-Fighting
-
Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[3][5]
-
Specific Hazards: Combustion may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3] Vapors may be heavier than air and form explosive mixtures with air on intense heating.
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5]
Visual Workflow for Safety and Handling
The following diagram outlines the logical workflow for safely handling this compound and responding to potential incidents.
Caption: Logical workflow for safe chemical handling and emergency procedures.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 2-Amino-6-(trifluoromethoxy) benzo[d]thiazole Supplier in Mumbai, 2-Amino-6-(trifluoromethoxy) benzo[d]thiazole Trader, Maharashtra [chemicalmanufacturers.in]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Determining the Solubility of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to experimentally determine its solubility. The guide outlines key experimental protocols, data presentation strategies, and the underlying theoretical considerations for such an investigation. The provided methodologies are intended to serve as a starting point for laboratory work, ensuring accurate and reproducible results.
Introduction
This compound is a halogenated benzothiazole derivative.[1] Compounds of this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[2][3] Understanding the solubility of this compound in various organic solvents is a critical first step in many applications, including reaction chemistry, purification, formulation development, and biological screening. This guide provides the necessary protocols and theoretical background to empower researchers to determine these crucial physicochemical parameters.
Key Physical Properties:
-
Molecular Formula: C₈H₃ClF₃NOS[1]
-
Molecular Weight: 253.63 g/mol [1]
-
CAS Number: 133840-96-7[1]
-
Melting Point: 38-39 °C
-
Boiling Point: 250.7 °C at 760 mmHg
Theoretical Considerations for Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule with both polar (e.g., the thiazole nitrogen and trifluoromethoxy group) and nonpolar (e.g., the benzene ring) regions, its solubility will vary significantly across different organic solvents.
Factors influencing the solubility of this compound are outlined in the diagram below.
Experimental Determination of Solubility
The following section details a general protocol for determining the solubility of this compound in an organic solvent of interest.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., acetone, acetonitrile, dichloromethane, ethanol, ethyl acetate, hexanes, isopropanol, methanol, tetrahydrofuran, toluene)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow
The general workflow for determining solubility is depicted below.
References
review of trifluoromethoxy substituted benzothiazoles
An In-depth Technical Guide on Trifluoromethoxy Substituted Benzothiazoles
Abstract
The benzothiazole scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its wide array of pharmacological activities.[1][2] The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, is a key strategy in modern drug design to enhance metabolic stability, lipophilicity, and target binding affinity.[3][4] This technical guide provides a comprehensive , focusing on their synthesis, biological activities, and mechanisms of action. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of current knowledge, quantitative data, experimental methodologies, and visual representations of key biological pathways.
Introduction
Benzothiazoles are bicyclic compounds formed by the fusion of a benzene ring and a thiazole ring.[2][3] This privileged structure is present in numerous compounds with diverse biological properties, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory activities.[1][5][6][7] The trifluoromethoxy group (-OCF3) offers unique physicochemical properties, including high electronegativity and metabolic stability, making it a valuable functional group for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[4] One of the most well-known examples is Riluzole (2-amino-6-trifluoromethoxybenzothiazole), a drug used in the treatment of amyotrophic lateral sclerosis (ALS) that highlights the therapeutic potential of this class of compounds.[2][5][6][8][9] This review consolidates the current research on trifluoromethoxy-substituted benzothiazoles, presenting key data and experimental insights.
Synthesis of Trifluoromethoxy Substituted Benzothiazoles
The synthesis of the benzothiazole core typically involves the condensation of a 2-aminothiophenol with a functionalized counterpart like an aldehyde, carboxylic acid, or nitrile.[10][11] For trifluoromethoxy substituted benzothiazoles, the corresponding substituted 2-aminothiophenol is a key starting material.
General Experimental Protocol: Synthesis via Condensation
A prevalent method for synthesizing 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various aldehydes or carboxylic acids.[10] The following is a generalized protocol based on common synthetic strategies.
Materials:
-
4-(Trifluoromethoxy)-2-aminothiophenol
-
Substituted aromatic aldehyde or carboxylic acid
-
Solvent (e.g., Ethanol, Toluene, or DMF)
-
Catalyst (e.g., H2O2/HCl, P4S10, or simply heat/microwave irradiation)[10]
Procedure:
-
A solution of 4-(trifluoromethoxy)-2-aminothiophenol (1 equivalent) in the chosen solvent is prepared in a reaction vessel.
-
The selected aldehyde or carboxylic acid (1 to 1.2 equivalents) is added to the solution.
-
If required, a catalyst is added to the mixture. The reaction may be heated to reflux or subjected to microwave irradiation for a specified period (ranging from minutes to several hours), depending on the specific reactants and catalyst used.[10]
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The crude product may precipitate out of the solution or is obtained after removal of the solvent under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure trifluoromethoxy substituted benzothiazole derivative.
-
The final structure is confirmed using spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR spectroscopy.
Below is a workflow diagram illustrating this generalized synthetic process.
Caption: Generalized workflow for the synthesis of trifluoromethoxy substituted benzothiazoles.
Pharmacological Applications
The trifluoromethoxy benzothiazole scaffold has been explored for a variety of therapeutic applications, owing to its ability to interact with diverse biological targets.
Neuroprotective Activity
The most prominent trifluoromethoxy substituted benzothiazole is Riluzole (2-amino-6-trifluoromethoxybenzothiazole). It is an approved drug for treating amyotrophic lateral sclerosis (ALS) and is being investigated for other neurodegenerative conditions like Alzheimer's and Parkinson's disease.[3][8][9]
Mechanism of Action: Riluzole's neuroprotective effects are multifactorial.[8] It is known to interfere with glutamate neurotransmission by inhibiting glutamate release and blocking voltage-gated sodium channels.[2][5][8][9] This action reduces excitotoxicity, a major contributor to neuronal damage in neurodegenerative diseases. Studies in mouse models of Parkinson's disease have shown that Riluzole can protect against MPTP-induced neurodegeneration of dopaminergic neurons.[9] Furthermore, new Schiff bases derived from 2-amino-6-trifluoromethoxybenzothiazole have shown potential in protecting neurons from neuroinflammatory mediators and oxidative stress.[12]
Caption: Simplified diagram of Riluzole's mechanism of action in reducing excitotoxicity.
Table 1: Neuroprotective Activity of Trifluoromethoxy Benzothiazole Derivatives
| Compound | Biological Activity | Model/Assay | Key Findings | Reference |
|---|---|---|---|---|
| Riluzole | Neuroprotection | MPTP-induced neurotoxicity in mice | Attenuates dopamine depletion and neuronal damage in the substantia nigra. | [9] |
| Riluzole | Glutamate Antagonist | Biochemical and electrophysiological studies | Interferes with glutamate neurotransmission. | [2][5][6] |
| Schiff Bases of 2-amino-6-trifluoromethoxy benzothiazole | Anti-neuroinflammatory | Scopolamine-induced neuronal damage in mice | Reduced expression of inflammatory mediators like COX-2, TNF-α, and NF-kB. |[12] |
Anticancer Activity
The benzothiazole core is a recognized pharmacophore in the development of anticancer agents.[5][13] The introduction of trifluoromethyl and trifluoromethoxy groups has been explored to enhance potency and spectrum of activity.[13][14][15]
Mechanism of Action: Trifluoromethyl-substituted benzothiazoles have shown potent antitumor activity against various cancer cell lines, including renal, breast, and colon cancer.[13][16] For example, a 3,5-bis-trifluoromethylphenylurea derivative of benzothiazole showed potent inhibitory activity against renal cancer cell lines.[13] The mechanisms are diverse and can involve the induction of apoptosis and the modulation of key signaling pathways.[13][17] Recent studies on 2-substituted benzothiazoles have demonstrated their ability to downregulate EGFR activity and inhibit critical cell survival pathways like JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, leading to apoptosis in breast cancer cells.[18]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.
Table 2: Anticancer Activity of Trifluoromethoxy/Trifluoromethyl Benzothiazole Derivatives
| Compound | Cancer Cell Line(s) | Activity (GI50 / IC50) | Key Findings | Reference |
|---|---|---|---|---|
| 3,5-bis-trifluoromethylphenylurea benzothiazole derivative | ACHN (renal), A-498 (renal) | Potent GI50 values | More potent than the standard drug sorafenib for renal cell carcinoma. | [13] |
| 2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole (A4B17) | Androgen-responsive prostate cancer cells | Not specified | Inhibits AR N-terminal domain activity, downregulates AR target genes. | [19] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) | MCF-7, MDA 468 (breast) | GI50 < 0.1 nM | Exquisitely potent and selective antiproliferative activity. | [16] |
| Halogen/trifluoromethyl substituted 2-(hydroxyphenyl)benzothiazoles | MDA 468 (breast) | Submicromolar GI50 values | Active against ER-negative breast cancer cell line. |[20] |
Antimicrobial Activity
Benzothiazole derivatives are known to possess significant antibacterial and antifungal properties.[3][21] The substitution pattern, including the presence of electron-withdrawing groups like trifluoromethoxy, can modulate this activity.[21]
Mechanism of Action: The exact mechanisms can vary, but some benzothiazole derivatives have been found to act via dihydrofolate reductase inhibition.[21] A study involving thiazolidinone derivatives of 6-trifluoromethoxy benzothiazole identified compounds with potent antibacterial activity, comparable to the standard drug streptomycin, against strains like Listeria monocytogenes and Staphylococcus aureus.[21] Docking studies of related compounds suggest that inhibition of LD-carboxypeptidase could be a possible mechanism.[22]
Table 3: Antimicrobial Activity of Trifluoromethoxy Benzothiazole Derivatives
| Compound | Microbial Strain(s) | Activity (MIC) | Comparison | Reference |
|---|---|---|---|---|
| Thiazolidinone derivative of 6-trifluoromethoxy benzothiazole (11a) | L. monocytogenes, P. aeruginosa, E. coli, S. aureus | 0.10–0.25 mg/ml | Comparable to streptomycin (MIC = 0.15 mg/ml). | [21] |
| Thiazolidinone derivative of 6-trifluoromethoxy benzothiazole (11b) | L. monocytogenes, P. aeruginosa, E. coli, S. aureus | 0.15 mg/ml | Equivalent to streptomycin against some strains. | [21] |
| α-trifluoromethyl tertiary alcohol with benzothiazole and coumarin moiety (3cd) | Rhizoctonia solani Kuhn (fungus) | EC50 = 10.9 µg/mL | Comparable to commercial fungicide triadimefon. |[23] |
Conclusion
Trifluoromethoxy substituted benzothiazoles represent a versatile and highly valuable class of compounds in drug discovery and development. The unique properties conferred by the trifluoromethoxy group enhance the therapeutic potential of the benzothiazole scaffold, leading to potent agents with diverse biological activities. The success of Riluzole in the clinic provides a strong validation for this chemical class. Ongoing research continues to uncover novel derivatives with significant anticancer, antimicrobial, and neuroprotective activities. Future work will likely focus on elucidating detailed mechanisms of action, optimizing structure-activity relationships, and advancing the most promising candidates through preclinical and clinical development. The continued exploration of this scaffold holds considerable promise for addressing unmet medical needs across various disease areas.
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. libra.article2submit.com [libra.article2submit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Riluzole (2-amino-6-trifluoromethoxy benzothiazole) attenuates MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a Benzothiazole Scaffold-Based Androgen Receptor N-Terminal Inhibitor for Treating Androgen-Responsive Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in medicinal chemistry. The benzothiazole scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities.[1][2] The introduction of a trifluoromethoxy group at the 6-position significantly enhances lipophilicity, which can improve central nervous system penetration and metabolic stability, making this compound a valuable building block for novel therapeutics.[1]
Chemical Identity and Properties
This compound is a halogenated aromatic compound belonging to the benzothiazole class. Its formal IUPAC name is 2-chloro-6-(trifluoromethoxy)-1,3-benzothiazole. A common synonym is 2-chloro-1,3-benzothiazol-6-yl trifluoromethyl ether.[3]
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers.
| Property | Value | Reference |
| CAS Number | 133840-96-7 | [3][4] |
| Molecular Formula | C₈H₃ClF₃NOS | |
| Molecular Weight | 253.63 g/mol | [3] |
| Appearance | White solid | |
| XLogP3 | 4.9 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 1 | |
| Storage Temperature | 2-8°C under inert atmosphere |
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Chlorination of 2-Hydroxy-6-(trifluoromethoxy)benzo[d]thiazole
This protocol is a generalized procedure based on standard chemical transformations for converting 2-hydroxythiazoles to 2-chlorothiazoles.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-6-(trifluoromethoxy)benzo[d]thiazole (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add an excess of a chlorinating agent, such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), which can also serve as the solvent.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Carefully evaporate the excess chlorinating agent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Product: Purify the crude product via column chromatography on silica gel to yield this compound.
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway for preparing 2-chlorobenzothiazoles from precursors.
Caption: Plausible synthetic workflow for this compound.
Applications in Drug Discovery
The benzothiazole ring is a cornerstone in medicinal chemistry, forming the core of drugs with anticancer, antimicrobial, anticonvulsant, and neuroprotective properties.[1][6] The title compound is a crucial intermediate for introducing the 6-(trifluoromethoxy)benzothiazole moiety into more complex molecules.
Role as a Key Building Block
The chlorine atom at the 2-position is an excellent leaving group, making it susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups (amines, thiols, etc.) to build a library of derivatives for structure-activity relationship (SAR) studies.
Significance of the 6-(Trifluoromethoxy) Substituent
The 6-(trifluoromethoxy) group is particularly significant. Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), is 2-amino-6-(trifluoromethoxy)benzothiazole.[1] Its mechanism involves the inhibition of glutamate neurotransmission, highlighting the neuroprotective potential of this scaffold.[1][7] The trifluoromethoxy group enhances lipophilicity, which is crucial for blood-brain barrier penetration.[1]
Furthermore, hybrids incorporating the 6-(trifluoromethoxy)benzo[d]thiazole core have been synthesized and evaluated as potent anti-infective agents against several bacterial strains, including resistant ones.[8]
Logical Framework for Drug Development
The strategic importance of this compound in the drug discovery pipeline is illustrated below.
Caption: Role of the target compound in the drug discovery process.
Spectroscopic and Analytical Data
Detailed, published spectroscopic data for this specific compound is limited. However, based on related structures found in the literature, the following table summarizes the expected analytical characteristics.
| Analysis Method | Expected Characteristics |
| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the δ 7.0-8.5 ppm range. |
| ¹³C NMR | Signals for aromatic carbons, the C-Cl, C-S, C=N, C-O bonds, and a characteristic quartet for the CF₃ carbon. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z ≈ 253, with a characteristic isotopic pattern ([M+2]⁺) due to the presence of chlorine. |
| Infrared (IR) Spectroscopy | Characteristic peaks for C=N stretching, C-Cl stretching, C-F stretching, and aromatic C-H bonds. |
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 133840-96-7 [sigmaaldrich.com]
- 4. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. 2-Aryl-3-(6-trifluoromethoxy)benzo[d]thiazole-based thiazolidinone hybrids as potential anti-infective agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a broad spectrum of biological activities.[1] The targeted functionalization of this heterocyclic system using the Suzuki coupling enables the creation of diverse molecular libraries essential for drug discovery and development.[1]
This document provides a detailed protocol for the Suzuki coupling of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole with various aryl and heteroaryl boronic acids. While specific literature for this exact substrate is not abundant, the protocols outlined here are based on well-established methodologies for structurally similar 2-chlorobenzothiazoles and other challenging aryl chlorides.[2][3][4] The presence of a chloro-substituent, which is less reactive than bromo or iodo analogs, necessitates the use of highly active catalyst systems to achieve efficient coupling.[4]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which then re-enters the catalytic cycle.
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acid partners to achieve optimal yields.
Protocol 1: General Conditions using Pd(PPh₃)₄
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl/heteroaryl boronic acid, and potassium carbonate.
-
Seal the flask with a septum and purge with an inert gas for 15 minutes.
-
Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conditions for Less Reactive Coupling Partners using a Buchwald Ligand
For challenging or less reactive boronic acids, a more active catalyst system employing a Buchwald ligand is recommended.[4]
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask, combine this compound, the boronic acid, and potassium phosphate.
-
In a separate vial, pre-form the catalyst by mixing Pd(OAc)₂ and SPhos in a small amount of dioxane under an inert atmosphere.
-
Add the catalyst solution to the main reaction flask under a positive flow of inert gas.
-
Add the remaining anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C.
-
Follow the reaction progress and perform workup and purification as described in Protocol 1.
Data Presentation
Since no specific data for this compound is readily available, the following table summarizes typical conditions and reported yields for the Suzuki cross-coupling of other substituted 2-chlorobenzothiazoles to provide a basis for expected outcomes.
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-4-bromobenzothiazole | Arylboronic Acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/Ethanol/Water | 80-100 | 12-24 | Moderate to High |
| 2-Chlorobenzothiazole | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 18 | ~85 |
| 2-Chloro-6-fluorobenzaldehyde | Arylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/Water | 100-110 | 12-24 | High |
Note: The data in this table is derived from general protocols for similar substrates and serves as an estimation.[2][4]
Visualizations
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis and purification of the coupled product.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole is a key intermediate in the synthesis of a variety of biologically active molecules. Its benzothiazole core is a privileged scaffold in medicinal chemistry, appearing in drugs such as Riluzole, which is used to treat amyotrophic lateral sclerosis (ALS). The electron-withdrawing nature of the trifluoromethoxy group at the 6-position, coupled with the inherent electronic properties of the benzothiazole ring system, activates the 2-position for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a diverse range of functional groups, making it a valuable building block for the development of novel therapeutic agents, particularly those targeting ion channels and exhibiting neuroprotective properties.[1]
These application notes provide detailed protocols for the SNAr of this compound with various nucleophiles, including amines, thiols, and alkoxides. The resulting 2-substituted-6-(trifluoromethoxy)benzo[d]thiazole derivatives have potential applications in the discovery of new drugs for a range of disorders, including neurological diseases and cancer.
Data Presentation: Reaction Conditions and Yields
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles.
Table 1: Substitution with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperazine | Et₃N | EtOH | Reflux | 12 | 85 | [1] |
| N-Methylpiperazine | Et₃N | EtOH | Reflux | 12 | 82 | [1] |
| Morpholine | Et₃N | EtOH | Reflux | 12 | 88 | [1] |
| N,N-Dimethylethanolamine | NaH | THF | 60 | 8 | 75 | [1] |
| Hydrazine | N/A | Hydrazine hydrate | Reflux | 4 | 90 | [1] |
Table 2: Substitution with Thiol and Alkoxide Nucleophiles (Representative Protocols)
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium thiomethoxide | N/A | DMF | 80 | 6 | Not Reported | General Protocol |
| Sodium ethoxide | N/A | EtOH | Reflux | 10 | Not Reported | General Protocol |
Note: Specific yields for thiol and alkoxide substitutions with this compound were not found in the surveyed literature. The conditions provided are based on general protocols for similar substrates.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., piperazine, morpholine)
-
Triethylamine (Et₃N)
-
Ethanol (EtOH), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard workup and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add the desired amine (1.2 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-6-(trifluoromethoxy)benzo[d]thiazole.
Protocol 2: Procedure for Nucleophilic Aromatic Substitution with N,N-Dimethylethanolamine
Materials:
-
This compound
-
N,N-Dimethylethanolamine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add N,N-dimethylethanolamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General mechanism of the nucleophilic aromatic substitution reaction.
Caption: Generalized workflow for SNAr reactions.
Applications in Drug Development
The derivatives of this compound are of significant interest in drug discovery, primarily due to their structural similarity to Riluzole. The synthesized analogs are being investigated for a variety of pharmacological activities.
-
Neuroprotective Agents: Many of the synthesized compounds are analogs of Riluzole and are being evaluated for their potential in treating neurodegenerative diseases like ALS. The primary mechanism of action for Riluzole involves the modulation of glutamatergic neurotransmission and blockade of voltage-gated sodium channels.[1]
-
Ion Channel Modulators: The introduction of a protonatable amino function at the 2-position of the benzothiazole ring has been shown to enhance the use-dependent blockade of voltage-gated sodium channels (Nav1.4).[1] This makes these compounds promising candidates for the treatment of conditions characterized by cellular hyperexcitability, such as myotonia and certain types of pain.
-
Anticonvulsants: The structural features of these benzothiazole derivatives make them potential anticonvulsant agents, a property that is also linked to the modulation of voltage-gated sodium channels.
Caption: Proposed mechanism of action for neuroprotective effects.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzothiazole scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] The introduction of a trifluoromethoxy (-OCF₃) group at the 6-position can significantly enhance a molecule's metabolic stability, lipophilicity, and cell membrane permeability, making it a valuable substituent in drug design. Riluzole, a well-known drug for amyotrophic lateral sclerosis (ALS), features a 6-(trifluoromethoxy)benzothiazole core, highlighting its therapeutic potential.[5]
The 2-chloro substituent on the benzothiazole ring serves as a versatile synthetic handle for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern medicinal chemistry. This document provides detailed application notes and generalized protocols for the synthesis of novel bioactive candidates via Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation, starting from 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole.
Application Notes
Synthetic Strategies for Functionalization
The primary routes for derivatizing this compound involve palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the 2-position on the benzothiazole ring facilitates these transformations.
-
Suzuki-Miyaura Cross-Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the 2-chloro-benzothiazole with various aryl or heteroaryl boronic acids (or their esters).[6][7] This pathway allows for the synthesis of 2-aryl/heteroaryl-6-(trifluoromethoxy)benzo[d]thiazoles, a class of compounds frequently associated with anticancer and anti-inflammatory activities.[8][9] The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system.[7]
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, coupling the 2-chloro-benzothiazole with a wide range of primary or secondary amines.[10][11] This is the preferred method for synthesizing 2-amino-benzothiazole derivatives, which are known for their neuroprotective, anticonvulsant, and antimicrobial activities.[5][12] The catalytic system consists of a palladium precursor and a specialized phosphine ligand (e.g., XPhos, BINAP) with a base like sodium tert-butoxide (NaOt-Bu).[11][13]
Potential Biological Activities
Derivatives synthesized from this compound are expected to exhibit a range of biological activities based on extensive literature for analogous structures.
-
Anticancer Activity: 2-Arylbenzothiazoles are known to exhibit potent cytotoxic activity against various cancer cell lines.[1][2] The introduction of different aryl groups via Suzuki coupling can modulate this activity.
-
Neuroprotective Activity: The 6-(trifluoromethoxy)benzothiazole core is a key feature of the neuroprotective drug Riluzole.[5] Derivatives, particularly those synthesized through Buchwald-Hartwig amination, are promising candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1]
-
Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a common feature in compounds with significant antimicrobial and antifungal properties.[3][14]
Illustrative Data Presentation
The following tables provide examples of how quantitative data for synthesized compounds can be structured. The data shown are hypothetical and serve as a template for organizing experimental results.
Table 1: Illustrative Yields for Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-6-(trifluoromethoxy)benzo[d]thiazole | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-(trifluoromethoxy)benzo[d]thiazole | 91 |
| 3 | 3-Pyridinylboronic acid | 2-(Pyridin-3-yl)-6-(trifluoromethoxy)benzo[d]thiazole | 78 |
| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-6-(trifluoromethoxy)benzo[d]thiazole | 88 |
Table 2: Illustrative Biological Activity Data (IC₅₀ Values)
| Compound | Target/Cell Line | IC₅₀ (µM) | Biological Activity |
| 2-(4-Methoxyphenyl)-6-(trifluoromethoxy)benzo[d]thiazole | MCF-7 (Breast Cancer) | 5.2 | Anticancer |
| 2-(Morpholino)-6-(trifluoromethoxy)benzo[d]thiazole | SH-SY5Y (Neuroblastoma) | 2.1 | Neuroprotective |
| 2-(Piperidin-1-yl)-6-(trifluoromethoxy)benzo[d]thiazole | S. aureus | 8.5 | Antibacterial |
| 2-(Indol-1-yl)-6-(trifluoromethoxy)benzo[d]thiazole | A549 (Lung Cancer) | 7.8 | Anticancer |
Experimental Protocols & Visualizations
General Synthetic Workflow
The diagram below illustrates the two primary synthetic pathways for derivatizing the starting material.
Caption: General synthetic pathways from the starting material.
Protocol 1: Generalized Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of 2-aryl-6-(trifluoromethoxy)benzo[d]thiazoles. Optimization may be required for specific substrates.[7]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the anhydrous solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-(trifluoromethoxy)benzo[d]thiazole.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Protocol 2: Generalized Buchwald-Hartwig Amination
This protocol provides a general method for synthesizing 2-amino-6-(trifluoromethoxy)benzo[d]thiazole derivatives. The choice of ligand is crucial and may require optimization.[11][13]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 eq)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or equivalent reaction vessel
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and base to a dry Schlenk flask.
-
Add anhydrous toluene, followed by the amine and then this compound.
-
Seal the flask and heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-amino-6-(trifluoromethoxy)benzo[d]thiazole derivative.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. libra.article2submit.com [libra.article2submit.com]
- 2. mdpi.com [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.in [pharmacyjournal.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Notes and Protocols for the Derivatization of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical modification of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for the derivatization of halogenated benzothiazoles, offering a foundation for the synthesis of novel and diverse molecular entities.
Introduction
This compound is a key intermediate for the development of various biologically active compounds. The electron-withdrawing nature of the trifluoromethoxy group and the inherent reactivity of the 2-chloro substituent make this scaffold amenable to a range of chemical transformations. This application note focuses on three principal classes of reactions for its derivatization: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig), and Sonogashira Coupling. These methods allow for the introduction of a wide array of functional groups at the 2-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Key Derivatization Strategies
The primary site of reactivity on this compound is the chlorine atom at the 2-position. This position is activated towards nucleophilic attack due to the adjacent nitrogen atom in the thiazole ring.[1] Furthermore, the C-Cl bond can readily participate in various palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including the reactive 2-chloro substituent and the lipophilic 6-trifluoromethoxy group, make it an attractive scaffold for the synthesis of novel bioactive molecules. The benzothiazole core is a recognized privileged structure, present in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of potential therapeutic agents.
Key Applications in Drug Discovery
The 2-chloro position of this compound serves as a key handle for introducing diverse functionalities through various chemical transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These modifications allow for the exploration of a broad chemical space to identify compounds with desired pharmacological profiles.
Synthesis of Kinase Inhibitors
The benzothiazole scaffold has been successfully employed in the design of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases. The 2-position can be functionalized with different amine-containing fragments to generate libraries of potential kinase inhibitors. For instance, derivatives of the related 2-aminobenzothiazole have shown inhibitory activity against kinases such as VEGFR-2, CK2, and GSK3β.
Development of Antimicrobial Agents
Derivatives of this compound have demonstrated promising antibacterial and antifungal activities. The introduction of various aryl and heterocyclic moieties at the 2-position can lead to compounds with potent activity against a range of pathogens, including resistant strains.
Elaboration into Anti-inflammatory and Neuroprotective Agents
The 6-(trifluoromethoxy)benzothiazole core is present in Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), highlighting its potential in the development of neuroprotective agents. Schiff base derivatives of 2-amino-6-(trifluoromethoxy)benzothiazole have been shown to possess anti-inflammatory and antioxidant properties by modulating key signaling pathways.
Data Presentation
The following table summarizes the biological activities of representative compounds derived from the 6-(trifluoromethoxy)benzo[d]thiazole scaffold.
| Compound Class | Target/Activity | Quantitative Data | Reference Compound |
| Thiazolidinone Hybrids | Antibacterial (MIC/MBC in mg/mL) | E. coli: 0.12/0.25, S. aureus: 0.25/0.5, P. aeruginosa: 0.25/0.5 | Ampicillin, Streptomycin |
| Schiff Bases | Anti-inflammatory | Reduced expression of COX-2, JNK, TNF-α, NF-kB | - |
| 2-Amino Derivatives | Anticonvulsant (ED50 in mg/kg, i.p.) | Sound-induced seizures (mice): 0.66-4.1, L-glutamate-induced seizures: 8.5, Kainate-induced seizures: 9.25 | Diazepam |
| 2-Phenyl Derivatives | Anticancer (IC50 in µM) | MDA-MB-231: 1.21-4.89 | Sorafenib |
Experimental Protocols
The following are detailed protocols for key synthetic transformations of this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution with Amines
This protocol describes the synthesis of 2-(Arylamino)-6-(trifluoromethoxy)benzo[d]thiazole derivatives.
Reaction Scheme:
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole in various palladium-catalyzed cross-coupling reactions. The benzothiazole core, particularly when functionalized with a trifluoromethoxy group, is a key structural motif in medicinal chemistry and materials science. The protocols outlined below are designed to facilitate the synthesis of diverse derivatives through robust and efficient C-C and C-N bond-forming reactions.
Introduction
This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The electron-withdrawing nature of the trifluoromethoxy group and the inherent reactivity of the 2-chloro position make this substrate particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Stille, and Negishi couplings, offer versatile strategies for introducing a wide range of functional groups at the 2-position of the benzothiazole ring system.
The development of sophisticated palladium catalysts and ligands has enabled the efficient coupling of even challenging substrates like heteroaryl chlorides. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, are effective in overcoming the higher activation barrier associated with the cleavage of the C-Cl bond compared to C-Br or C-I bonds.
General Workflow for Palladium-Catalyzed Cross-Coupling
A general workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. It is crucial to maintain an inert atmosphere throughout the process to prevent the degradation of the catalyst and reagents.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or their esters.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling of 2-Chlorobenzothiazole Derivatives
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of related 2-chlorobenzothiazole substrates. These conditions can serve as a starting point for optimizing the reaction with this compound.
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzothiazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2-Chlorobenzothiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 92 |
| 3 | 2-Chloro-6-nitrobenzothiazole | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 24 | 78 |
| 4 | 2-Chlorobenzothiazole | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with a wide variety of primary and secondary amines.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Data Presentation: Buchwald-Hartwig Amination of 2-Chlorobenzothiazole
The following data is based on the successful amination of 2-chlorobenzothiazole and serves as a guide for reactions with the target substrate.[1]
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 4 | 92 |
| 2 | Dibutylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 4 | 97 |
| 3 | Indole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 73 |
| 4 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | Reflux | 6 | 94 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature and quench with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Other Cross-Coupling Reactions
While Suzuki-Miyaura and Buchwald-Hartwig are the most common, other palladium-catalyzed cross-coupling reactions can also be applied to this compound.
-
Sonogashira Coupling: For the synthesis of 2-alkynylbenzothiazoles, coupling with terminal alkynes is performed using a palladium catalyst and a copper(I) co-catalyst in the presence of a base.
-
Heck Reaction: This reaction allows for the arylation of alkenes, leading to the formation of 2-vinylbenzothiazole derivatives.
-
Stille Coupling: Involves the reaction with organostannanes and is known for its tolerance of a wide variety of functional groups. However, the toxicity of tin reagents is a significant drawback.
-
Negishi Coupling: Utilizes organozinc reagents, which are generally more reactive than organoboranes and can be effective for challenging couplings.
Troubleshooting
-
Low or No Conversion:
-
Catalyst/Ligand Inactivity: Ensure the palladium source and ligand are fresh and have been stored under an inert atmosphere. Consider using a pre-catalyst.
-
Insufficient Inert Atmosphere: Ensure all steps are performed under a positive pressure of an inert gas. Degas all solvents thoroughly.
-
Incorrect Base/Solvent Combination: The choice of base and solvent is critical. A screening of different conditions may be necessary for a new substrate.
-
-
Formation of Side Products:
-
Homocoupling of the Coupling Partner: This can occur in Suzuki reactions. Using the correct stoichiometry and ensuring an oxygen-free environment can minimize this.
-
Protodeboronation (Suzuki): The loss of the boronic acid group can be problematic. Avoid excessive heating and overly strong bases.
-
Hydrodehalogenation: The starting material is converted to the corresponding de-chlorinated benzothiazole. This can be a competing pathway, especially in the presence of a hydride source.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Many organic solvents are flammable and should be used in a well-ventilated fume hood away from ignition sources.
-
Bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. All experiments should be conducted by trained personnel in a suitable laboratory setting.
References
Application Notes and Protocols: Amination of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the amination of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole, a key transformation for the synthesis of pharmacologically relevant scaffolds. The protocols described herein are based on established methodologies for the amination of 2-chlorobenzothiazoles, primarily through Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.
The 2-amino-6-(trifluoromethoxy)benzo[d]thiazole core is a privileged structure in medicinal chemistry, appearing in compounds investigated for a range of biological activities. The following protocols offer versatile approaches to introduce various primary and secondary amines at the C2 position of the benzothiazole ring.
Reaction Schemes
Two primary methods for the amination of this compound are presented:
-
Nucleophilic Aromatic Substitution (SNAr): This method is suitable for a range of amines and often proceeds without the need for a metal catalyst, particularly with more nucleophilic amines. The reaction is typically driven by heat and facilitated by a base.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and general method for forming C-N bonds. It is particularly useful for less reactive amines or when milder reaction conditions are required.[1][2]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the amination of 2-chlorobenzothiazole analogues. These conditions can serve as a starting point for the optimization of the reaction with this compound.
| Entry | Amine (R¹R²NH) | Method | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | SNAr | - | - | K₂CO₃ (2.0) | DMF | 100 | 12 | >95 |
| 2 | Piperidine | SNAr | - | - | Et₃N (3.0) | NMP | 120 | 8 | 92 |
| 3 | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 16 | 88 |
| 4 | n-Butylamine | Buchwald-Hartwig | Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 85 |
| 5 | Ammonia (as 7N solution in MeOH) | Buchwald-Hartwig | PdCl₂(dppf) (5) | - | K₃PO₄ (2.5) | THF | 80 | 18 | 75 |
Experimental Protocols
Protocol 1: Amination via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for the reaction of this compound with a secondary cyclic amine, such as morpholine.
Materials:
-
This compound
-
Morpholine (or other amine)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add the amine (e.g., morpholine, 1.2-1.5 equiv.) to the solution.
-
Add potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to 100-120 °C under a nitrogen or argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-amino-6-(trifluoromethoxy)benzo[d]thiazole derivative.
Protocol 2: Amination via Buchwald-Hartwig Cross-Coupling
This protocol provides a general method for the palladium-catalyzed amination of this compound with an aniline derivative.
Materials:
-
This compound
-
Aniline (or other amine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Condenser
-
Vacuum/inert gas manifold (Schlenk line)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the flask.
-
Add this compound (1.0 equiv.) and the amine (e.g., aniline, 1.2 equiv.).
-
Add the base (e.g., sodium tert-butoxide, 1.5 equiv.).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Visualizations
Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)
Caption: General workflow for the SNAr amination of this compound.
Logical Relationship: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
purification of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole reaction products by column chromatography.
For Immediate Release
[City, State] – December 29, 2025 – For researchers, scientists, and professionals in drug development engaged in the synthesis of benzothiazole derivatives, a critical step is the effective purification of reaction products. This application note provides a detailed protocol for the purification of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole using column chromatography, a fundamental technique for the isolation of compounds in a laboratory setting.
This compound is a key intermediate and a known impurity in the synthesis of Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS).[1][2][3][4][5] Its structural similarity to Riluzole and other pharmacologically active benzothiazoles necessitates a robust purification method to ensure the quality and purity of synthetic intermediates and final products. The protocol outlined below is designed to provide a reliable method for achieving high purity of the target compound.
Introduction to the Purification Challenge
The synthesis of substituted benzothiazoles often results in a mixture of the desired product, unreacted starting materials, and various side products. The presence of the electron-withdrawing trifluoromethoxy group and the chloro substituent on the benzothiazole ring influences the polarity of this compound, making column chromatography an ideal method for its separation from less polar or more polar impurities. The selection of an appropriate stationary phase and mobile phase system is crucial for achieving optimal separation.
Experimental Protocol
This protocol details the materials, equipment, and step-by-step procedure for the column chromatographic purification of this compound.
Materials and Equipment:
-
Crude this compound reaction mixture
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Dichloromethane (ACS grade or higher)
-
Glass chromatography column
-
Separatory funnel or dropping funnel
-
Collection flasks or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
-
Cotton or glass wool
Column Packing:
-
Ensure the chromatography column is clean, dry, and mounted vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column, allowing the silica gel to settle evenly. Gently tap the column to dislodge any air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica gel bed. Do not let the column run dry.
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution and Fraction Collection:
-
Begin elution with a non-polar mobile phase, such as n-hexane or a mixture with a low percentage of ethyl acetate (e.g., 98:2 n-hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. The optimal gradient will depend on the specific impurity profile of the crude mixture. A common starting point is a gradient from 2% to 20% ethyl acetate in n-hexane.
-
Collect fractions of the eluate in separate flasks or test tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system (e.g., 80:20 n-hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure this compound.
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Data Presentation
The efficiency of the purification can be assessed by comparing the purity of the crude mixture and the final product using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The retention factor (Rf) on TLC is a key parameter for monitoring the separation.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | n-Hexane / Ethyl Acetate Gradient | Start with a low polarity (e.g., 2% EtOAc) and gradually increase. |
| TLC Monitoring | 80:20 n-Hexane:Ethyl Acetate | Provides good separation for visualization. |
| Expected Rf | ~0.4 - 0.6 | In 80:20 n-Hexane:Ethyl Acetate (This is an estimate and should be determined experimentally). |
| Purity (Post-Column) | >98% | As determined by HPLC or GC analysis. |
Visualization of the Experimental Workflow
The logical flow of the purification process is illustrated in the diagram below.
Caption: Workflow for the purification of this compound.
This detailed protocol provides a solid foundation for the successful purification of this compound. Researchers are encouraged to optimize the mobile phase composition and gradient based on their specific reaction outcomes and impurity profiles to achieve the highest possible purity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance | Semantic Scholar [semanticscholar.org]
- 3. US20080108827A1 - Process for preparing riluzole - Google Patents [patents.google.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. EP2284161A1 - Process for the preparation of riluzole - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the large-scale synthesis of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole, a key intermediate in the development of various therapeutic agents. The protocols detailed below are based on established synthetic methodologies for benzothiazole derivatives and are adapted for scalability.
Overview of Synthetic Strategies
The synthesis of this compound can be efficiently achieved through a two-step process. The primary route involves the synthesis of the precursor 2-amino-6-(trifluoromethoxy)benzothiazole, followed by a Sandmeyer reaction to introduce the chloro group at the 2-position. An alternative route, though less detailed in the literature for this specific derivative, would involve the synthesis of 2-mercapto-6-(trifluoromethoxy)benzothiazole and its subsequent chlorination.
Primary Synthetic Route:
Caption: Primary synthetic pathway for this compound.
Quantitative Data Summary
The following tables summarize the expected yields and reaction parameters for the key synthetic steps. These values are based on literature precedents for similar benzothiazole syntheses and may require optimization for large-scale production.
Table 1: Synthesis of 2-Amino-6-(trifluoromethoxy)benzothiazole
| Parameter | Value | Reference |
| Starting Material | 4-(Trifluoromethoxy)aniline | [1] |
| Key Reagents | Potassium thiocyanate, Bromine, Acetic acid | [1] |
| Reaction Time | Overnight | [1] |
| Temperature | Ambient | [1] |
| Yield | ~85% | [1] |
| Purity | >95% (after recrystallization) | [1] |
Table 2: Synthesis of this compound via Sandmeyer Reaction
| Parameter | Value | Reference |
| Starting Material | 2-Amino-6-(trifluoromethoxy)benzothiazole | General Protocol |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride | [2][3] |
| Reaction Time | 2-3 hours | [2] |
| Temperature | 0-5 °C (diazotization), Room Temp (chlorination) | [2] |
| Yield | 60-70% (unoptimized) | [2][3] |
| Purity | >98% (after purification) | General Protocol |
Detailed Experimental Protocols
3.1. Protocol 1: Large-Scale Synthesis of 2-Amino-6-(trifluoromethoxy)benzothiazole
This protocol is adapted from a known procedure for the synthesis of the target precursor.[1]
Materials:
-
4-(Trifluoromethoxy)aniline (1.0 eq)
-
Potassium thiocyanate (2.2 eq)
-
Bromine (0.9 eq)
-
Glacial Acetic Acid
-
Water
-
Ammonia solution
-
Ethanol
Equipment:
-
Large glass reactor with mechanical stirrer, dropping funnel, and temperature control
-
Filtration apparatus
-
Recrystallization setup
Procedure:
-
In a large glass reactor, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) and potassium thiocyanate (2.2 eq) in glacial acetic acid.
-
Cool the mixture and slowly add a solution of bromine (0.9 eq) in glacial acetic acid dropwise via a dropping funnel over a period of at least one hour, maintaining the internal temperature at ambient conditions.
-
After the addition is complete, allow the mixture to stir overnight at room temperature.
-
Pour the reaction mixture into a larger vessel containing water (approximately 4 times the volume of the acetic acid used).
-
Cool the resulting mixture in an ice bath and neutralize with a concentrated ammonia solution until a precipitate forms.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Recrystallize the crude product from an ethanol-water mixture to yield pure 2-amino-6-(trifluoromethoxy)benzothiazole.
3.2. Protocol 2: Large-Scale Synthesis of this compound
This protocol is a general procedure for the Sandmeyer reaction, adapted for the specific substrate.[2][3]
Materials:
-
2-Amino-6-(trifluoromethoxy)benzothiazole (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Sodium nitrite (1.1 eq)
-
Copper(I) chloride (1.2 eq)
-
Water
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Equipment:
-
Large glass reactor with mechanical stirrer and temperature control
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography setup (for purification)
Procedure:
-
Suspend 2-amino-6-(trifluoromethoxy)benzothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water in a large reactor.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate reactor, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography to obtain pure this compound.
Proposed Biological Activity and Experimental Workflow
Derivatives of this compound have been investigated as potential anti-infective agents.[4] The benzothiazole scaffold is known to interact with various biological targets in microorganisms. A proposed mechanism of action could involve the inhibition of essential enzymes in bacterial pathways, such as DNA gyrase or enzymes involved in folate biosynthesis.
Proposed Mechanism of Action:
Caption: Proposed mechanism of antibacterial action for benzothiazole derivatives.
Experimental Workflow for Biological Evaluation:
Caption: Workflow for the biological evaluation of synthesized derivatives.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aryl-3-(6-trifluoromethoxy)benzo[d]thiazole-based thiazolidinone hybrids as potential anti-infective agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Potential Anticonvulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel compounds with potential anticonvulsant activity. The following sections outline synthetic strategies for three prominent classes of compounds: Chalcones, 1,3,4-Thiadiazoles, and Sulfonamides. Each section includes a general synthetic scheme, detailed experimental protocols for representative compounds, and a summary of their biological activity.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1][2] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain resistant to current treatments, and many experience dose-limiting side effects.[3] This necessitates the continued search for novel, more effective, and safer anticonvulsant agents.[1][3] Rational drug design, based on identified pharmacophoric features, has been a key strategy in the development of new chemical entities with potential therapeutic value.[2][4][5] This document focuses on the synthesis of compounds containing key structural motifs known to be associated with anticonvulsant activity.
General Workflow for Anticonvulsant Drug Discovery
The process of discovering new anticonvulsant agents typically follows a structured workflow, from initial design and synthesis to preclinical evaluation. This involves the chemical synthesis of target molecules, followed by screening for anticonvulsant activity and neurotoxicity in animal models.
Caption: General workflow for the discovery and preclinical evaluation of novel anticonvulsant agents.
Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone core, are versatile precursors for the synthesis of various heterocyclic compounds and have demonstrated a wide range of biological activities, including anticonvulsant properties.[4][6] The presence of the reactive keto ethylenic group is crucial for their biological effects.[4]
General Synthetic Pathway
The Claisen-Schmidt condensation is the most common method for synthesizing chalcones, involving the base-catalyzed reaction of an appropriate acetophenone with a substituted benzaldehyde.[7][8]
Caption: General Claisen-Schmidt condensation for the synthesis of chalcone derivatives.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol is adapted from the synthesis of chalcone derivatives for anticonvulsant screening.[7]
Materials:
-
Substituted benzaldehyde (10 mmol)
-
Substituted acetophenone (10 mmol)
-
Ethanol (25 mL)
-
Sodium hydroxide (20 mmol)
-
Crushed ice
-
Distilled water
Procedure:
-
Dissolve the substituted benzaldehyde and substituted acetophenone in ethanol in a flask.
-
Slowly add a solution of sodium hydroxide in water to the flask while stirring.
-
Continue stirring the mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
The precipitated solid (chalcone) is filtered, washed thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude product and recrystallize from ethanol to obtain the purified chalcone derivative.
-
Characterize the final product using techniques such as melting point determination, IR, and NMR spectroscopy.
Anticonvulsant Activity of Chalcone Derivatives
The anticonvulsant activity of synthesized chalcones is typically evaluated using the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models in mice.
| Compound ID | Substitution Pattern | MES (% Protection) | Reference |
| Y1fM | - | 78.52 | [4] |
| Y2bM | - | 58.93 | [4] |
| Y2aM | - | 82.70 | [4] |
| C2 | - | Potent | [7] |
| C3 | - | Potent | [7] |
| C5 | - | Potent | [7] |
Note: Specific substitution patterns for compounds Y1fM, Y2bM, and Y2aM were not detailed in the provided search snippets. The potency of compounds C2, C3, and C5 was noted as being nearly comparable to the standard drug Phenytoin.[7]
1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole nucleus is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticonvulsant effects.[1][5][9] Several marketed drugs contain this moiety.[9]
General Synthetic Pathway
A common route for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives or the reaction of hydrazine derivatives with isothiocyanates followed by cyclization.[10][11]
Caption: General synthetic scheme for 1,3,4-thiadiazole derivatives.
Experimental Protocol: Synthesis of 2,5-disubstituted-1,3,4-thiadiazoles
This protocol is a generalized procedure based on synthetic methods described for anticonvulsant 1,3,4-thiadiazole derivatives.[1][11]
Materials:
-
Substituted aromatic acid (10 mmol)
-
Thiosemicarbazide (10 mmol)
-
Phosphorus oxychloride (or another suitable dehydrating agent)
-
Appropriate solvent (e.g., ethanol)
Procedure:
-
A mixture of the substituted aromatic acid and thiosemicarbazide is heated under reflux in the presence of a dehydrating agent like phosphorus oxychloride for several hours.
-
After cooling, the reaction mixture is poured onto crushed ice.
-
The resulting precipitate is filtered, washed with a solution of sodium bicarbonate and then with water.
-
The crude product is dried and purified by recrystallization from a suitable solvent like ethanol.
-
The structure of the synthesized compound is confirmed by spectral analysis (IR, NMR, Mass Spectrometry).
Anticonvulsant Activity of 1,3,4-Thiadiazole Derivatives
The anticonvulsant potential of these derivatives is assessed using standard screening models.
| Compound ID | MES Protection (%) | scPTZ Protection (%) | Dose (mg/kg) | Reference |
| 112a | - | 90 | 100 | [1] |
| 112g | - | 70 | 100 | [1] |
| 107f | Promising | - | - | [1] |
| 108f | Promising | - | - | [1] |
| 6d | Excellent | Excellent | - | [5] |
| 7d | Excellent | Excellent | - | [5] |
| 6b | Significant | - | - | [11] |
Note: "Promising" and "Excellent" are qualitative descriptions from the source articles. Specific percentage protection was not always available in the snippets.
Sulfonamide Derivatives
Sulfonamides are a well-established class of compounds with diverse therapeutic applications, including anticonvulsant activity.[2][12] Marketed antiepileptic drugs like acetazolamide and topiramate contain a sulfonamide or a related sulfamate moiety.[2][13] The proposed pharmacophore for anticonvulsant activity often includes a hydrophobic domain, a hydrogen bonding domain, and an electron donor moiety, which can be fulfilled by sulfonamide-containing structures.[2]
General Synthetic Pathway
The classical laboratory synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine in the presence of a base to neutralize the generated HCl.[14]
Caption: General synthesis of sulfonamide derivatives.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
This is a generalized protocol based on the synthesis of sulfonamide-containing anticonvulsants.[12]
Materials:
-
Substituted sulfonyl chloride (10 mmol)
-
Appropriate amine (10 mmol)
-
Pyridine or another suitable base (as solvent and base)
-
Ice-cold water
-
Dilute hydrochloric acid
Procedure:
-
Dissolve the amine in pyridine in a flask and cool the mixture in an ice bath.
-
Add the substituted sulfonyl chloride portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
-
Pour the reaction mixture into ice-cold water.
-
If a precipitate forms, filter the solid. If not, acidify with dilute HCl to precipitate the product.
-
Wash the crude product with water.
-
Purify the sulfonamide derivative by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
-
Confirm the structure of the final compound using appropriate analytical techniques.
Anticonvulsant Activity of Sulfonamide Derivatives
The synthesized sulfonamides are evaluated for their anticonvulsant effects and neurotoxicity.
| Compound ID | MES Activity | scPTZ Activity | Neurotoxicity | Reference |
| 4c | Promising | - | - | [2] |
| 4m | Promising | Active | - | [2] |
| 4o | Promising | Active | - | [2] |
| 3 | Active | Active | Less than Phenytoin | [12] |
| 4 | Active | Active | Less than Phenytoin | [12] |
| 5 | Active | Active | Less than Phenytoin | [12] |
Note: "Promising" and "Active" are qualitative descriptions from the source articles.
Conclusion
The synthetic pathways and protocols detailed in these application notes provide a framework for the development of novel chalcone, 1,3,4-thiadiazole, and sulfonamide derivatives as potential anticonvulsant agents. The presented data highlights the promising activity of these compound classes in preclinical models of epilepsy. Further optimization of these lead structures, guided by structure-activity relationship studies, may lead to the discovery of new, more effective, and safer antiepileptic drugs. Researchers are encouraged to adapt and refine these methodologies for their specific target compounds.
References
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. jocpr.com [jocpr.com]
- 5. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
- 9. arjonline.org [arjonline.org]
- 10. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.nirmauni.ac.in [journals.nirmauni.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sulfonamide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Agrochemical Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key intermediates used in the production of various agrochemicals. The document includes experimental procedures, quantitative data, and diagrams illustrating synthetic workflows and the mechanisms of action of the final products.
2,6-Difluorobenzamide: Intermediate for Benzoylurea Insecticides
2,6-Difluorobenzamide is a crucial building block in the synthesis of benzoylurea insecticides.[1] These insecticides act as insect growth regulators by inhibiting chitin synthesis, which is essential for the formation of the insect exoskeleton.[1][2][3] This disruption of the molting process leads to the death of the insect larva.[1][3][4]
Synthesis of 2,6-Difluorobenzamide
The synthesis of 2,6-difluorobenzamide is typically achieved through the hydrolysis of 2,6-difluorobenzonitrile. Several methods have been developed to optimize this conversion, including acid-catalyzed hydrolysis, non-catalytic hydrolysis in near-critical water, and a catalyzed reaction using hydrogen peroxide in an alkaline solution.
Experimental Protocols:
Method 1: Acid-Catalyzed Hydrolysis
-
Materials: 2,6-difluorobenzonitrile, concentrated sulfuric acid, water, ice.
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle, dropping funnel, beaker, filtration apparatus.
-
Procedure:
-
Prepare a mixed solution of 240 g of concentrated sulfuric acid and 24 ml of water in a round-bottom flask.
-
Slowly add 100 g (0.72 mol) of 2,6-difluorobenzonitrile to the acid solution at room temperature with continuous stirring.
-
Heat the reaction mixture to 80-85°C and maintain for 12 hours.
-
After the reaction is complete, carefully pour the mixture into 1.2 kg of ice water while stirring.
-
Stir the resulting suspension for 30 minutes.
-
Collect the crystalline product by filtration.
-
Wash the crystals with distilled water until the filtrate is neutral.
-
Dry the product under vacuum at 85°C.
-
Method 2: Non-Catalytic Hydrolysis in Near-Critical Water
-
Materials: 2,6-difluorobenzonitrile, deionized water, sodium chloride.
-
Equipment: Autoclave with stirrer, heating system, cooling system, filtration apparatus.
-
Procedure:
-
Add deionized water and 2,6-difluorobenzonitrile to the autoclave in a weight ratio of 1:2 to 7:1.
-
Stir the mixture and heat to boiling under normal pressure. Open the exhaust valve for 2-5 minutes.
-
Seal the autoclave and continue to heat to 200-350°C for 1-10 hours.
-
Cool the hydrolysate to room temperature.
-
Add sodium chloride to a concentration of 10-150 g/L to salt out the product.
-
Collect the product by filtration, wash with water, and dry.[5]
-
Method 3: Hydrogen Peroxide Catalyzed Hydrolysis
-
Materials: 2,6-difluorobenzonitrile, 20% sodium hydroxide solution, 30% hydrogen peroxide solution, 10% hydrochloric acid, water.
-
Equipment: Four-necked flask with stirrer, thermometer, reflux condenser, and dropping funnel.
-
Procedure:
-
To a four-necked flask, add 30 g (0.214 mol) of 2,6-difluorobenzonitrile and 25.62 g (0.128 mol) of 20% sodium hydroxide solution.
-
Heat the mixture to 50°C with stirring.
-
Slowly add 72.61 g (0.641 mol) of 30% hydrogen peroxide dropwise over 3 hours.
-
Maintain the reaction at 50°C for an additional 2 hours.
-
Cool the reaction mixture to 25°C.
-
Neutralize the solution to a pH of approximately 7.0 with 10% hydrochloric acid.
-
Stir for 1.5 hours at this temperature.
-
Collect the solid product by suction filtration, wash with water, and dry.
-
Quantitative Data for 2,6-Difluorobenzamide Synthesis
| Method | Key Parameters | Yield | Purity | Reference |
| Acid-Catalyzed Hydrolysis | 80-85°C, 12 hours | High (not specified) | Not specified | ChemicalBook |
| Non-Catalytic Hydrolysis | 200-350°C, 1-10 hours | High | Good | [5] |
| Hydrogen Peroxide Catalyzed Hydrolysis | 50°C, 5 hours | up to 95% | 99% | [6] |
| Biocatalytic (Nitrile Hydratase) | Optimized pH and temp. | 314 g/L product | High | [7] |
Diagrams for 2,6-Difluorobenzamide Synthesis and Action
Caption: Synthesis of 2,6-Difluorobenzamide.
Caption: Mechanism of Benzoylurea Insecticides.
1,2,3,6-Tetrahydrophthalic Anhydride: Intermediate for Captan Fungicide
1,2,3,6-Tetrahydrophthalic anhydride is synthesized via a Diels-Alder reaction and serves as a precursor for fungicides like captan. Captan is a broad-spectrum, non-systemic fungicide with a multi-site mode of action, primarily inhibiting fungal respiration by reacting with thiols.[8][9][10]
Synthesis of 1,2,3,6-Tetrahydrophthalic Anhydride
The synthesis involves the [4+2] cycloaddition of 1,3-butadiene and maleic anhydride.
Experimental Protocol:
-
Materials: Maleic anhydride, 1,3-butadiene (can be generated in situ from 3-sulfolene), xylene (solvent), petroleum ether.
-
Equipment: Three-necked round-bottom flask, stirrer, gas inlet tube, thermometer, reflux condenser, heating mantle, filtration apparatus.
-
Procedure:
-
In a three-necked flask, dissolve 1.5 g of finely pulverized maleic anhydride in 1 mL of dry xylene.
-
Add 2.5 g of 3-sulfolene to the flask (this will thermally decompose to produce 1,3-butadiene and sulfur dioxide gas).
-
Gently heat the mixture to dissolve the solids.
-
Increase the temperature to a moderate to strong reflux and maintain for 30 minutes after all solids have dissolved.
-
Cool the reaction mixture to room temperature.
-
Add 10 mL of xylene and transfer to an Erlenmeyer flask.
-
Add approximately 5 mL of petroleum ether and cool the mixture in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
The purity of the product, 4-cyclohexene-cis-1,2-dicarboxylic anhydride, can be assessed by its melting point (103-104°C).
-
Quantitative Data for 1,2,3,6-Tetrahydrophthalic Anhydride Synthesis
| Reactants | Solvent | Reaction Time | Yield | Reference |
| Maleic anhydride, 1,3-butadiene | Xylene | 30 min (reflux) | 49.31% - 89% | [11][12] |
| Maleic anhydride, 1,3-butadiene | Benzene | 2-2.5 hours | 93-97% | Organic Syntheses |
Diagrams for 1,2,3,6-Tetrahydrophthalic Anhydride Synthesis and Captan's Action
Caption: Synthesis of 1,2,3,6-Tetrahydrophthalic Anhydride.
Caption: Mechanism of Action of Captan Fungicide.
Triazole Fungicide Intermediate: 1-(2,4,5-trichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Triazole fungicides are a major class of agricultural fungicides that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.[13] This is achieved by inhibiting the cytochrome P450 enzyme 14α-demethylase (CYP51).[13] A common synthetic route involves the nucleophilic substitution of a halogenated acetophenone with 1,2,4-triazole.
Synthesis of a Triazole Fungicide Intermediate
Experimental Protocol:
-
Materials: 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, 1,2,4-triazole, potassium carbonate, acetonitrile, ethyl acetate, brine, anhydrous sodium sulfate, silica gel.
-
Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, filtration apparatus, rotary evaporator, column chromatography setup.
-
Procedure:
-
In a round-bottom flask, combine 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 eq), 1,2,4-triazole (1.2 eq), and potassium carbonate (1.5 eq) in acetonitrile.
-
Heat the mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.[13]
-
Quantitative Data for Triazole Intermediate Synthesis
| Starting Material | Reagents | Solvent | Reaction Time | Yield | Reference |
| 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | 1,2,4-triazole, K2CO3 | Acetonitrile | 4-6 hours (reflux) | Not specified | [13] |
| Acid and thiosemicarbazide | None (fusion) | None | 7 hours | 50-74% |
Diagrams for Triazole Intermediate Synthesis and Action
Caption: Synthesis of a Triazole Fungicide Intermediate.
Caption: Mechanism of Action of Triazole Fungicides.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jeb.co.in [jeb.co.in]
- 5. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 6. CN101462980B - Industrial production method of 2,6-difluorobenzamide - Google Patents [patents.google.com]
- 7. Efficient Production of 2,6-Difluorobenzamide by Recombinant Escherichia coli Expressing the Aurantimonas manganoxydans Nitrile Hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. npic.orst.edu [npic.orst.edu]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
- 10. upl-ltd.com [upl-ltd.com]
- 11. scribd.com [scribd.com]
- 12. Lab report #4: Diels-Alder Reaction - Google 文件 [docs.google.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring Reaction Progress via Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Careful monitoring of reaction progress is a critical component of chemical synthesis, essential for optimizing reaction conditions, maximizing yields, and ensuring the purity of the final product.[1] This document provides detailed protocols for two widely used analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive, quantitative analysis.
Protocol for Monitoring Reaction Progress via Thin-Layer Chromatography (TLC)
TLC is a fast, inexpensive, and widely used technique for the qualitative monitoring of organic reactions.[1][2] It allows for a quick assessment of the consumption of starting materials and the formation of products.[3][4]
Application Notes
-
Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase (the eluent).[4] Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[4]
-
Solvent System Selection: The key to good separation is selecting an appropriate solvent system (mobile phase).[2] A common starting point is a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate).[5] The goal is to achieve an Rf value for the starting material of approximately 0.3-0.4, which generally provides a good window for the product to appear at a different Rf.[2]
-
The Co-spot: A "co-spot" lane, where the reaction mixture is spotted directly on top of the starting material, is crucial.[2][3] This helps to confirm the identity of the starting material spot in the reaction lane, especially when the product and reactant have similar Rf values.[2]
Experimental Protocol: TLC Monitoring
1. Materials and Equipment:
-
TLC plates (e.g., silica gel 60 F-254)[5]
-
TLC developing chamber with a lid[5]
-
Pencil
-
Capillary tubes for spotting[5]
-
Eluent (solvent system)[5]
-
Visualization tools: UV lamp (254 nm), and/or chemical staining reagents (e.g., potassium permanganate, iodine chamber).[5][6]
2. Methodology:
-
Chamber Preparation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, and cover with the lid.[7]
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate.[8] The solvent level in the chamber must be below this line.[7][9]
-
Sample Preparation:
-
Spotting: Using separate capillary tubes, apply small spots of the samples onto the baseline in distinct lanes.[2] A standard three-lane spotting pattern is:
-
Lane 1: Starting Material (SM)
-
Lane 2: Co-spot (spot SM first, then spot the RM directly on top)[2]
-
Lane 3: Reaction Mixture (RM)
-
-
Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the eluent level.[8] Allow the solvent front to travel up the plate until it is about 1 cm from the top, then remove the plate.[2] Immediately mark the solvent front with a pencil.[8]
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm).[10] UV-active compounds will appear as dark spots.[11] Circle the spots with a pencil as they will disappear when the light is removed.[10]
-
Staining: If compounds are not UV-active, use a chemical stain.[6][10] Common methods include placing the plate in an iodine chamber or dipping it into a staining solution (e.g., potassium permanganate) followed by gentle heating.[10][11]
-
-
Interpretation: Monitor the reaction by observing the disappearance of the starting material spot in the reaction mixture lane and the appearance of a new spot corresponding to the product.[3][8] The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[12] Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[4]
Data Presentation: TLC Results
| Time Point | Sample | Rf (Starting Material) | Rf (Product) | Observations |
| t = 0 min | Starting Material | 0.40 | - | Single spot |
| t = 0 min | Reaction Mixture | 0.40 | - | Intense SM spot, no product |
| t = 30 min | Reaction Mixture | 0.41 | 0.65 | Faint SM spot, intense product spot |
| t = 60 min | Reaction Mixture | - | 0.65 | No SM spot visible, single product spot |
Workflow Visualization: TLC Monitoring
Caption: Standard workflow for monitoring a chemical reaction using TLC.
Protocol for Monitoring Reaction Progress via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for both qualitative and quantitative analysis of volatile and thermally stable compounds.[13][14]
Application Notes
-
Principle: In GC, a sample is vaporized and injected into a column.[15] Components are separated based on their boiling points and interactions with the column's stationary phase.[15] As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.[16] The mass spectrometer then separates these fragments based on their mass-to-charge (m/z) ratio, providing a unique mass spectrum that acts as a molecular fingerprint.[17]
-
Quantitative Analysis: The area under a peak in the gas chromatogram is proportional to the amount of that component in the sample.[15][18] By comparing the peak areas of the starting material and product over time, the reaction progress can be accurately quantified.[1] For precise quantification, an internal standard can be used.[19]
-
Sample Requirements: GC-MS is suitable for compounds that are volatile and thermally stable.[1] Non-volatile or thermally labile compounds may require a derivatization step to increase their volatility.[1]
Experimental Protocol: GC-MS Monitoring
1. Materials and Equipment:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Appropriate GC column (e.g., nonpolar or mid-polar capillary column)
-
Autosampler vials with caps
-
Microsyringe
-
Solvents (GC grade, e.g., dichloromethane, ethyl acetate)[19]
-
Internal standard (if quantitative analysis is required)[19]
2. Methodology:
-
Sample Preparation:
-
At specified time intervals, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction immediately to stop its progress (e.g., by rapid cooling or adding a quenching agent).[1]
-
Dilute the aliquot in a suitable volatile solvent (e.g., dichloromethane).[1]
-
If using an internal standard for quantification, add a precise amount to the diluted sample.[19]
-
Filter the sample through a syringe filter (e.g., 0.45 µm) if particulates are present.[8]
-
-
Instrument Setup (Example Parameters):
-
Inlet: Split/splitless injector, 250 °C.
-
Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).[1]
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 280 °C) and hold.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Analyzer: Scan range (e.g., 40-500 m/z).
-
-
Data Acquisition:
-
Inject a standard of the pure starting material to determine its retention time and mass spectrum.
-
Inject the prepared samples from the reaction time points into the GC-MS system.[1]
-
-
Data Analysis and Interpretation:
-
Identify Peaks: Compare the retention times and mass spectra of peaks in the reaction mixture chromatogram to the standard and to library data (e.g., NIST) to identify the starting material, product(s), and any intermediates or byproducts.[17][20]
-
Quantify Progress: Integrate the peak areas for the starting material and the product in the total ion chromatogram (TIC).[1] Calculate the percent conversion by comparing the relative peak areas over time. The reaction is complete when the peak for the starting material is gone and the product peak area has maximized.
-
Data Presentation: GC-MS Results
| Time Point | Analyte | Retention Time (min) | Key m/z Fragments | Peak Area % |
| t = 0 min | Starting Material | 8.52 | 150, 135, 91 | 99.8% |
| Product | - | - | 0.2% | |
| t = 30 min | Starting Material | 8.52 | 150, 135, 91 | 45.3% |
| Product | 10.15 | 192, 149, 105 | 54.7% | |
| t = 60 min | Starting Material | 8.51 | - | 1.2% |
| Product | 10.15 | 192, 149, 105 | 98.8% |
Workflow Visualization: GC-MS Monitoring
Caption: General workflow for quantitative reaction monitoring via GC-MS.
Technique Selection: TLC vs. GC-MS
Choosing the appropriate technique depends on the specific requirements of the analysis, including the need for quantitative data, the nature of the compounds, and available resources.[8]
Comparative Summary
| Parameter | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning | Separation by volatility, detection by m/z |
| Analysis Type | Primarily Qualitative[8] | Qualitative & Quantitative[13] |
| Speed | Very Fast (5-20 minutes) | Slower (15-60 minutes per sample)[13] |
| Cost | Low | High |
| Sensitivity | Low (microgram range) | Very High (picogram to femtogram range)[14] |
| Sample Req. | Broad applicability | Volatile & thermally stable compounds required[1] |
| Information | Rf values, spot presence | Retention time, mass spectrum, structure, quantity[17] |
Decision-Making Workflow
Caption: Decision workflow for selecting between TLC and GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. How To [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. silicycle.com [silicycle.com]
- 7. coconote.app [coconote.app]
- 8. benchchem.com [benchchem.com]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 14. JEOL USA blog | Why GC-MS is Ideal for Real-Time Process Gas Anal [jeolusa.com]
- 15. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 16. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 17. azolifesciences.com [azolifesciences.com]
- 18. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. benchchem.com [benchchem.com]
- 20. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Improving Yields in Suzuki Coupling of Hindered Aryl Chlorides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered aryl chlorides.
Troubleshooting Guide
Low to non-existent product yield is a common challenge when working with sterically hindered aryl chlorides. This guide provides a systematic approach to identifying and resolving potential issues in your reaction setup.
Diagram: Troubleshooting Workflow for Low Yields
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with a di-ortho-substituted aryl chloride is resulting in very low or no product yield. What are the primary factors I should investigate?
A1: Low yields with hindered aryl chlorides are a frequent issue. The primary factors to investigate are the catalyst system, reaction conditions, and the integrity of your reagents.[1]
-
Catalyst System : Standard palladium catalysts are often not effective for hindered substrates. Highly active catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to overcome the steric hindrance.[2][3] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.
-
Reaction Conditions : Sterically demanding couplings often require more forcing conditions. This can include higher reaction temperatures (100-110 °C or higher) and longer reaction times (up to 24 hours).[3] Microwave irradiation can also be a valuable tool to accelerate sluggish reactions.[3]
-
Reagent Integrity : Ensure that your palladium catalyst and phosphine ligands have not degraded.[4] Phosphine ligands are particularly susceptible to oxidation.[4] Use anhydrous and properly degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[4]
Q2: Which catalyst and ligand combination is most effective for coupling hindered aryl chlorides?
A2: The choice of catalyst and ligand is critical. While there is no single "best" combination for all substrates, several systems are known for their high efficacy with hindered aryl chlorides.
-
Bulky Biarylmonophosphine Ligands : Ligands like SPhos and XPhos, when combined with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are highly active for sterically hindered aryl chlorides.[2]
-
N-Heterocyclic Carbene (NHC) Ligands : NHC ligands have demonstrated high efficiency, even for the synthesis of tetra-ortho-substituted biaryls.[3][5] They offer a balance of steric bulk and electron-donating properties that facilitate the coupling of challenging substrates, sometimes even at room temperature.[5]
-
Specialized and Novel Ligands : For particularly difficult couplings, specialized ligands have been developed. For instance, indolylphosphine ligands (like WK-phos) have been shown to be effective, sometimes at very low catalyst loadings.[6] Similarly, β-diketiminatophosphane Pd complexes have shown high activity under mild conditions.[7]
Q3: How does the choice of base and solvent impact the yield of a hindered Suzuki coupling?
A3: The base and solvent play crucial roles in the reaction's success by influencing catalyst activity, substrate solubility, and the rate of side reactions.
-
Base Selection : The base activates the boronic acid for transmetalation.[3][8] For hindered couplings, moderately strong bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[3][4] In some cases, a stronger base such as potassium tert-butoxide may be necessary.[3] The presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[3]
-
Solvent Selection : Aprotic polar solvents and aromatic hydrocarbons are generally good choices.[3]
-
Ethereal Solvents : Dioxane and tetrahydrofuran (THF) are commonly used.
-
Aromatic Solvents : Toluene and xylene are effective, especially for reactions requiring higher temperatures.[3]
-
Polar Aprotic Solvents : Solvents like DMF can be beneficial in some cases, but their effects can be system-dependent.[3][9]
-
Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A4: Side reactions can significantly reduce the yield of the desired product. The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation : This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[2] This is a common reason for low yields.[4]
-
Mitigation Strategies :
-
Use milder bases like K₃PO₄ or Cs₂CO₃.[4]
-
Employ anhydrous reaction conditions to remove water as a proton source.[1][4]
-
Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA esters) or a potassium aryltrifluoroborate. These reagents release the boronic acid slowly, minimizing its concentration and the rate of protodeboronation.[2][4]
-
Use shorter reaction times and lower temperatures where possible.[4]
-
-
-
Homocoupling : This is the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
Diagram: Key Factors Influencing Suzuki Coupling Yield
Caption: Interplay of key factors affecting the yield of Suzuki coupling reactions.
Data Presentation
Table 1: Recommended Catalyst Systems for Hindered Substrates
| Palladium Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ | XPhos, SPhos | 0.5 - 2 | High activity for sterically hindered aryl chlorides and bromides.[2] |
| Pd(OAc)₂ | P(t-Bu)₃, PCy₃ | 1 - 3 | Effective for a broad range of aryl halides.[10] |
| PEPPSI-type Precatalysts | NHC Ligand | 0.05 - 1 | Excellent for very hindered substrates, often at lower catalyst loadings.[2] |
| Pd(OAc)₂ | NHC Ligand with Flexible Steric Bulk | - | Enables room-temperature coupling of di- and tri-ortho-substituted biaryls.[5] |
| Pd(PPh₃)₄/(t-Bu)PCy₂ | Trace Amounts | As low as 9.5 x 10⁻⁵ | Highly efficient for deactivated and sterically hindered aryl chlorides.[11][12] |
| β-Diketiminatophosphane Pd complex | - | 0.1 | Effective for a wide range of sterically hindered and deactivated aryl chlorides at moderate temperatures (50°C).[7] |
Table 2: Influence of Base and Solvent on Yield
| Base | Solvent | General Observations |
| K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, THF | Generally effective for hindered couplings; a small amount of water can be beneficial.[3][4] |
| K₂CO₃ | Aqueous Ethanol | Can be highly effective with specific catalyst systems for hindered substrates.[7] |
| KOtBu | Toluene, Dioxane | A stronger base that may be necessary for very hindered systems.[3] |
| KF | Anhydrous Solvents | A milder base that can be useful to avoid decomposition of base-sensitive functional groups.[8] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Hindered Aryl Chloride
This protocol is a general guideline and may require optimization for specific substrates.
1. Reaction Setup:
-
To a flame-dried Schlenk flask or reaction vial, add the aryl chloride (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[4]
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).[4]
2. Creation of Inert Atmosphere:
-
Seal the flask with a septum or cap.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Repeat this evacuation/backfill cycle three times to ensure an oxygen-free environment.[4]
3. Addition of Solvent and Reagents:
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of dioxane).[4]
-
If necessary, bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation.[4]
4. Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
5. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Trace amounts of palladium catalysed the Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective synthetic route involves a two-step process. The first step is the synthesis of the intermediate, 2-amino-6-(trifluoromethoxy)benzo[d]thiazole, commonly known as riluzole. The second step is the conversion of the 2-amino group to a 2-chloro group via a Sandmeyer reaction.
Q2: What are the common side reactions I should be aware of during the synthesis of 2-amino-6-(trifluoromethoxy)benzo[d]thiazole?
A2: During the synthesis of 2-amino-6-(trifluoromethoxy)benzo[d]thiazole from 4-(trifluoromethoxy)aniline, potassium thiocyanate, and bromine, several side reactions can occur. These include the formation of regioisomers if the starting aniline contains impurities, and over-bromination of the benzothiazole ring. A study has identified several process-related impurities, including isomers and a bromo-derivative.[1][2][3][4]
Q3: What are the typical side reactions associated with the Sandmeyer reaction to produce this compound?
A3: The Sandmeyer reaction, while effective, is prone to several side reactions. The most common include the formation of 2-hydroxy-6-(trifluoromethoxy)benzo[d]thiazole due to the reaction of the diazonium salt with water, especially at elevated temperatures. Other potential byproducts include biaryl compounds formed from the coupling of aryl radicals and the formation of azo compounds if the diazonium salt couples with the starting amine or other electron-rich aromatic species in the reaction mixture.[5][6]
Q4: How can I purify the final product, this compound?
A4: Purification of the final product can typically be achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent can also be employed for further purification to obtain a high-purity product.[5]
Troubleshooting Guides
Part 1: Synthesis of 2-amino-6-(trifluoromethoxy)benzo[d]thiazole
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Ensure the dropwise addition of the bromine solution is slow and the temperature is maintained at ambient temperature. - Allow the reaction to stir overnight to ensure completion.[7] - Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of side products. | - Use highly pure 4-(trifluoromethoxy)aniline to avoid the formation of regioisomeric impurities.[1][2][3][4] - Control the stoichiometry of bromine carefully to prevent over-bromination. | |
| Presence of Multiple Spots on TLC | Formation of impurities. | - The primary impurities are often regioisomers of the product and a bromo-derivative. - Isolate the main product through careful column chromatography or recrystallization from an ethanol-water mixture.[1][2][3][4][7] |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | - After pouring the reaction mixture into water, cool the mixture in an ice bath to promote precipitation. - Neutralize the mixture with ammonia to precipitate the free base.[7] |
Part 2: Sandmeyer Reaction for this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Decomposition of the diazonium salt intermediate. | - Maintain a low temperature (0-5 °C) during the diazotization step.[5][6] - Add the sodium nitrite solution slowly to control any exotherm. |
| Inactive copper(I) chloride catalyst. | - Use freshly prepared or high-purity commercial copper(I) chloride. | |
| Incomplete reaction. | - Allow for a sufficient reaction time for the conversion of the diazonium salt. Monitor by TLC. | |
| Formation of a Dark, Tarry Reaction Mixture | Side reactions of the diazonium salt, such as coupling reactions or polymerization. | - Ensure the diazotization is complete before adding the copper(I) chloride solution. - Maintain a strongly acidic pH during diazotization to stabilize the diazonium salt.[5] |
| Presence of 2-Hydroxy Impurity | Reaction of the diazonium salt with water. | - Keep the reaction temperature low during the Sandmeyer reaction. - Use anhydrous solvents if possible, although the diazotization step is typically performed in an aqueous acidic solution. |
Quantitative Data on Impurities in 2-amino-6-(trifluoromethoxy)benzo[d]thiazole Synthesis
A study on the process development of riluzole identified several impurities. The table below summarizes these findings.[1][2][3][4]
| Impurity | Structure | Observed m/z | Typical Range (%) |
| 4-(trifluoromethoxy)aniline (Starting Material) | C7H6F3NO | 177 | 0.05 - 0.15 |
| 2-(trifluoromethoxy)aniline | C7H6F3NO | 177 | 0.05 - 0.15 |
| 3-(trifluoromethoxy)aniline | C7H6F3NO | 177 | 0.05 - 0.15 |
| 2-amino-5-(trifluoromethoxy)benzothiazole | C8H5F3N2OS | 234 | 0.05 - 0.15 |
| 2-amino-4-(trifluoromethoxy)benzothiazole | C8H5F3N2OS | 234 | 0.05 - 0.15 |
| 4-Bromo-6-(trifluoromethoxy)benzothiazol-2-ylamine | C8H4BrF3N2OS | 312 | 0.05 - 0.15 |
| N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)acetamide | C10H7F3N2O2S | 255 | 0.05 - 0.15 |
| 6,6'-(Disulfanediyl)bis(2-aminobenzothiazole) derivative | C16H10F6N4O2S2 | 396 | 0.05 - 0.15 |
| Azo-dimer of riluzole | C16H8F6N4O2S2 | 333 | 0.05 - 0.15 |
Experimental Protocols
Synthesis of 2-amino-6-(trifluoromethoxy)benzo[d]thiazole[7]
-
Dissolve 84 g of 4-(trifluoromethoxy)aniline and 187 g of potassium thiocyanate in 500 ml of acetic acid.
-
To this solution, add a solution of 77 g of bromine in 220 ml of acetic acid drop by drop over one hour.
-
Stir the mixture overnight at ambient temperature.
-
Pour the reaction mixture into 2 liters of water.
-
Cool the resulting mixture in an ice bath and neutralize by the addition of ammonia.
-
Separate the insoluble material by filtration and wash with water.
-
Recrystallize the crude product from an ethanol-water (50:50) mixture to yield 77 g of 2-amino-6-(trifluoromethoxy)benzo[d]thiazole (m.p. 119 °C).
General Protocol for Sandmeyer Reaction[5]
-
Dissolve 2-amino-6-(trifluoromethoxy)benzo[d]thiazole in a suitable acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue).
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated HCl and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, observing for nitrogen gas evolution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. [PDF] Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
troubleshooting failed reactions with 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole. The information is presented in a question-and-answer format to directly address common issues encountered during synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound?
A1: The reactivity of this compound is primarily dictated by the electronic properties of the benzothiazole ring system and the substituents. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent nitrogen atom in the thiazole ring. Furthermore, the trifluoromethoxy (-OCF3) group at the 6-position is strongly electron-withdrawing, which further enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack. For palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, the electron-deficient nature of the aryl chloride can facilitate the oxidative addition step, which is often rate-limiting. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides, necessitating the use of highly active catalyst systems.
Q2: How can I synthesize the starting material, this compound?
A2: A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from the commercially available 2-amino-6-(trifluoromethoxy)benzo[d]thiazole (Riluzole).[1] This transformation involves the diazotization of the amino group followed by displacement with a chloride ion, typically using a copper(I) or copper(II) chloride catalyst.
Q3: What are the most common reactions performed with this compound?
A3: The most frequently employed reactions with this compound are nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAr): This includes reactions with various nucleophiles such as amines (primary and secondary), thiols, and hydrazine to form the corresponding 2-substituted benzothiazoles.[1]
-
Palladium-Catalyzed Cross-Coupling:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or their esters.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with a wide range of amines.
-
Troubleshooting Failed Reactions
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr) Reactions
Q: I am attempting a nucleophilic substitution with an amine/thiol on this compound, but I am observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?
A: Low conversion in SNAr reactions with this substrate can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Steps:
-
Assess Nucleophile Reactivity:
-
Problem: The nucleophile may not be sufficiently reactive.
-
Solution: For amine nucleophiles, ensure the reaction is run under conditions that favor the free base form. If using an amine salt, an external base is required. For thiols, the corresponding thiolate, generated in situ with a base, is the active nucleophile. Consider using a stronger, non-nucleophilic base if deprotonation of the nucleophile is suspected to be incomplete.
-
-
Optimize Reaction Temperature:
-
Problem: The activation energy for the reaction may not be reached at the current temperature.
-
Solution: Gradually increase the reaction temperature. While the substrate is activated, some nucleophiles may require heating to proceed at a reasonable rate. Monitor the reaction for decomposition of starting materials or products at elevated temperatures.
-
-
Solvent Choice:
-
Problem: The solvent may not be appropriate for the reaction. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the intermediate and reactants effectively.
-
Solution: If using a non-polar solvent, consider switching to a polar aprotic solvent such as DMF, DMAc, or DMSO.
-
-
Base Selection (for reactions requiring a base):
-
Problem: The base may be too weak to deprotonate the nucleophile or may be sterically hindered.
-
Solution: For deprotonating thiols or amine salts, common bases include K2CO3, Cs2CO3, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). If these are ineffective, a stronger base like NaH or KHMDS could be trialed, provided the substrate and nucleophile are stable under these conditions.
-
Issue 2: Failed or Low-Yielding Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
Q: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is not working. I am either recovering my starting material or observing significant side products. What should I investigate?
A: The success of palladium-catalyzed cross-coupling reactions with aryl chlorides is highly dependent on the catalyst system and reaction conditions. The electron-deficient nature of this specific substrate can influence the catalytic cycle.
Troubleshooting Workflow for Pd-Catalyzed Cross-Coupling:
Caption: Troubleshooting workflow for failed Pd-catalyzed reactions.
Common Side Reactions and Their Mitigation:
| Side Reaction | Potential Cause(s) | Suggested Solution(s) |
| Hydrodehalogenation | Presence of water; β-hydride elimination from the Pd-amido complex (Buchwald-Hartwig). | Ensure anhydrous conditions; use bulky ligands that disfavor β-hydride elimination. |
| Homocoupling of Boronic Acid | Presence of oxygen; catalyst decomposition. | Thoroughly degas all solvents and reagents; maintain a strict inert atmosphere. |
| Protodeboronation | Unstable boronic acid; presence of protic impurities. | Use high-purity boronic acid or consider using the more stable pinacol boronate ester derivative. |
| Catalyst Decomposition | High temperatures; presence of impurities. | Use the lowest effective temperature; ensure high purity of all reagents and solvents. |
Experimental Protocols
Protocol 1: Synthesis of this compound (Sandmeyer Reaction)
This protocol is adapted from literature procedures for the synthesis of related 2-chlorobenzothiazoles.[1][2]
Reaction Scheme:
References
Technical Support Center: Optimization of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole Coupling Reactions
Welcome to the technical support center for the optimization of coupling reactions involving 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of derivatives of this compound.
Troubleshooting Guide
This guide provides solutions in a question-and-answer format to address specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
-
Question: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is giving low to no yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in cross-coupling reactions with aryl chlorides like this compound are a common challenge. The primary reasons often relate to catalyst activity, reaction conditions, and reagent quality.
-
Catalyst System: The choice of palladium precursor and, more importantly, the ligand is critical for activating the relatively inert C-Cl bond. For sterically hindered and electron-deficient substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the oxidative addition step.[1]
-
Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products. An optimal temperature must be determined empirically. It is advisable to start with a moderate temperature (e.g., 80 °C) and gradually increase it if the reaction is sluggish.[2]
-
Base Selection: The strength and solubility of the base are crucial for the efficiency of the transmetalation step in Suzuki coupling or for the deprotonation of the amine in Buchwald-Hartwig amination. Common bases include K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base should be optimized for the specific reaction.
-
Solvent: The solvent must be anhydrous and degassed to prevent catalyst deactivation and side reactions. Common choices include toluene, dioxane, and DMF. The solvent should be able to dissolve the reactants and be compatible with the reaction temperature.
-
Inert Atmosphere: Maintaining a strict inert atmosphere (e.g., nitrogen or argon) is essential to prevent the oxidation of the catalyst and other reagents, which can lead to homocoupling of the boronic acid in Suzuki reactions.[1][3]
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing significant amounts of side products, such as the homocoupling of my boronic acid/ester or protodeboronation in my Suzuki coupling reaction. How can I minimize these?
-
Answer: The formation of side products is often linked to the reaction conditions and the stability of the reagents.
-
Homocoupling: This is typically caused by the presence of oxygen in the reaction mixture.[1] Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and can be an issue with unstable boronic acids. Using a milder base or anhydrous conditions can sometimes mitigate this problem.
-
Hydrolysis of the Benzothiazole Ring: While less common under typical cross-coupling conditions, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to the degradation of the benzothiazole core.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting temperature for optimizing the coupling reaction of this compound?
-
A1: A reasonable starting point for temperature optimization is typically in the range of 80-100 °C.[2] Monitor the reaction progress by TLC or LC-MS. If the reaction is slow or incomplete, the temperature can be incrementally increased (e.g., in 10 °C intervals) to a maximum of around 130-150 °C, depending on the solvent's boiling point and the catalyst's thermal stability.[4]
-
-
Q2: How does the trifluoromethoxy group affect the reactivity of the 2-chlorobenzothiazole?
-
A2: The trifluoromethoxy group is strongly electron-withdrawing. This electronic effect can make the chloro-substituent more susceptible to nucleophilic aromatic substitution, but in the context of palladium-catalyzed cross-coupling, it can make the oxidative addition step more challenging compared to electron-rich aryl chlorides.
-
-
Q3: Which analytical techniques are best for monitoring the reaction progress?
-
A3: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to identify products and byproducts, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are highly recommended.
-
Data Presentation
Table 1: Hypothetical Temperature Optimization for a Suzuki Coupling Reaction
| Entry | Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of Product (%) | Key Observations |
| 1 | 80 | 24 | 45 | 40 | Starting material remains |
| 2 | 100 | 24 | 85 | 80 | Trace side products |
| 3 | 120 | 12 | >95 | 92 | Clean reaction |
| 4 | 140 | 12 | >95 | 85 | Increased side products |
Note: This table is a hypothetical representation to illustrate the effect of temperature on a Suzuki coupling reaction with this compound. Actual results may vary.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol that should be optimized for each specific substrate combination.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), a suitable base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) in a Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yield coupling reactions.
References
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Benzothiazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing homocoupling in Suzuki-Miyaura cross-coupling reactions involving benzothiazole substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling in Suzuki reactions involving benzothiazoles?
Homocoupling in Suzuki reactions, which leads to the formation of symmetrical biaryls from the boronic acid starting material, is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of molecular oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and the active Pd(0) catalyst. This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
Q2: How does the choice of palladium catalyst and ligand affect homocoupling with benzothiazole substrates?
The choice of the palladium source and ligand is critical in controlling side reactions, including homocoupling.
-
Catalyst Precursor: Using a Pd(0) source, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources as it does not require an initial reduction step that can contribute to homocoupling.
-
Ligands: Bulky and electron-rich phosphine ligands, like SPhos and XPhos, are often effective in promoting the desired cross-coupling pathway and minimizing side reactions. These ligands can stabilize the palladium catalyst and facilitate the reductive elimination step that forms the desired product over the homocoupling pathway. For benzothiazole substrates, catalyst systems like Pd(PPh₃)₄ have been used effectively.
Q3: What is the role of the base in minimizing homocoupling for benzothiazole Suzuki reactions?
The base is essential for activating the boronic acid for transmetalation. However, its choice can significantly impact the reaction's success and the prevalence of side reactions.
-
Base Strength: Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the stability of the boronic acid. For instance, in the Suzuki coupling of 5-Bromo-2-chlorobenzo[d]thiazole, K₂CO₃, Cs₂CO₃, and K₃PO₄ have all been successfully employed with different arylboronic acids.[2]
-
Anhydrous Conditions: For particularly sensitive substrates, employing anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.
Q4: Can the quality and type of boronic acid derivative influence homocoupling?
Yes, the stability of the boron reagent is crucial.
-
Boronic Acid Stability: Boronic acids can degrade, especially when exposed to air and moisture, leading to protodeboronation and potentially contributing to homocoupling.
-
Stable Derivatives: Using more stable derivatives like pinacol boronate esters (BPin) or MIDA boronates can significantly improve reaction consistency and reduce the formation of side products. These are often more resistant to decomposition under the reaction conditions.
Q5: How does temperature affect homocoupling in Suzuki reactions of benzothiazoles?
Temperature is a critical parameter that needs to be optimized.
-
Accelerating Side Reactions: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions like protodeboronation and homocoupling.
-
Optimization: It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of byproducts. For example, successful couplings of 5-Bromo-2-chlorobenzo[d]thiazole have been reported at temperatures ranging from 90°C to 110°C.[2]
Troubleshooting Guides
Issue: Significant formation of homocoupled biaryl product is observed.
This troubleshooting guide provides a step-by-step approach to diagnose and resolve issues with excessive homocoupling.
Troubleshooting Workflow
Caption: Troubleshooting workflow for minimizing homocoupling.
Issue: Low yield of the desired cross-coupled benzothiazole product.
Low yields can be a result of various factors, including competing side reactions like homocoupling.
Diagnostic Workflow for Low Yields
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Data Presentation
The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of 5-Bromo-2-chlorobenzo[d]thiazole with various arylboronic acids, providing a comparative overview of conditions leading to good yields, which indirectly suggests the minimization of side reactions like homocoupling.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| Pd(dppf)Cl₂ | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 92 |
| SPhos-Pd-G3 | 3-Fluorophenylboronic acid | K₃PO₄ | DMF | 110 | 6 | 78 |
Data compiled from literature sources for illustrative purposes.[2]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Benzothiazole with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the benzothiazole halide (1.0 mmol), the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the arylboronic acid (1.2 mmol).
Inert Atmosphere:
-
Seal the flask with a septum and thoroughly degas the flask by alternating between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of toluene and water, 10 mL) via syringe.
-
Continue to bubble the inert gas through the reaction mixture for an additional 15-30 minutes.
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for the Synthesis of 2-Amino-6-phenylbenzothiazole
Reaction Setup:
-
In a round-bottom flask, combine 2-amino-6-bromobenzothiazole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL).
Reaction:
-
Heat the reaction mixture to 95 °C and stir for 3-4 hours.
-
Monitor the completion of the reaction by TLC.
Workup:
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
Purification:
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-6-phenylbenzothiazole.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Catalyst Deactivation in Reactions Involving 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole in their synthetic endeavors. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in reactions such as palladium-catalyzed cross-coupling.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is stalling or showing low conversion. What are the likely causes related to the catalyst?
A1: Low conversion or reaction stalling when using this compound is often linked to catalyst deactivation. The primary suspects are the structural features of the molecule itself:
-
Catalyst Poisoning by the Benzothiazole Moiety: The nitrogen and sulfur atoms in the benzothiazole ring are Lewis basic and can coordinate strongly to the metal center of the catalyst (commonly palladium).[1][2] This coordination can form stable, inactive complexes, effectively removing the catalyst from the active catalytic cycle.[1][3] This is a well-documented issue with nitrogen-containing heterocycles.[1][2][3]
-
Formation of Inactive Catalyst Species: High reaction temperatures or high concentrations of reactants can lead to the agglomeration of the active catalyst (e.g., Pd(0)) into inactive palladium black.[4][5] This reduces the available active surface area of the catalyst.
-
Impurities: Trace impurities in the reactants, solvents, or starting materials can act as catalyst poisons.[6] It is crucial to use high-purity reagents and anhydrous, deoxygenated solvents.[6][7]
Q2: I observe the formation of a black precipitate (palladium black) early in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a common visual indicator of catalyst deactivation through agglomeration and precipitation of the active Pd(0) species.[4][5] While common in many successful couplings, its rapid formation early on often correlates with poor catalyst stability and incomplete conversion.[5]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can accelerate the agglomeration of palladium nanoparticles.[7] Consider running the reaction at a lower temperature for a longer duration.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of stabilizing ligand can leave the metal center exposed and prone to aggregation. Increasing the ligand-to-metal ratio can sometimes improve catalyst stability.[6]
-
Ensure an Inert Atmosphere: Oxygen can lead to the oxidation and subsequent decomposition of the active Pd(0) catalyst.[6] Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen.[6]
-
Q3: Could the trifluoromethoxy group on the benzothiazole be contributing to catalyst deactivation?
A3: The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing group.[8][9] While not a direct catalyst poison, its electronic influence can impact the reaction in ways that may indirectly lead to catalyst deactivation:
-
Reaction Kinetics: The electron-withdrawing nature of the -OCF3 group can affect the electron density of the benzothiazole ring system, potentially slowing down key steps in the catalytic cycle, such as oxidative addition. Slower catalysis can sometimes increase the lifetime of sensitive catalyst intermediates, making them more susceptible to decomposition pathways.
-
Substrate Stability: While the -OCF3 group itself is generally stable, its influence on the overall molecule's reactivity under harsh conditions could lead to side reactions that generate catalyst inhibitors.[8]
Q4: Can I reuse the catalyst from my reaction with this compound?
A4: Direct reuse of the catalyst is generally not recommended without a regeneration step, especially if you have experienced incomplete conversion.[4] The catalyst is likely to be at least partially deactivated by product inhibition or poisoning from the benzothiazole nitrogen.[4] Attempting to reuse the catalyst will likely result in significantly lower or no conversion.
Troubleshooting Guides
This section provides structured guidance for specific issues you might encounter.
Issue 1: Reaction Fails to Initiate
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Increase Catalyst Loading: As a first step, a modest increase in catalyst loading might overcome the initial poisoning effect.[7] |
| 2. Screen Different Ligands: Bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes protect the metal center from coordination with the benzothiazole nitrogen. | |
| 3. Use a Pre-catalyst: Modern pre-catalysts are designed for rapid generation of the active catalytic species, which can sometimes outcompete the rate of catalyst poisoning. | |
| Impure Reagents | 1. Purify Starting Materials: Ensure the purity of this compound and the coupling partner. |
| 2. Use High-Purity Solvents and Bases: Use anhydrous, degassed solvents and fresh, high-purity bases.[6][7] |
Issue 2: Reaction Starts but Stalls Over Time
| Possible Cause | Troubleshooting Steps |
| Gradual Catalyst Deactivation | 1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition over time.[7] |
| 2. Optimize Base: The choice and strength of the base can influence catalyst stability. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[1] | |
| 3. Incremental Addition of Reagent: In some cases, slow addition of the benzothiazole substrate can maintain a low concentration, minimizing the rate of catalyst poisoning. | |
| Product Inhibition | The product, a substituted benzothiazole, can also act as a ligand and poison the catalyst. This is often an inherent challenge with such substrates.[4] Consider that achieving 100% conversion may be difficult and aim for an acceptable yield. |
Data Presentation
When troubleshooting, systematically varying one parameter at a time and recording the results is crucial. Below is a sample table for optimizing a Suzuki coupling reaction.
Table 1: Example Troubleshooting Data for Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Time (h) | Conversion (%) | Notes |
| 1 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | 100 | 12 | 45 | Reaction stalled after 4h. |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ | 80 | 24 | 60 | Slower reaction, higher conversion. |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 80 | 24 | 75 | Change of base improved yield. |
| 4 | G3-XPhos (2) | - | K₃PO₄ | 80 | 18 | 85 | Pre-catalyst showed better performance. |
| 5 | G3-XPhos (4) | - | K₃PO₄ | 80 | 18 | 92 | Increased catalyst loading improved yield. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction to Minimize Catalyst Deactivation
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid coupling partner (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.[6]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., G3-XPhos, 2-4 mol%) and the anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues. Proceed with standard aqueous work-up and purification.
Protocol 2: Illustrative Catalyst Regeneration from Carbonaceous Deposits
For heterogeneous catalysts like Palladium on Carbon (Pd/C) that may be deactivated by coking, a regeneration procedure can be attempted.
-
Catalyst Recovery: After the reaction, filter the heterogeneous catalyst from the reaction mixture.
-
Washing: Wash the recovered catalyst multiple times with deionized water and then with methanol to remove adsorbed organic species.[10] Centrifuge or filter the catalyst between washes.[10]
-
Reduction Treatment: The washed catalyst can be treated with a reducing agent like hydrazine hydrate or formaldehyde to reduce any oxidized palladium species.[10][11]
-
Final Wash and Dry: After the reduction treatment, wash the catalyst again with methanol and then deionized water to remove any remaining reducing agent.[10] Dry the catalyst under vacuum. The regenerated catalyst's activity should be tested on a small scale. It may recover a significant portion of its initial activity.[10]
Visualizations
Caption: Potential catalyst poisoning pathway by the benzothiazole substrate.
Caption: A logical workflow for troubleshooting a problematic reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 11. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Technical Support Center: 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole. The following information is designed to address specific issues that may be encountered, with a focus on the critical role of base selection in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the 2-chloro group on the benzothiazole ring so reactive towards nucleophiles?
A1: The chlorine atom at the 2-position of the benzothiazole ring is highly susceptible to nucleophilic attack. This reactivity is due to the electron-withdrawing nature of the nitrogen atom and the thiazole ring, which activates the C2 position for nucleophilic aromatic substitution (SNAr).[1][2] The trifluoromethoxy group at the 6-position further enhances the electrophilicity of the benzothiazole core, making the C2 carbon an excellent site for substitution reactions.
Q2: My nucleophilic substitution reaction is not going to completion or is giving low yields. What are the potential causes?
A2: Low yields or incomplete reactions can arise from several factors:
-
Insufficient Base Strength or Amount: The chosen base may not be strong enough to deprotonate the nucleophile effectively, or it may be used in insufficient stoichiometric amounts.[3] For weakly acidic nucleophiles like amines, a stronger base or higher temperatures may be required.
-
Poor Solubility: The substrate, nucleophile, or base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. Polar aprotic solvents like DMF, DMSO, or NMP are often good choices.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of starting materials or products. The optimal temperature should be determined for each specific reaction.
-
Purity of Starting Materials: Impurities in the this compound or the nucleophile can interfere with the reaction. Ensure the purity of your reagents before starting the experiment.
Q3: How do I choose the right base for my reaction?
A3: The choice of base is critical and depends on the pKa of the nucleophile (Nu-H). The primary role of the base is to deprotonate the nucleophile, increasing its nucleophilicity.
-
For acidic nucleophiles (e.g., thiols, phenols): Weaker inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient.
-
For less acidic nucleophiles (e.g., primary/secondary amines, alcohols): Stronger bases may be necessary. These can include inorganic bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH), or organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Non-nucleophilic bases like DBU or 2,4,6-collidine can be useful when the base itself might compete with the intended nucleophile.[4]
Q4: I am observing the formation of side products. What are the common side reactions and how can they be minimized?
A4: Side reactions can lower the yield of the desired product.
-
Reaction with Solvent: In some cases, the solvent (e.g., DMF, DMSO) can be attacked by strong bases at elevated temperatures, leading to impurities.
-
Dialkylation/Diarylation: If the nucleophile has multiple reactive sites, or if the product of the initial reaction can react further, multiple substitutions can occur. Using a controlled stoichiometry of the nucleophile can help to minimize this.
-
Hydrolysis of the Product: If water is present in the reaction mixture, hydrolysis of the trifluoromethoxy group or the newly formed bond can occur, especially under harsh basic or acidic conditions during workup. Ensure anhydrous conditions and a carefully planned workup procedure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Inadequate base strength. | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH). For amine nucleophiles, consider a non-nucleophilic organic base like DBU. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for product formation and decomposition using TLC or LC-MS. | |
| Poor solubility of reagents. | Choose a solvent in which all components are soluble, such as DMF, DMSO, or NMP. Gentle heating can also improve solubility.[3] | |
| Formation of Multiple Products | Side reaction with the base or solvent. | Use a non-nucleophilic base. Ensure the reaction temperature is not excessively high. |
| The nucleophile is reacting at multiple sites. | Protect other reactive functional groups on the nucleophile before the reaction. | |
| The product is reacting further. | Use a slight excess of this compound to ensure the nucleophile is consumed. | |
| Product Decomposition | Reaction conditions are too harsh (e.g., too strong a base, too high temperature). | Screen for milder bases and lower reaction temperatures. Minimize reaction time once the starting material is consumed. |
| Product is unstable to workup conditions. | Use a buffered aqueous solution for workup to avoid strongly acidic or basic pH. |
Data on Base Selection
The selection of a suitable base is crucial for the success of nucleophilic substitution reactions. Below is a qualitative comparison of commonly used bases. The optimal choice is always dependent on the specific nucleophile and reaction conditions.
| Base | Type | Relative Strength | Typical Nucleophiles | Advantages | Disadvantages |
| K₂CO₃ | Inorganic | Moderate | Thiols, Phenols, some Amines | Inexpensive, easy to handle, generally low side reactions. | May not be strong enough for less acidic nucleophiles; often requires higher temperatures. |
| Cs₂CO₃ | Inorganic | Strong | Alcohols, less reactive Amines | Higher reactivity than K₂CO₃, often allows for lower reaction temperatures. | More expensive. |
| NaH | Inorganic | Very Strong | Alcohols, weakly acidic N-H bonds | Very effective for deprotonating weak acids. | Highly reactive with water and protic solvents (requires anhydrous conditions), can be a fire hazard. |
| Et₃N (TEA) | Organic | Moderate | Amines, Thiols | Soluble in organic solvents, acts as an acid scavenger. | Can be nucleophilic itself in some cases; can be difficult to remove completely. |
| DIPEA | Organic | Moderate (Hindered) | Amines | Non-nucleophilic due to steric hindrance. | More expensive than TEA. |
| DBU | Organic | Strong (Non-nucleophilic) | Alcohols, various C-H and N-H acids | Strong, non-nucleophilic base. | Can be difficult to remove; may promote elimination side reactions. |
Experimental Protocols
The following are generalized protocols for common nucleophilic substitution reactions. Researchers should optimize the conditions for their specific nucleophile.
General Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for SNAr reactions.
Protocol 1: Reaction with an Amine Nucleophile
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF (0.2 M), add cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Reaction with a Thiol Nucleophile
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.1 eq.) in anhydrous THF (0.2 M). Add potassium carbonate (K₂CO₃, 2.0 eq.), followed by this compound (1.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).
-
Workup: Filter off the inorganic salts and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or recrystallization.
Logic Diagram for Base Selection
Caption: Logic for selecting an appropriate base.
References
overcoming low reactivity of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
Welcome to the technical support center for 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low reactivity of this compound in common chemical transformations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is this compound generally unreactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
A1: The low reactivity of this compound in these reactions stems from two primary factors:
-
Strong Carbon-Chlorine Bond: Aryl chlorides are inherently less reactive than the corresponding bromides or iodides. The C-Cl bond is stronger, making the initial and often rate-limiting oxidative addition step to the palladium(0) catalyst more difficult.[1][2]
-
Electron-Withdrawing Trifluoromethoxy Group: The -OCF₃ group at the 6-position is strongly electron-withdrawing.[3][4] This property decreases the electron density of the benzothiazole ring system, which further deactivates the C-Cl bond towards oxidative addition by an electron-rich palladium(0) center.
Q2: I am experiencing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the most critical parameters to investigate?
A2: Low yields in Suzuki-Miyaura couplings with this substrate are common. The most critical factors to optimize are the catalyst system, base, and reaction conditions.[1][2]
-
Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating aryl chlorides.[2] It is crucial to use a more active system, typically involving a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands) or an N-heterocyclic carbene (NHC) ligand.[1][2] These ligands promote the formation of the active monoligated palladium(0) species necessary for the challenging oxidative addition step.[2]
-
Base Selection: The base is crucial for the transmetalation step. The choice of base depends on the boronic acid and solvent. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for difficult couplings.[2]
-
Reaction Conditions: Higher temperatures (80-120 °C) are generally required to overcome the activation energy for C-Cl bond cleavage.[2] Additionally, the rigorous exclusion of oxygen is critical to prevent catalyst degradation and homocoupling of the boronic acid.[1]
Q3: My Buchwald-Hartwig amination reaction has stalled. What are the likely causes and how can I troubleshoot it?
A3: Stalled Buchwald-Hartwig aminations with this substrate are often due to an insufficiently active catalyst, improper base or solvent selection, or poor reaction setup.[5][6]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., Argon) throughout the experiment.[5]
-
Reagent Quality: Trace amounts of water or other impurities can deactivate the catalyst. Use anhydrous, degassed solvents and high-purity reagents.[5]
-
Catalyst and Ligand: As with Suzuki couplings, a highly active catalyst system is required. For aryl chlorides, catalyst systems based on ligands like XPhos, SPhos, or RuPhos are often necessary.[7]
-
Base and Solvent Compatibility: The base and solvent play active roles. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8] The solvent must solubilize the reactants; popular choices include toluene, dioxane, and THF.[5][6] Poor solubility is a frequent cause of reaction failure.[5]
Q4: Can I use this compound in Nucleophilic Aromatic Substitution (SNAr) reactions?
A4: Yes, and it is predicted to be more favorable for SNAr reactions compared to cross-coupling. The strongly electron-withdrawing trifluoromethoxy group at the 6-position is para to the 2-chloro substituent. This positioning effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, which is a key requirement for a facile SNAr reaction.[9][10] Therefore, reacting this compound with strong nucleophiles (e.g., alkoxides, thiolates, amines) under appropriate conditions should lead to substitution of the chloride.
Data Presentation: Recommended Starting Conditions for Optimization
The following tables provide recommended starting points for optimizing reactions with this compound, based on successful protocols for similarly challenging aryl chlorides.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ (2-4 mol%) | SPhos (4-8 mol%) | K₃PO₄ (2-3 equiv.) | Toluene/H₂O (e.g., 5:1) | 100-110 | A robust, general-purpose system for difficult aryl chlorides.[11] |
| Pd₂(dba)₃ (2 mol%) | XPhos (4-6 mol%) | K₃PO₄ (2-3 equiv.) | 1,4-Dioxane | 100-110 | Excellent for sterically hindered substrates. |
| [Pd(IPr)Cl₂]₂ (2 mol%) | (None) | Cs₂CO₃ (2 equiv.) | THF | 80-100 | NHC-based catalyst, can be effective where phosphine ligands fail. |
| PdCl₂(dppf) (5 mol%) | (None) | Na₂CO₃ (2 equiv.) | DME/H₂O (4:1) | 90-100 | A more traditional catalyst; may require higher loading and longer reaction times. |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu (1.2 equiv.) | Toluene | 80-110 | A highly active system for a broad range of amines.[12] |
| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₃PO₄ (2 equiv.) | 1,4-Dioxane | 100-110 | Good for coupling with more sensitive amines or substrates. |
| G3-XPhos Precatalyst (2 mol%) | (None) | LHMDS (1.5 equiv.) | THF | 65-80 | Precatalyst ensures efficient generation of the active Pd(0) species. |
| PdCl₂(Amphos)₂ (2-5 mol%) | (None) | Cs₂CO₃ (2 equiv.) | t-BuOH | 100 | Can be effective for specific substrate combinations. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized procedure and should be optimized for each specific boronic acid partner.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid (1.2-1.5 equiv.), Palladium(II) Acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a generalized procedure and should be optimized for each specific amine partner.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (1.2 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon (3 cycles).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.1 equiv.), and anhydrous, degassed toluene (to achieve a concentration of ~0.2 M).
-
Reaction: Heat the sealed tube in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-18 hours), cool the reaction to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This procedure is for a reaction with a generic sodium thiolate nucleophile.
-
Nucleophile Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the desired thiol (1.2 equiv.) in anhydrous THF. Cool the solution to 0 °C and add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Reaction: Add the substrate solution to the pre-formed sodium thiolate suspension at room temperature. Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Work-up: Carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction conversion.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Trifluoromethoxy-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethoxy-containing compounds. The unique electronic properties and high lipophilicity conferred by the trifluoromethoxy (-OCF3) group make these compounds highly valuable in pharmaceuticals and agrochemicals. However, these same properties can present significant challenges during purification. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve high purity for your target molecules.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of trifluoromethoxy-containing compounds, offering potential causes and actionable solutions.
Problem 1: Low or No Recovery After Column Chromatography
Q: I am losing a significant amount of my trifluoromethoxy-containing compound during silica gel column chromatography. What could be the cause and how can I improve my recovery?
A: Low recovery of -OCF3 compounds from silica gel chromatography is a common issue. Several factors can contribute to this problem:
-
Compound Instability on Silica Gel: The acidic nature of standard silica gel can lead to the degradation of sensitive trifluoromethoxy-containing compounds. Some compounds have been noted to decompose quickly on silica gel.[1] This can be particularly problematic for molecules with other sensitive functional groups.
-
Irreversible Adsorption: The polar nature of the trifluoromethoxy group, combined with other functionalities in your molecule, can lead to strong, sometimes irreversible, binding to the silica stationary phase.[2]
-
Inappropriate Solvent System: The mobile phase may not be strong enough to elute your compound from the column.
Recommended Solutions:
-
Assess Compound Stability: Before performing a large-scale purification, test the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you observe streaking or the appearance of new spots, your compound is likely degrading.
-
Use Deactivated or Alternative Stationary Phases:
-
Deactivated Silica Gel: Use silica gel that has been treated to reduce its acidity. You can purchase pre-deactivated silica or prepare it by treating standard silica gel with a solution of triethylamine in your eluent.
-
Alumina: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Florisil®: This is a magnesium silicate-based adsorbent that is less acidic than silica gel.[2]
-
-
Optimize Your Mobile Phase:
-
Gradually increase the polarity of your eluent system.
-
For basic compounds, consider adding a small amount of a modifier like ammonium hydroxide to the mobile phase to improve peak shape and recovery.[2]
-
-
Minimize Contact Time:
-
Use flash chromatography instead of gravity chromatography to reduce the time your compound spends on the column.
-
Choose a column with the appropriate dimensions to ensure a timely elution.
-
-
Consider Orthogonal Purification Techniques: If column chromatography on silica or alumina is not effective, consider techniques that utilize different separation principles, such as:
Problem 2: Poor Peak Shape (Tailing or Fronting) in HPLC
Q: My trifluoromethoxy-containing compound is showing significant peak tailing in my reversed-phase HPLC chromatogram. How can I improve the peak shape?
A: Poor peak shape in HPLC is often indicative of secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on silica-based C18 columns can interact with polar moieties in your molecule, leading to peak tailing.[2]
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of your compound, it may exist in multiple ionic forms, resulting in broad or tailing peaks.[2]
-
Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.
Recommended Solutions:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize residual silanol groups.[2]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte. For basic compounds, a lower pH is often beneficial.[2]
-
Incorporate Mobile Phase Additives:
-
Trifluoroacetic Acid (TFA): Adding a small concentration of TFA (e.g., 0.1%) to the mobile phase can suppress silanol interactions and improve the peak shape of basic compounds.
-
Trifluoroethanol (TFE): TFE can also be used as a mobile phase modifier to enhance separation.[2]
-
-
Reduce Sample Load: Decrease the concentration or injection volume of your sample.[2]
-
Consider a Different Stationary Phase: A phenyl-hexyl or a polar-embedded column might offer different selectivity and improved peak shape.
Problem 3: Co-elution with Impurities
Q: I am struggling to separate my target trifluoromethoxy compound from a closely related impurity. What strategies can I employ to improve resolution?
A: Co-elution occurs when the chromatographic conditions are insufficient to resolve two or more compounds with similar physicochemical properties.
-
Insufficient Resolution: The chosen stationary and mobile phases do not provide adequate selectivity for the separation.
-
Similar Polarity of Impurities: Synthetic byproducts or isomers often have very similar polarities to the desired product.
Recommended Solutions:
-
Optimize Chromatographic Selectivity:
-
Change the Stationary Phase: Switch to a column with a different chemistry. For example, if you are using a C18 column, try a phenyl-hexyl or a fluorinated phase column.
-
Modify the Mobile Phase: Alter the organic modifier (e.g., switch from acetonitrile to methanol) or add modifiers that can enhance selectivity.
-
-
Employ an Orthogonal Technique: If co-elution persists, a different purification technique with an alternative separation mechanism is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of the trifluoromethoxy group that influence purification?
A1: The trifluoromethoxy group is characterized by:
-
High Lipophilicity: This generally leads to good solubility in organic solvents but can make separation from non-polar impurities challenging.
-
Strong Electron-Withdrawing Nature: This can affect the polarity and reactivity of the entire molecule.
-
Metabolic Stability: The strong carbon-fluorine bonds make the -OCF3 group resistant to metabolic degradation, which is a desirable property in drug candidates but does not directly impact purification challenges.[6]
Q2: Are there any specific TLC stains that are particularly effective for visualizing trifluoromethoxy-containing compounds?
A2: Since the trifluoromethoxy group itself does not typically react with common TLC stains, visualization will depend on the other functional groups present in your molecule. However, some general-purpose stains that are often effective include:
-
Potassium Permanganate: This stain reacts with oxidizable functional groups like alkenes, alkynes, alcohols, and aldehydes, appearing as yellow-brown spots on a purple background.[7][8]
-
p-Anisaldehyde or Vanillin Stains: These are good general-purpose stains for many nucleophilic compounds, aldehydes, and ketones, often producing a range of colors upon heating.[8][9]
-
UV Light (254 nm): If your compound contains a UV-active chromophore (e.g., an aromatic ring), it will appear as a dark spot on a fluorescent green background.[7][8]
Q3: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?
A3: SFC is a valuable alternative to HPLC, particularly for:
-
Chiral Separations: SFC is often superior to HPLC for resolving enantiomers.[3][5][10]
-
Thermally Labile Compounds: SFC typically operates at lower temperatures than GC and some HPLC methods, reducing the risk of compound degradation.[4][5]
-
Faster Purifications: Due to the low viscosity and high diffusivity of supercritical fluids, SFC can provide faster separations and column equilibration times compared to HPLC.[4][10]
-
"Greener" Chromatography: The primary mobile phase in SFC is typically carbon dioxide, which is less toxic and easier to remove from the final product than many organic solvents used in HPLC.[4]
Q4: Can I use silver nitrate-impregnated silica gel for purifying my trifluoromethoxy-containing compound?
A4: Silver nitrate chromatography is a specialized technique used for separating compounds based on the presence and degree of unsaturation (i.e., double and triple bonds) through the formation of reversible pi-complexes with silver ions.[11][12][13][14][15] It is not a general-purpose technique for purifying compounds based on the presence of a trifluoromethoxy group. However, if your target molecule contains sites of unsaturation and you are trying to separate it from closely related saturated or differently unsaturated impurities, silver nitrate chromatography could be a viable option.
Q5: My trifluoromethoxy compound appears to be degrading during workup and purification. What are the likely degradation pathways?
A5: Trifluoromethoxy-containing compounds can be susceptible to degradation under certain conditions:
-
Hydrolysis: Under strongly acidic or basic aqueous conditions, the trifluoromethoxy group, particularly when attached to an activated aromatic ring (e.g., in trifluoromethylphenols), can undergo hydrolysis to produce fluoride ions and other degradation products.[16] The rate and products of degradation can be highly dependent on pH.[17][18]
-
Photolysis: Exposure to UV light can also induce degradation, potentially leading to defluorination or the formation of other photoproducts.[17][18]
-
Acid-Catalyzed Decomposition on Silica Gel: As mentioned in the troubleshooting section, the acidic surface of silica gel can catalyze the degradation of sensitive molecules. The exact mechanism will depend on the overall structure of your compound.
To minimize degradation, it is advisable to work with neutral pH conditions, protect your compound from prolonged exposure to strong light, and choose your purification method and stationary phase carefully.
Data Presentation
Table 1: Comparison of Purification Techniques for Trifluoromethoxy-Containing Compounds
| Purification Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Normal-Phase Chromatography (Silica/Alumina) | Adsorption | Inexpensive, widely available | Potential for compound degradation, irreversible adsorption, low recovery | Non-polar to moderately polar, stable compounds |
| Reversed-Phase HPLC (C18, Phenyl-Hexyl) | Partitioning | High resolution, good for polar compounds | Higher cost, requires specialized equipment, uses significant solvent volumes | Polar to moderately non-polar compounds, analytical and preparative scale |
| Supercritical Fluid Chromatography (SFC) | Partitioning | Fast separations, reduced solvent use, excellent for chiral compounds | Requires specialized high-pressure equipment | Chiral compounds, thermally labile molecules, fast purifications |
| Recrystallization | Differential Solubility | Potentially high purity, scalable | Only for solids, requires finding a suitable solvent system, can have lower initial yields | Crystalline solid compounds with impurities of different solubility |
Experimental Protocols
Protocol 1: General Flash Column Chromatography for a Moderately Polar Trifluoromethoxy-Substituted Aromatic Compound
This protocol is a starting point and should be optimized based on TLC analysis.
-
Slurry Preparation:
-
In a beaker, add silica gel to a non-polar solvent (e.g., hexanes) to create a slurry.
-
-
Column Packing:
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and crack-free stationary phase. Drain the excess solvent until it is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude trifluoromethoxy-containing compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Alternatively, for compounds with poor solubility in the eluent, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[2]
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) based on TLC analysis. A typical gradient might be from 0% to 30% ethyl acetate in hexanes.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Adapted from a procedure for the purification of a trifluoromethoxylated aniline derivative.[19][20]
Protocol 2: Single-Solvent Recrystallization
This method is suitable for solid trifluoromethoxy compounds where a solvent can be identified that dissolves the compound when hot but not when cold.
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude compound.
-
Add a few drops of a test solvent and see if the compound dissolves at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tube. A good solvent will dissolve the compound when hot.
-
Allow the solution to cool. Crystals of the purified compound should form.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the minimum amount of the selected solvent to the flask and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[21]
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Based on general recrystallization principles and protocols for polar fluorinated molecules.[22]
Visualizations
Caption: A general experimental workflow for the purification of trifluoromethoxy-containing compounds.
Caption: A troubleshooting flowchart for low recovery of trifluoromethoxy compounds from silica gel chromatography.
References
- 1. Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 5. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 6. Biodegradation of fluorinated alkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TLC stains [reachdevices.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. TLC Stains | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. HPLC or SFC? Which One Should I Choose? [teledynelabs.com]
- 11. silicycle.com [silicycle.com]
- 12. Chromatography: No More Silver Nitrate | Brown Technology Innovations | Brown University [bti.brown.edu]
- 13. silicycle.com [silicycle.com]
- 14. aocs.org [aocs.org]
- 15. researchgate.net [researchgate.net]
- 16. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 17. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Automated Feedback for Suzuki-Miyaura Cross-Coupling Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guides and FAQs
This section is designed to help you diagnose and resolve specific issues in a question-and-answer format.
Low Yield or No Reaction
Q1: My Suzuki-Miyaura reaction is resulting in a low yield or has failed completely. What are the primary factors I should investigate?
A1: Low yields are a common issue and can often be traced back to the quality of your reagents and the reaction setup. A systematic check of the following is recommended:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids can be susceptible to degradation, particularly protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] This is especially true for electron-deficient arylboronic acids.[1] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester or MIDA boronate.[1][3]
-
Aryl Halide Reactivity: The reactivity of the aryl halide partner is critical. The general trend for reactivity is I > Br > OTf >> Cl.[1] Couplings involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[1][4]
-
Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts such as Pd(OAc)₂, can degrade over time. Phosphine ligands are prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The catalytic cycle involves air-sensitive Pd(0) species. Inadequate degassing or a poor inert atmosphere can lead to catalyst deactivation.[1][5] Ensure your reaction vessel is properly sealed and purged with an inert gas like argon or nitrogen.[3]
-
Solvent and Base Purity: The use of anhydrous and degassed solvents is crucial, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity and anhydrous where required by the protocol.
-
Q2: I suspect protodeboronation is occurring. How can I minimize this side reaction?
A2: Protodeboronation is a significant side reaction that can reduce your yield.[1] Here are several strategies to mitigate it:
-
Choice of Base: The base is essential for activating the boronic acid but can also promote protodeboronation.[1] Milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1]
-
Anhydrous Conditions: Water can be a proton source for this side reaction.[1] Employing anhydrous conditions with a suitable base can help.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable form like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[2][6]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[1]
Common Side Reactions
Q3: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the coupling of two boronic acid molecules.[5] The most effective way to prevent this is through rigorous degassing of your reaction mixture.[5] Using a direct Pd(0) source instead of a Pd(II) precatalyst can also be advantageous.[5]
Q4: My aryl halide is being converted back to the corresponding arene (dehalogenation). What is causing this?
A4: Dehalogenation can occur after the oxidative addition step. The resulting palladium complex may react with a hydride source in the reaction mixture, which can include amine bases or alcohol solvents, followed by reductive elimination to yield the arene.[5]
Catalyst and Ligand Issues
Q5: How can I determine if my palladium catalyst is inactive?
A5: The active catalyst in Suzuki-Miyaura coupling is the Pd(0) species.[4][5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0) for the catalytic cycle to commence.[4][5] This reduction can sometimes be inefficient.[5] To test the activity of your catalyst, you can run a well-established control reaction with known reactive substrates, such as the coupling of phenylboronic acid and bromobenzene.[5] If this control reaction also fails, it is likely that your catalyst is inactive.[5]
Q6: What is the role of the ligand and how do I choose an appropriate one?
A6: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the challenging oxidative addition step, especially with less reactive aryl chlorides.[3][4] The choice of ligand often requires screening to find the optimal one for a specific substrate combination.
Data Presentation: Reaction Parameter Optimization
The selection of catalyst, ligand, base, and solvent significantly impacts the outcome of a Suzuki-Miyaura reaction. The following tables provide a summary of common choices to guide your optimization efforts.
Table 1: Common Palladium Catalysts and Precatalysts
| Catalyst/Precatalyst | Common Name | Typical Catalyst Loading (mol%) | Notes |
| Pd(PPh₃)₄ | Tetrakis | 1-5 | A common Pd(0) catalyst, but can be sensitive to air and moisture. |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 0.5-2 | A stable Pd(0) source, often used with a phosphine ligand. |
| Pd(OAc)₂ | Palladium(II) Acetate | 1-5 | A common Pd(II) precatalyst that requires in situ reduction. |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride | 1-3 | An air-stable Pd(II) precatalyst with a built-in ligand. |
Table 2: Common Bases and Their Properties
| Base | Chemical Formula | Strength | Common Applications |
| Sodium Carbonate | Na₂CO₃ | Moderate | Widely used, often in aqueous solutions. |
| Potassium Carbonate | K₂CO₃ | Moderate | Similar to Na₂CO₃, often used in biphasic systems.[7] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Effective for challenging couplings, but more expensive. |
| Potassium Phosphate | K₃PO₄ | Strong | A strong, non-nucleophilic base, often used in anhydrous conditions.[1] |
| Potassium tert-butoxide | KOtBu | Very Strong | Can be effective for difficult couplings but may promote side reactions.[8] |
Table 3: Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Polarity | Typical Reaction Temperature (°C) | Notes |
| Toluene | Non-polar | 80-110 | A common choice, often used with a phase-transfer catalyst or aqueous base. |
| 1,4-Dioxane | Polar aprotic | 80-100 | Frequently used, often in a mixture with water. |
| Tetrahydrofuran (THF) | Polar aprotic | 60-70 | Lower boiling point, suitable for more reactive substrates. |
| Dimethylformamide (DMF) | Polar aprotic | 80-120 | Can influence selectivity in some cases.[9][10] |
| Water | Polar protic | Varies | Often used as a co-solvent with an organic solvent to dissolve the base.[11] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.1-1.5 mmol, 1.1-1.5 equiv), and the base (2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water).[1] Bubble the inert gas through the solution for 10-15 minutes for thorough deoxygenation.[1] Finally, add the palladium catalyst (e.g., 0.02 mmol, 2 mol%).[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method, such as column chromatography.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
dealing with steric hindrance in 2-substituted benzothiazole reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance in reactions involving 2-substituted benzothiazoles.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question 1: My condensation reaction between 2-aminothiophenol and a bulky aldehyde/ketone is giving low yields. How can I improve it?
Low yields in the synthesis of 2-substituted benzothiazoles from bulky carbonyl compounds are often due to steric hindrance, which impedes the initial condensation and subsequent cyclization.
Possible Solutions:
-
Increase Reaction Temperature and Time: For sterically demanding substrates, such as aromatic thioamides with ortho-substituents, increasing the reaction temperature (e.g., to 80 °C) may be necessary to overcome the activation energy barrier.[1] Prolonging the reaction time can also lead to higher conversion.[1]
-
Use of an Oxidizing Agent: The reaction proceeds through a benzothiazoline intermediate, which is then oxidized to the final benzothiazole. For sterically hindered substrates, this final aromatization step can be slow. The addition of an oxidizing agent like hydrogen peroxide (H₂O₂) can facilitate this conversion.[1][2] In some cases, air can act as a sufficient oxidant.[2]
-
Employ a Catalyst:
-
Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) can effectively catalyze the cyclization.[3]
-
Heterogeneous Catalysts: Catalysts like SnP₂O₇ have been shown to give high yields (87–95%) in short reaction times (8–35 minutes) for the condensation of 2-aminothiophenol with various aromatic aldehydes. These catalysts can often be recycled.
-
Nano-catalysts: Cu(II)-containing nano-silica triazine dendrimers have been used to achieve high yields (87-98%) in short reaction times (15-90 minutes) with a wide range of substrates, including those with electron-donating and electron-withdrawing groups.[1]
-
-
Microwave-Assisted Synthesis: For reactions with aliphatic aldehydes, which can be challenging, microwave assistance in the presence of charcoal and silica gel has been reported to yield up to 98% of the desired product.[4]
-
Solvent Choice: Using a high-boiling, polar solvent like glycerol can promote the reaction, sometimes even without a catalyst at ambient temperatures after initial heating.[5]
Question 2: I am observing significant byproduct formation in my reaction to synthesize a 2-arylbenzothiazole. What are the likely side reactions and how can I minimize them?
Byproduct formation can be a significant issue, especially when dealing with sensitive starting materials or harsh reaction conditions.
Common Side Reactions and Solutions:
-
Oxidative Dimerization of 2-Aminothiophenol: 2-aminothiophenol can be easily oxidized to form a disulfide dimer, which appears as an impurity.
-
Solution: Use freshly purified 2-aminothiophenol for your reaction to minimize the presence of oxidized impurities.[2]
-
-
Formation of Tar-like Materials: At elevated temperatures, complex side reactions can lead to the formation of intractable tars.
-
Solution: Control the reaction temperature carefully. Stepwise heating or running the reaction at a lower temperature for a longer duration can help minimize the formation of these byproducts.[2]
-
-
Incomplete Cyclization: The intermediate benzothiazoline may persist in the reaction mixture if the final oxidation step is inefficient.
-
Solution: As mentioned previously, the addition of a mild oxidizing agent can drive the reaction to completion.[2]
-
Question 3: My cross-coupling reaction (e.g., Suzuki, Ullmann) with a sterically hindered 2-halobenzothiazole is failing or giving poor yields. What can I do?
Steric hindrance around the 2-position of the benzothiazole ring can make cross-coupling reactions challenging by impeding the oxidative addition and/or reductive elimination steps in the catalytic cycle.
Troubleshooting Strategies:
-
Ligand Selection for Suzuki Coupling: For sterically demanding Suzuki-Miyaura coupling reactions, the choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the key steps in the catalytic cycle.
-
Recommended Ligands: SPhos, XPhos, and P(t-Bu)₃ are known to be effective for challenging couplings.[6] The use of ligands like BI-DIME has been shown to facilitate the synthesis of extremely hindered biaryls.
-
-
Catalyst Choice for Ullmann Condensation: Traditional Ullmann reactions often require harsh conditions. Modern catalyst systems can improve yields and reduce reaction severity.
-
Reaction Conditions:
-
Temperature: While traditional Ullmann reactions require high temperatures (>210 °C), modern catalytic systems may allow for lower temperatures.[7] Careful optimization is key.
-
Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are often used in Ullmann reactions.[7]
-
Base: The choice of base is crucial in Suzuki reactions. While stronger bases can be effective, they may also promote side reactions. Weaker bases like potassium fluoride (KF) can be an option for sensitive substrates.[6]
-
-
Alternative Reagents: In some cases, switching from an aryl halide to an aryl sulfamate and using a nickel catalyst can be an effective strategy for the synthesis of 2-aryl-benzothiazoles.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect reactions of 2-substituted benzothiazoles?
Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In the context of 2-substituted benzothiazoles, bulky groups at the 2-position or on the reacting partner can physically block the approach of reagents to the reaction center, thereby increasing the activation energy and slowing down the reaction rate, which often leads to lower yields.[1][11]
Q2: Are electronic effects or steric factors more dominant in determining the reactivity of 2-substituted benzothiazoles?
Both electronic and steric factors play a role, and their relative importance depends on the specific reaction. For instance, in some Ru(III)-catalyzed oxidative reactions, electron-withdrawing groups on the aldehyde or 2-aminothiophenol lead to higher yields, indicating a significant electronic effect.[1] However, in many condensation and coupling reactions, bulky substituents demonstrably reduce yields, highlighting the critical role of steric hindrance.[1] In some specific reactions, it has been noted that electronic or steric factors do not have a notable effect on the efficiency.[12]
Q3: Can I use nucleophilic aromatic substitution (SNAr) on 2-halobenzothiazoles with bulky nucleophiles?
Nucleophilic aromatic substitution on aryl halides is possible, but it is generally disfavored compared to reactions on electron-deficient rings (e.g., those with nitro groups).[13][14][15] The SN2 mechanism is not feasible due to the steric hindrance of the benzene ring.[13][14] While the SNAr (addition-elimination) mechanism can occur, its rate is influenced by steric hindrance.[11] Bulky nucleophiles will experience greater steric repulsion when approaching the electrophilic carbon, which can significantly slow down or prevent the reaction.
Q4: Are there any "green" chemistry approaches to mitigate issues in 2-substituted benzothiazole synthesis?
Yes, several environmentally friendly methods have been developed. The use of glycerol as a recyclable, non-toxic solvent has been shown to be effective for the synthesis of 2-arylbenzothiazoles.[5] Additionally, catalyst-free melt reactions of 2-aminothiophenol with aromatic aldehydes provide good to excellent yields of 2-arylbenzothiazoles under solvent-free conditions.[16] The use of heterogeneous catalysts that can be easily recovered and reused also contributes to a greener synthetic process.
Data Presentation
Table 1: Effect of Substituents on the Yield of 2-Substituted Benzothiazoles via Condensation of 2-Aminothiophenol with Thioamides.
| Substituent on Thioamide | Steric Nature | Yield (%) | Reference |
| Phenyl | Less Hindered | 93 | [1] |
| 2-Methylphenyl | o-Substituted | 85 | [1] |
| 2,6-Dimethylphenyl | Di-o-Substituted | 70 | [1] |
| tert-Butyl | Bulky Aliphatic | 62 | [1] |
Table 2: Comparison of Catalytic Systems for the Synthesis of 2-Phenylbenzothiazole.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Glycerol | RT (after initial heating) | 30 min | 92 | [5] |
| H₂O₂/HCl | Ethanol | RT | 45-60 min | 85-94 | [1] |
| Cu(II)-nanosilica | Ethanol | Reflux | 15-90 min | 87-98 | [1] |
| SnP₂O₇ | Methanol | Reflux | 8-35 min | 87-95 | |
| Mo(TC)/GO | Ethanol | 60 | 80-175 min | 78-97 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl[1]
-
To a solution of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL), add 30% H₂O₂ (6 mmol) followed by concentrated HCl (3 mmol).
-
Stir the reaction mixture at room temperature for the time specified (typically 45-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-arylbenzothiazole.
Protocol 2: General Procedure for Ni-catalyzed Coupling of Benzothiazoles and Aryl Sulfamates[9]
-
In a glovebox, add NiBr₂(DME) (0.04 mmol), 1,10-phenanthroline·H₂O (0.04 mmol), and BuOLi (0.2 mmol) to an oven-dried Schlenk tube.
-
Add dioxane (3 mL), benzothiazole (0.1 mmol), and the aryl sulfamate (0.12 mmol).
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-aryl-benzothiazole.
Visualizations
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Steric hindrance in the Suzuki coupling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2-aryl-benzothiazoles via Ni-catalyzed coupling of benzothiazoles and aryl sulfamates [ouci.dntb.gov.ua]
- 11. orgosolver.com [orgosolver.com]
- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
preventing protodeboronation in Suzuki coupling reactions.
This guide provides researchers, scientists, and drug development professionals with practical advice to troubleshoot and prevent protodeboronation, a common side reaction in Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
Protodeboronation is an undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron (C-B) bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This reaction consumes the boronic acid or its derivative, leading to a reduced yield of the desired cross-coupled product and the formation of a byproduct that can complicate purification.[2][4]
Q2: Why are some boronic acids more susceptible to protodeboronation?
The stability of boronic acids varies significantly based on their structure.[3] Key factors that increase susceptibility include:
-
Electron-deficient arylboronic acids: These are more prone to protodeboronation.[5]
-
Heteroaromatic boronic acids: Particularly those containing nitrogen, such as 2-pyridylboronic acid, are notoriously unstable.[2][4][6] This instability is often due to the formation of highly reactive zwitterionic intermediates under neutral pH conditions.[1][2]
-
Vinyl and cyclopropyl boronic acids: These are also known to be prone to this side reaction.[5]
Q3: What are the primary factors that cause protodeboronation?
Several reaction parameters can influence the rate of protodeboronation:[4]
-
pH: The pH of the reaction medium is a critical factor.[1][2] While many simple arylboronic acids undergo protodeboronation fastest at high pH, some heteroarylboronic acids, like 2-pyridylboronic acid, decompose most rapidly at neutral pH.[2][7]
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.[1][4]
-
Base: The type and concentration of the base are crucial. Strongly basic conditions can promote protodeboronation.[1][8]
-
Catalyst System: An inefficient catalyst can lead to longer reaction times, giving more opportunity for the boronic acid to decompose. Conversely, a highly active catalyst that promotes rapid cross-coupling can outcompete the protodeboronation side reaction.[1][3] Bulky phosphine ligands have also been shown to sometimes promote palladium-catalyzed protodeboronation.[4][9][10]
-
Solvent: The presence of water in the solvent mixture can be a source of protons for the reaction.[4] The choice of solvent also affects the solubility of reagents and the stability of intermediates.[1][11][12]
Q4: How can using boronic esters instead of boronic acids help?
Boronic esters, such as pinacol or MIDA (N-methyliminodiacetic acid) esters, are generally more stable than their corresponding boronic acids.[5][13][14] They serve as a protected form of the boronic acid and can act as "slow-release" sources of the more reactive boronic acid in situ.[3][15] This keeps the concentration of the unstable free boronic acid low throughout the reaction, minimizing the rate of protodeboronation.[3] MIDA boronates are exceptionally stable and offer a very controlled release, making them highly effective for particularly unstable substrates.[15]
Q5: Can protodeboronation be completely avoided?
While it may not be possible to eliminate it, protodeboronation can be significantly minimized by optimizing reaction conditions. The goal is to make the rate of the desired Suzuki coupling significantly faster than the rate of protodeboronation.[2][3]
Troubleshooting Guide
Problem: High levels of protodeboronation observed in the reaction mixture.
This is typically identified by the presence of a significant byproduct corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂), confirmed by LC-MS, GC-MS, or NMR spectroscopy.[4]
Below is a step-by-step guide to address this issue.
Caption: A logical workflow for troubleshooting high protodeboronation.
Step 1: Evaluate and Modify the Boron Reagent
-
Potential Cause: The boronic acid being used is inherently unstable under the reaction conditions.
-
Solution: Switch from a free boronic acid to a more stable boronate ester.[5] Pinacol esters offer a good first choice due to their stability and commercial availability.[6][13] For highly sensitive substrates, consider using an MIDA boronate or an organotrifluoroborate, which provide a slower, more controlled release of the active boronic acid.[3][16][17]
Step 2: Optimize the Base
-
Potential Cause: The base is too strong or its concentration is too high, accelerating the decomposition of the boronic acid.[1]
-
Solution: Switch to a weaker inorganic base. While strong bases like NaOH or KOH can be problematic, weaker bases are often more suitable.
| Base Type | Example Bases | Relative Impact on Protodeboronation |
| Strong Bases | NaOH, KOH | High |
| Moderate Bases | K₂CO₃, Cs₂CO₃ | Medium |
| Weak Bases | K₃PO₄, KF, CsF | Low |
Actionable Step: Replace strong bases with weaker alternatives like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]
Step 3: Adjust Reaction Temperature and Time
-
Potential Cause: High temperatures are accelerating the rate of protodeboronation.[4]
-
Solution: Lower the reaction temperature. Even a modest reduction can significantly slow the decomposition pathway. Monitor the reaction closely to find the lowest effective temperature for the coupling. It is a misconception that lower temperatures always reduce protodeboronation; if the desired coupling reaction stalls at lower temperatures while protodeboronation continues, the net effect can be negative.[18] The goal is to find a temperature that favors the kinetics of the productive reaction.
Step 4: Change the Catalyst System
-
Potential Cause: The catalyst turnover is slow, leaving the boronic acid exposed to harsh conditions for an extended period.[4]
-
Solution: Use a more active catalyst system to accelerate the Suzuki coupling, allowing it to outcompete the side reaction.[1][4] Modern palladium pre-catalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often effective, even at lower temperatures.[2][15]
| Parameter | Condition A | Condition B | Rationale |
| Catalyst Ligand | Standard Ligand (e.g., PPh₃) | Bulky Biarylphosphine (e.g., XPhos) | Accelerates the desired C-C coupling to outcompete protodeboronation.[2] |
| Catalyst Source | Pd(OAc)₂ | Pd(0) Pre-catalyst (e.g., Pd₂(dba)₃) | Can help reduce unwanted protodeboronation by minimizing catalyst initialization periods.[19] |
Step 5: Modify the Solvent
-
Potential Cause: The presence of water in the solvent system is providing a proton source for the protodeboronation reaction.
-
Solution: Use anhydrous solvents. While many Suzuki reactions use aqueous mixtures, switching to a rigorously dried, anhydrous solvent like dioxane or THF can help minimize protodeboronation.[2] However, note that some boronate esters may require water for hydrolysis to the active boronic acid, so this strategy must be considered in the context of the specific boron reagent used.[13] Some studies have shown that boronic esters can transmetalate directly without prior hydrolysis.[20]
Caption: Competing pathways in Suzuki coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is a starting point for challenging couplings where protodeboronation is a major concern.
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
Boronate ester (Pinacol or MIDA, 1.2–1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Weak base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or THF)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the aryl halide, the boronate ester, the palladium pre-catalyst, and the base.
-
Seal the vessel and purge with argon or nitrogen for 15 minutes.
-
Add the anhydrous solvent via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the aryl halide).
-
Stir the reaction mixture at a moderately elevated temperature (e.g., 60–80 °C).
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy
This protocol can be used to quantify the rate of protodeboronation under specific conditions.
Materials:
-
Boronic acid or ester of interest
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Base (if studying base-catalyzed decomposition)
-
NMR tube
Procedure:
-
Prepare a stock solution of the boronic acid/ester and the internal standard in the deuterated solvent of choice in an NMR tube.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the starting concentrations of the components relative to the internal standard.
-
Place the NMR tube in a pre-heated oil bath or a temperature-controlled NMR probe set to the desired reaction temperature.
-
At regular intervals (e.g., every 30 minutes), acquire a new spectrum.
-
Integrate the signals corresponding to the starting boronic species and the protodeboronated byproduct relative to the internal standard.
-
Plot the concentration of the starting material and byproduct over time to determine the reaction kinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. reddit.com [reddit.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole and a Related Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectrum of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole. Due to the limited availability of direct experimental data for this specific compound, this guide presents a detailed comparison with the known ¹H NMR data of the structurally related compound, 2-Chlorobenzothiazole. This comparison allows for an informed prediction of the spectral characteristics of the target molecule, highlighting the influence of the trifluoromethoxy substituent on the benzothiazole core.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound and compares it with the experimental data for 2-Chlorobenzothiazole. The predictions are based on the analysis of substituent effects on the aromatic protons of the benzothiazole ring system.
| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | ~ 8.0 - 8.2 | Doublet (d) | ~ 8.5 - 9.0 |
| H-5 | ~ 7.5 - 7.7 | Doublet of Doublets (dd) | ~ 8.5, ~2.0 | |
| H-7 | ~ 7.9 - 8.1 | Doublet (d) | ~ 2.0 | |
| 2-Chlorobenzothiazole | H-4 | 8.04 | Doublet (d) | 8.1 |
| H-5 | 7.49 | Triplet (t) | 7.7 | |
| H-6 | 7.40 | Triplet (t) | 7.7 | |
| H-7 | 7.88 | Doublet (d) | 8.1 |
Note: Predicted values for this compound are estimations based on known substituent effects and data from similar structures.
Structural Comparison for ¹H NMR Analysis
The structural differences between the target compound and the reference compound are key to understanding their respective ¹H NMR spectra. The presence of the electron-withdrawing trifluoromethoxy (-OCF₃) group at the 6-position in the target compound is expected to significantly influence the chemical shifts of the aromatic protons compared to the unsubstituted analog.
Comparative Analysis of 13C NMR Data for 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the 13C NMR spectral characteristics of 2-chloro-6-(trifluoromethoxy)benzo[d]thiazole derivatives, offering a comparative analysis with related benzothiazole compounds. This guide provides valuable spectroscopic data for the identification and characterization of this important class of molecules.
Comparative 13C NMR Chemical Shift Data
The following table summarizes the reported 13C NMR chemical shifts for 2-chlorobenzothiazole, which serves as a foundational structure. The expected shifts for this compound are predicted based on established substituent effects in aromatic systems. For comparative purposes, data for other relevant substituted benzothiazoles are also included.
| Carbon Atom | 2-Chlorobenzothiazole¹[1] | This compound (Predicted) | 6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine² |
| C2 | ~151.7 | ~150-153 | 166.7 |
| C3a | ~135.0 | ~133-136 | 132.9 |
| C4 | ~126.5 | ~125-128 | 126.4 |
| C5 | ~125.0 | ~115-118 (d, JC-F) | 121.5 |
| C6 | ~122.0 | ~145-148 (q, JC-F) | 114.8 |
| C7 | ~121.0 | ~110-113 | 119.7 |
| C7a | ~152.0 | ~150-153 | 152.2 |
| OCF₃ | - | ~120 (q, JC-F ≈ 257 Hz) | - |
¹Data obtained in Chloroform-d (CDCl₃). ²Data obtained in Chloroform-d (CDCl₃)[2]. Note: This compound has a more complex structure, and the assignments are for the 6-methoxybenzothiazole moiety.
Note on Predicted Shifts: The trifluoromethoxy group at the C6 position is expected to have a significant electron-withdrawing effect, which would influence the chemical shifts of the aromatic carbons. The carbon directly attached to this group (C6) is anticipated to show a quartet due to coupling with the three fluorine atoms. The signal for the trifluoromethyl carbon itself is expected to appear as a quartet with a large coupling constant (JC-F).
Experimental Protocols
The following is a general experimental protocol for acquiring 13C NMR spectra of benzothiazole derivatives, based on common practices reported in the literature.[3][4][5]
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance II+ 400 MHz spectrometer, is typically used.[3]
Sample Preparation:
-
Dissolve approximately 10-20 mg of the benzothiazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
Data Acquisition:
-
Technique: Proton-decoupled 13C NMR spectroscopy.
-
Frequency: Operate at a frequency appropriate for the instrument (e.g., 100.62 MHz for a 400 MHz spectrometer).[3]
-
Pulse Program: A standard single-pulse experiment with proton decoupling is generally sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~200-250 ppm.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: Dependent on the sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Synthesis and Characterization Workflow
The synthesis of this compound derivatives typically involves a multi-step process starting from a substituted aniline. The subsequent characterization is crucial to confirm the structure of the synthesized compounds.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
References
Comparative Guide to the Mass Spectrometry Analysis of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
This guide provides a comparative overview of two primary mass spectrometry-based methods for the analysis of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals requiring robust analytical methods for the characterization and quantification of this compound.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research. Accurate and sensitive analytical methods are crucial for its detection, quantification, and structural elucidation in various matrices. Mass spectrometry, coupled with chromatographic separation, offers the high selectivity and sensitivity required for these applications. This guide compares the utility of LC-MS/MS and GC-MS for the analysis of this target analyte.
Comparison of Analytical Techniques
The choice between LC-MS/MS and GC-MS depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired throughput. Below is a summary of key performance metrics for each technique.
| Feature | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, followed by ionization (e.g., ESI, APCI) and mass analysis. | Separation based on volatility and polarity, followed by ionization (typically EI) and mass analysis. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Best suited for volatile and thermally stable compounds. Derivatization may be required for polar analytes. |
| Sensitivity | Generally offers high sensitivity, often in the picogram to femtogram range.[1] | Good sensitivity, typically in the low nanogram to picogram range. |
| Selectivity | High selectivity is achieved through precursor and product ion selection in MS/MS. | High selectivity, especially with high-resolution mass analyzers. |
| Sample Preparation | Can be simpler, often involving "dilute-and-shoot" or solid-phase extraction (SPE).[2][3] | May require more extensive sample preparation, including derivatization to increase volatility. |
| Matrix Effects | Susceptible to ion suppression or enhancement from co-eluting matrix components.[4] | Generally less susceptible to matrix effects compared to ESI-based LC-MS.[5] |
| Instrumentation Cost | Typically higher initial instrument cost. | Generally lower initial instrument cost. |
| Throughput | Can be very high with the use of modern UHPLC systems. | Runtimes can be longer, potentially leading to lower throughput. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. The following sections outline representative methodologies for LC-MS/MS and GC-MS analysis of this compound.
LC-MS/MS Protocol
This protocol is designed for the quantification of this compound in a complex matrix, such as plasma or a reaction mixture.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 0.5 mL of the sample onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Key Parameters: Optimized precursor and product ions for Multiple Reaction Monitoring (MRM) would need to be determined experimentally. Based on the structure (C8H3ClF3NOS), the exact mass is approximately 253.97. A likely precursor ion would be the protonated molecule [M+H]+ at m/z 254.
GC-MS Protocol
This protocol is suitable for the analysis of this compound in samples where volatility is not a limiting factor.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of sample, add 2 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of ethyl acetate.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: GC system with a split/splitless injector
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5]
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Mode: Splitless
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer
-
Ionization Source: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-400) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
Predicted Fragmentation Pattern
Understanding the fragmentation of this compound is crucial for developing selective MS/MS methods and for structural confirmation. While experimental data is not publicly available, a predicted fragmentation pathway under Electron Ionization (EI) can be proposed based on the fragmentation of similar benzothiazole and halogenated aromatic compounds.
The molecular ion ([M]⁺˙) would be observed at m/z 253/255 due to the isotopic abundance of chlorine. Key fragmentation pathways would likely involve:
-
Loss of Cl: Fragmentation of the C-Cl bond to yield an ion at m/z 218.
-
Loss of CF3: Cleavage of the O-CF3 bond, resulting in a radical cation at m/z 184/186.
-
Loss of COCF3: A more complex rearrangement and fragmentation could lead to the loss of the trifluoroacetyl group.
-
Ring Cleavage: Fragmentation of the thiazole ring could lead to smaller characteristic ions.
Workflow and Pathway Diagrams
Experimental Workflow for LC-MS/MS Analysis
Caption: A generalized workflow for the analysis of this compound using LC-MS/MS.
Predicted Fragmentation Pathway
Caption: A simplified predicted fragmentation pathway for this compound under EI-MS.
References
- 1. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. waters.com [waters.com]
- 4. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to Novel Benzothiazole Derivatives: Characterization and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Benzothiazole, a bicyclic heterocyclic compound, continues to be a scaffold of significant interest in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comparative analysis of recently synthesized novel benzothiazole derivatives, focusing on their characterization data and biological performance, particularly in the realms of antimicrobial and anticancer research. The information presented is compiled from recent scientific literature to aid in the evaluation and selection of promising lead compounds for further development.
Comparative Characterization Data
The following tables summarize the physicochemical and spectroscopic data for a selection of recently reported benzothiazole derivatives, providing a basis for comparison of their structural features.
Table 1: Physicochemical and Spectroscopic Data of Selected Anticancer Benzothiazole Derivatives
| Compound ID | Molecular Formula | Melting Point (°C) | 1H-NMR (δ ppm) | 13C-NMR (δ ppm) | HRMS (m/z) [M+H]+ | Reference |
| 4a | C18H13Cl2N3O2S2 | - | - | - | - | [1] |
| 4d | C18H13Cl2N3O2S2 | - | - | - | - | [1] |
| 4d (acylhydrazone) | C23H25N5OSCl | - | 11.48 (s, 1H, -NH), 7.90-7.95 (s, 1H, -CH=N) | >168 (C=O), ~162 (C2 of benzothiazole), 159.17-105.03 (aromatic C), 55.99-13.37 (aliphatic C) | - | [2] |
| Compound 7 | - | - | - | - | - | [3] |
| T2 | - | - | - | - | - | [4] |
Note: Detailed NMR and HRMS data were not available for all compounds in the cited literature. "-" indicates data not provided in the source.
Table 2: Physicochemical and Spectroscopic Data of Selected Antimicrobial Benzothiazole Derivatives
| Compound ID | Molecular Formula | Melting Point (°C) | IR (cm-1) | 1H-NMR (δ ppm) | Reference |
| 16c | - | - | - | - | [5] |
| A1 | - | - | - | - | [6][7] |
| A2 | - | - | - | - | [6][7] |
| 13 | - | - | - | - | [8] |
| 14 | - | - | - | - | [8] |
Note: Comprehensive characterization data is often presented in supplementary materials of research articles and may not be fully captured here. "-" indicates data not provided in the source.
Comparative Biological Activity
The biological efficacy of novel benzothiazole derivatives is a key determinant of their therapeutic potential. The following tables present a comparison of the in vitro anticancer and antimicrobial activities of selected compounds.
Table 3: Comparative in vitro Anticancer Activity (IC50 in µM)
| Compound ID | C6 (Rat Brain Glioma) | A549 (Human Lung Adenocarcinoma) | NIH3T3 (Mouse Embryo Fibroblast) | MCF-7 (Human Breast Adenocarcinoma) | Reference |
| 4a | 0.03 | - | >0.2 | - | [1] |
| 4d | 0.03 | - | >0.1 | - | [1] |
| 4d (acylhydrazone) | - | - | >1 | - | [2] |
| Cisplatin (Standard) | - | - | - | - | [1][2] |
| Doxorubicin (Standard) | - | - | - | - | [3][9] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. A lower IC50 value indicates higher potency. "-" indicates data not tested or reported.
Table 4: Comparative in vitro Antimicrobial Activity
| Compound ID | S. aureus (MIC, mM) | E. coli (Zone of Inhibition, mm) | C. albicans (MIC, µg/mL) | Reference |
| 16c | 0.025 | - | - | [5] |
| A1 | - | - | - | [6][7] |
| A2 | - | - | - | [6][7] |
| 13 | - | - | - | [8] |
| 14 | - | - | - | [8] |
| Ampicillin (Standard) | - | - | - | [5] |
| Ciprofloxacin (Standard) | - | - | - | [6] |
| Norfloxacin (Standard) | - | 26-48 | - | [7] |
| Fluconazole (Standard) | - | - | - | [10] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Zone of Inhibition is the diameter of the area with no bacterial growth around the tested compound. "-" indicates data not tested or reported.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of novel benzothiazole derivatives, compiled from the cited literature.
General Synthesis of 2-Substituted Benzothiazole Derivatives
A common method for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various aldehydes, ketones, carboxylic acids, or acyl chlorides.[11] For instance, a mixture of 2-aminothiophenol and a substituted aldehyde in a suitable solvent like ethanol or toluene is refluxed, often in the presence of a catalyst such as H2O2/HCl or under microwave irradiation to afford the desired benzothiazole derivative.[11][12] The crude product is then typically purified by recrystallization or column chromatography.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxic activity of the synthesized compounds is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] Cancer cell lines (e.g., C6, A549, MCF-7) and a normal cell line (e.g., NIH3T3) are seeded in 96-well plates and incubated.[1][2] The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., cisplatin, doxorubicin) for a specified period (e.g., 24-48 hours).[1][2][3] After incubation, MTT solution is added to each well, and the resulting formazan crystals are dissolved in a solvent like DMSO. The absorbance is measured using a microplate reader, and the IC50 values are calculated from the dose-response curves.
In Vitro Antimicrobial Activity (Broth Microdilution and Agar Disc Diffusion)
The antimicrobial activity is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) and the agar disc diffusion method to measure the zone of inhibition.[5][7] For the broth microdilution method, serial dilutions of the compounds are prepared in a liquid growth medium in 96-well plates, which are then inoculated with a standardized microbial suspension (e.g., S. aureus, E. coli, C. albicans). After incubation, the MIC is determined as the lowest concentration that inhibits visible growth.[5] In the agar disc diffusion method, sterile paper discs impregnated with the test compounds are placed on agar plates previously swabbed with the microbial culture. The plates are incubated, and the diameter of the clear zone of growth inhibition around the discs is measured.[7][10]
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in the characterization and mechanism of action of benzothiazole derivatives, the following diagrams are provided.
Caption: General workflow for synthesis, characterization, and biological evaluation of benzothiazole derivatives.
Caption: Simplified PI3K/Akt signaling pathway, a target for some anticancer benzothiazole derivatives.[13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of some novel benzothiazole derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. jchr.org [jchr.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. flore.unifi.it [flore.unifi.it]
- 10. jocpr.com [jocpr.com]
- 11. mdpi.com [mdpi.com]
- 12. ijcrt.org [ijcrt.org]
- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chlorobenzothiazole and 2-Bromobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-chlorobenzothiazole and 2-bromobenzothiazole, two key heterocyclic building blocks in medicinal chemistry and materials science. While direct, side-by-side quantitative kinetic studies are not extensively documented in the literature, this guide synthesizes established principles of organic chemistry and available experimental data for related compounds to offer a robust framework for understanding and predicting their relative reactivity in common synthetic transformations.
The primary modes of reaction for these substrates are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of the C2-halogen bond in these systems is dictated by the nature of the halogen and the specific reaction mechanism.
Theoretical Comparison of Reactivity
The reactivity of 2-halobenzothiazoles is largely governed by the electronic properties of the benzothiazole ring system and the nature of the carbon-halogen bond. The electron-withdrawing nature of the thiazole ring, particularly the nitrogen atom, activates the C2 position for nucleophilic attack.
In nucleophilic aromatic substitution (SNAr) , the reaction typically proceeds through a two-step addition-elimination mechanism involving a Meisenheimer complex. The rate-determining step is usually the initial attack of the nucleophile. The reactivity order for halogens in SNAr reactions is generally F > Cl > Br > I. This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic. Therefore, 2-chlorobenzothiazole is expected to be more reactive than 2-bromobenzothiazole in SNAr reactions .
In contrast, for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this step is generally I > Br > Cl > F, which is the inverse of the C-X bond strength. Consequently, 2-bromobenzothiazole is expected to be more reactive than 2-chlorobenzothiazole in these cross-coupling reactions .
Data Presentation: A Comparative Overview
The following table summarizes the expected relative reactivity and provides a qualitative comparison based on fundamental chemical principles.
| Feature | 2-Chlorobenzothiazole | 2-Bromobenzothiazole | Rationale |
| Molecular Weight | 169.62 g/mol | 214.08 g/mol | - |
| CAS Number | 615-20-3 | 2516-40-7 | - |
| Reactivity in SNAr | Higher | Lower | The more electronegative chlorine atom polarizes the C2-Cl bond more strongly, making the carbon more susceptible to nucleophilic attack.[1] |
| Reactivity in Pd-Catalyzed Cross-Coupling | Lower | Higher | The weaker C-Br bond undergoes oxidative addition with the palladium catalyst more readily than the stronger C-Cl bond.[2] |
| Typical Reaction Conditions | Often requires higher temperatures or longer reaction times for cross-coupling. | Generally amenable to milder conditions for cross-coupling. | Reflects the difference in the rate of oxidative addition. |
| Cost-Effectiveness | Generally more cost-effective. | Typically more expensive. | Based on the relative abundance and industrial production of chlorinated vs. brominated starting materials. |
| Leaving Group Ability | Good | Better | Bromide is a better leaving group than chloride. |
Mandatory Visualization
Nucleophilic Aromatic Substitution (SNAr) Pathway
References
Comparative Biological Activity of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole and Its Analogs: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. This guide provides a comparative analysis of the potential biological activity of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole against its structurally related analogs. Due to a lack of direct experimental data on the target compound, this comparison is based on established findings for analogous structures, offering a predictive insight into its potential therapeutic applications. Structure-activity relationship (SAR) studies consistently highlight that substitutions at the C-2 and C-6 positions of the benzothiazole ring are pivotal in determining the biological profile of these compounds.[1][2]
Comparative Analysis of Biological Activities
Anticonvulsant Activity
A notable analog, 2-amino-6-(trifluoromethoxy)benzothiazole, also known as Riluzole, is a marketed drug for amyotrophic lateral sclerosis and exhibits significant anticonvulsant properties.[3][4] Its mechanism is thought to involve the antagonism of excitatory amino acid neurotransmission.[5] Given the structural similarity at the 6-position, this compound may also exhibit activity related to the central nervous system. The replacement of the 2-amino group with a 2-chloro group will likely alter its potency and specific mechanism of action. Benzothiazole derivatives have been extensively studied for their efficacy against epilepsy, making this a primary area of interest.[6][7]
Table 1: Anticonvulsant Activity of Benzothiazole Analogs
| Compound | Model | ED50 (mg/kg, i.p.) | Neurotoxicity (TD50, mg/kg) | Reference |
| 2-Amino-6-(trifluoromethoxy)benzothiazole (PK 26124) | Maximal Electroshock (MES) | Varies by model | Not specified in this study | [5] |
| Sound-induced seizures (DBA/2 mice) | 0.66 - 4.1 | Not specified in this study | [5] | |
| L-glutamate induced seizures | 8.5 | Not specified in this study | [5] | |
| Kainate induced seizures | 9.25 | Not specified in this study | [5] | |
| 2-Amino-6-(trifluoromethylthio)-benzothiazole (SKA-19) | 6-Hz seizure test (mice) | 12.19 | > 100 | [3][8] |
| Hippocampal kindled rats | 5.47 | Not specified in this study | [8] | |
| Frings audiogenic seizure (AGS)-susceptible mice | 2.15 | Not specified in this study | [8] | |
| 1-(6-substituted-1,3-benzothiazol-2-yl)-3-(substituted phenyl)hexahydro-2,4,6-pyrimidinetriones (various analogs) | Maximal Electroshock Seizure (MES) test | Active | Wide safety profile | [9] |
Anticancer Activity
The benzothiazole scaffold is a key component in a number of compounds with demonstrated anticancer activity.[4][10] The cytotoxicity of these analogs is often attributed to their ability to interfere with various cellular processes in cancer cells. For instance, some derivatives act as inhibitors of heat shock protein 90 (Hsp90) or tubulin polymerization.[11][12] The presence of a halogen, such as the chloro group at the 2-position, and a trifluoromethoxy group at the 6-position on the target molecule suggests that it may possess antiproliferative properties.[4]
Table 2: Anticancer Activity of Benzothiazole Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)amine | PC-3 | 0.6 | [4] |
| THP-1 | 3 | [4] | |
| Caco-2 | 9.9 | [4] | |
| Fluorine-containing benzothiazole derivative | Leukemia THP-1 | 0.9 - 1 | [4] |
| Naphthalimide-benzothiazole derivative 67 | HT-29 | 3.47 | [10] |
| A549 | 3.89 | [10] | |
| MCF-7 | 5.08 | [10] | |
| 2,6-disubstituted-benzothiazole (sulfonamide scaffold 40) | MCF-7 | 34.5 | [10] |
| HeLa | 44.15 | [10] | |
| MG63 | 36.1 | [10] |
Antimicrobial Activity
Benzothiazole derivatives have been widely investigated for their antibacterial and antifungal properties.[13][14] The mechanism of action can involve the inhibition of essential microbial enzymes.[15] The lipophilicity and electronic properties conferred by the chloro and trifluoromethoxy groups in this compound may enhance its ability to penetrate microbial cell membranes, suggesting potential for antimicrobial efficacy.
Table 3: Antimicrobial Activity of Benzothiazole Analogs
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole (11a) | Various bacteria | 0.10 - 0.25 mg/mL | [13] |
| 2,5-disubstituted furane benzothiazole derivatives (107b, 107d) | S. cerevisiae | 1.6 - 3.13 µM | [13] |
| Heteroarylated benzothiazole (2j) | Various bacteria | 230 - 940 | [15][16] |
| Heteroarylated benzothiazole (2d) | Various fungi | 60 - 470 | [15][16] |
| 1,2-disubstituted benzothiazoles (5a) | S. dysenteriae | Enhanced inhibitory activity compared to ciprofloxacin | [17] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
This protocol is adapted from standard procedures for assessing cell viability.[18][19][20][21]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[20]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.[20]
-
MTT Addition: Remove the treatment medium and add 20-50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[18][20]
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method
This protocol is based on standard antimicrobial susceptibility testing methods.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Workflow of the MTT assay for determining cell viability.
Caption: Hypothetical mechanism of anticonvulsant action of benzothiazole analogs.
Caption: General workflow for antimicrobial susceptibility testing.
Conclusion
While direct experimental data for this compound is not currently available, a comparative analysis of its structural analogs provides a strong foundation for predicting its biological profile. The presence of the 6-(trifluoromethoxy) group, shared with the known anticonvulsant Riluzole, suggests potential activity within the central nervous system. Furthermore, the 2-chloro substitution, a common feature in bioactive molecules, may confer anticancer and antimicrobial properties. This guide highlights the promising, multifaceted therapeutic potential of this compound. Future experimental validation through the outlined protocols is essential to confirm these predictions and to fully elucidate the pharmacological profile of this compound.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison-of-the-Anticonvulsant-Activity-of-Riluzole-and-its-6-Trifluoromethylthio-derivative-(SKA-19)-in-Mouse-Seizure-Models [aesnet.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticonvulsant and neurological profile of benzothiazoles: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiazole incorporated barbituric acid derivatives: synthesis and anticonvulsant screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors [mdpi.com]
- 12. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Exploration of in vitro time point quantitative evaluation of newly synthesized benzimidazole and benzothiazole derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. MTT (Assay protocol [protocols.io]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthesis of Substituted Benzothiazoles: Conventional vs. Ultrasound-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted benzothiazoles is of paramount importance. These heterocyclic compounds form the structural core of numerous pharmaceuticals and bioactive molecules. This guide provides an objective comparison of two prominent synthetic routes: the traditional condensation of 2-aminothiophenol with aldehydes and the increasingly adopted ultrasound-assisted variation. The comparison is supported by experimental data to aid in the selection of the most suitable method for specific research and development needs.
Introduction to Benzothiazole Synthesis
Substituted benzothiazoles are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The most common and versatile method for their synthesis involves the condensation of 2-aminothiophenol with a carbonyl-containing compound, typically an aldehyde, ketone, or carboxylic acid.[4][5][6] This reaction proceeds through the formation of a benzothiazoline intermediate, which is subsequently oxidized to the aromatic benzothiazole.[7]
This guide will focus on the comparative analysis of the conventional heating method versus the ultrasound-assisted approach for the condensation of 2-aminothiophenol with various aldehydes.
Synthetic Route 1: Conventional Condensation
The conventional synthesis of 2-substituted benzothiazoles typically involves the reaction of 2-aminothiophenol with an aldehyde in the presence of a catalyst and a solvent, often requiring elevated temperatures and prolonged reaction times.[5][8] Various catalysts, including mineral acids, Lewis acids, and oxidizing agents, have been employed to facilitate this transformation.[5][9]
Reaction Scheme:
Figure 1. General scheme for the conventional synthesis of 2-substituted benzothiazoles.
Synthetic Route 2: Ultrasound-Assisted Condensation
In recent years, green chemistry principles have driven the development of more sustainable and efficient synthetic methodologies.[1] Ultrasound-assisted synthesis has emerged as a powerful tool in this regard, offering several advantages over conventional heating methods, including shorter reaction times, higher yields, and milder reaction conditions.[10][11][12] The application of ultrasound enhances mass transfer and accelerates the reaction rate through acoustic cavitation.[12]
Reaction Scheme:
Figure 2. General scheme for the ultrasound-assisted synthesis of 2-substituted benzothiazoles.
Comparative Data Analysis
The following table summarizes the quantitative data from various studies, comparing the performance of conventional and ultrasound-assisted methods for the synthesis of 2-substituted benzothiazoles.
| Aldehyde Substituent (R) | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Phenyl | Conventional | H2O2/HCl | Ethanol | 60 min | 94 | [4][5] |
| Phenyl | Ultrasound | Sulfated tungstate | Solvent-free | 15 min | 95 | [10] |
| 4-Chlorophenyl | Conventional | H2O2/HCl | Ethanol | 50 min | 92 | [4][5] |
| 4-Chlorophenyl | Ultrasound | Sulfated tungstate | Solvent-free | 20 min | 94 | [10] |
| 4-Nitrophenyl | Conventional | H2O2/HCl | Ethanol | 45 min | 93 | [4][5] |
| 4-Nitrophenyl | Ultrasound | Sulfated tungstate | Solvent-free | 25 min | 96 | [10] |
| 4-Methoxyphenyl | Conventional | H2O2/HCl | Ethanol | 55 min | 91 | [4][5] |
| 4-Methoxyphenyl | Ultrasound | Sulfated tungstate | Solvent-free | 18 min | 93 | [10] |
| Furyl | Conventional | H2O2/HCl | Ethanol | 60 min | 88 | [4] |
| Furyl | Ultrasound | Sulfated tungstate | Solvent-free | 30 min | 90 | [10] |
Experimental Protocols
Key Experiment 1: Conventional Synthesis of 2-Phenylbenzothiazole[4][5]
Materials:
-
2-Aminothiophenol (1 mmol)
-
Benzaldehyde (1 mmol)
-
30% Hydrogen Peroxide (6 mmol)
-
Concentrated Hydrochloric Acid (3 mmol)
-
Ethanol
Procedure:
-
A solution of 2-aminothiophenol (1 mmol) and benzaldehyde (1 mmol) in ethanol is prepared in a round-bottom flask.
-
A mixture of 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol) is added dropwise to the solution with stirring at room temperature.
-
The reaction mixture is stirred for 60 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford 2-phenylbenzothiazole.
Key Experiment 2: Ultrasound-Assisted Synthesis of 2-Phenylbenzothiazole[10]
Materials:
-
2-Aminothiophenol (1 mmol)
-
Benzaldehyde (1 mmol)
-
Sulfated tungstate (10 wt%)
Procedure:
-
A mixture of 2-aminothiophenol (1 mmol), benzaldehyde (1 mmol), and sulfated tungstate (10 wt%) is placed in a flask.
-
The flask is subjected to ultrasound irradiation at room temperature for 15 minutes.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion of the reaction, the mixture is washed with ethyl acetate.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting solid is purified by column chromatography to yield 2-phenylbenzothiazole.
Logical Workflow for Method Selection
Figure 3. Decision workflow for selecting a synthetic route for substituted benzothiazoles.
Conclusion
Both conventional and ultrasound-assisted methods are effective for the synthesis of substituted benzothiazoles. However, the experimental data clearly indicates that the ultrasound-assisted approach offers significant advantages in terms of reduced reaction times and comparable or even slightly higher yields.[10][12] Furthermore, the ultrasound-assisted method often proceeds under milder, solvent-free conditions, aligning with the principles of green chemistry.[1][10] For laboratories equipped with an ultrasonic irradiator, this method presents a more efficient and environmentally benign alternative for the synthesis of this important class of heterocyclic compounds. The choice of method will ultimately depend on the specific requirements of the synthesis, available equipment, and the desired scale of the reaction.
References
- 1. airo.co.in [airo.co.in]
- 2. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.in [pharmacyjournal.in]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Guide to Alternative Reagents for 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole in Chemical Synthesis
Introduction
2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole is a key heterocyclic intermediate widely utilized by researchers in drug discovery and fine chemical synthesis. Its value stems from the benzothiazole core, a scaffold present in numerous biologically active compounds, and two key structural features: a reactive 2-chloro substituent that serves as an excellent leaving group for nucleophilic substitution reactions, and a 6-trifluoromethoxy group, which enhances metabolic stability and lipophilicity in target molecules. This guide provides a comparative analysis of alternative reagents and synthetic strategies, offering researchers valuable insights into modulating molecular properties and exploring diverse chemical space.
The primary application of this compound is in the synthesis of 2-substituted benzothiazoles, which have demonstrated a wide range of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[1][2][3] The trifluoromethoxy group, in particular, is a desirable feature in medicinal chemistry for its ability to improve pharmacokinetic profiles.[4]
This guide will explore alternatives by considering two main aspects: bioisosteric replacement of the 6-(trifluoromethoxy) group to fine-tune physicochemical properties, and alternative synthetic methodologies that bypass the use of a 2-chloro-benzothiazole intermediate altogether.
Part 1: Bioisosteric Alternatives to the 6-(Trifluoromethoxy) Group
A key strategy in drug design is bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties. The 6-(trifluoromethoxy) group is primarily used to increase lipophilicity and block metabolic degradation at that position.[4] Below is a comparison of alternative substituents.
Data Presentation: Physicochemical Properties of Key Functional Groups
The choice of a substituent can dramatically alter a molecule's characteristics. The table below summarizes key parameters for the trifluoromethoxy group and its common bioisosteres.
| Functional Group | Hansch Lipophilicity (π) | Electronic Effect (σₚ) | Size (Van der Waals Radius, Å) | Key Properties & Applications |
| -OCF₃ | 1.04 | 0.35 | ~2.7 | High lipophilicity, strong electron-withdrawing, metabolically stable. |
| -CF₃ | 0.88 | 0.54 | 2.44 | High lipophilicity, very strong electron-withdrawing, metabolically stable.[4] |
| -Cl | 0.71 | 0.23 | 1.75 | Moderate lipophilicity, electron-withdrawing.[4] |
| -F | 0.14 | 0.06 | 1.47 | Low lipophilicity, weakly electron-withdrawing, can block metabolism. |
| -NO₂ | -0.28 | 0.78 | ~2.2 | Hydrophilic, very strong electron-withdrawing, can be reduced to an amino group.[5][6] |
| -OCH₃ | -0.02 | -0.27 | ~2.5 | Hydrophilic, strong electron-donating. |
Diagram: Bioisosteric Replacement Strategy
This diagram illustrates the concept of replacing the trifluoromethoxy group on the benzothiazole core to modulate molecular properties for drug design.
Caption: Strategy for modifying benzothiazoles via bioisosteric replacement.
Part 2: Alternative Synthetic Pathways to 2-Substituted Benzothiazoles
While the reaction of a 2-chlorobenzothiazole with a nucleophile is a robust and common method, several alternative strategies exist for the synthesis of the key 2-aminobenzothiazole scaffold. These methods often start from more readily available precursors and can offer advantages in terms of cost, safety, or substrate scope.
Diagram: Comparison of Synthetic Workflows
The following diagram contrasts the traditional approach starting from 2-chlorobenzothiazole with alternative metal-catalyzed and metal-free methods.
Caption: Comparison of major synthetic routes to 2-aminobenzothiazoles.
Data Presentation: Comparison of Synthetic Routes
This table provides a side-by-side comparison of the primary methods for synthesizing 2-aminobenzothiazole derivatives.
| Method | Starting Materials | Key Reagents/Catalyst | Typical Conditions | Advantages | Disadvantages |
| Nucleophilic Substitution | 2-Chlorobenzothiazole, Amine | Base (e.g., K₂CO₃, Et₃N) | 80-120 °C, Solvent (DMF, Acetone) | High yields, broad amine scope, well-established. | Requires synthesis of the 2-chlorobenzothiazole precursor. |
| Oxidative Cyclization | N-Arylthiourea | Pd(OAc)₂, RuCl₃, or Ni(II) salts; Oxidant (e.g., O₂)[1][7] | 80-110 °C, Solvent (DMF, Toluene) | Avoids halo-substituted precursors, direct C-H functionalization.[7] | Requires transition metal catalyst, may have limited functional group tolerance. |
| Coupling Reaction | 2-Haloaniline, Isothiocyanate or Dithiocarbamate | Cu(I) or Cu(II) salts (e.g., CuI, CuBr, CuO)[1][8] | 80-120 °C, Solvent (DMF) | One-pot synthesis, good yields, readily available starting materials.[1] | Requires transition metal catalyst, 2-chloroanilines can be less reactive.[1] |
| Metal-Free Cascade | Isothiocyanatobenzene, Amine | Iodine (cat.), O₂ (oxidant) | 120 °C, Solvent (Chlorobenzene) | Avoids transition metals and hazardous oxidants, environmentally friendly.[9] | Requires higher temperatures, specific isothiocyanate precursors. |
Part 3: Experimental Protocols
The following are representative experimental protocols adapted from the literature for the synthesis of 2-aminobenzothiazole derivatives.
Protocol 1: Synthesis of 2-(Alkylamino)-6-(trifluoromethoxy)benzothiazole via Nucleophilic Substitution
This protocol is a general procedure for the reaction of 2-chloro-6-(trifluoromethoxy)benzothiazole with a primary or secondary amine.
-
Reaction Setup: To a solution of 2-chloro-6-(trifluoromethoxy)benzothiazole (1.0 mmol) in N,N-dimethylformamide (DMF, 5 mL) is added the desired amine (1.2 mmol) and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Reaction: The mixture is stirred at 100 °C for 4-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water (50 mL). The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude solid is washed with water and then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.
Protocol 2: Synthesis of N-Aryl-2-aminobenzothiazoles via Cu-Catalyzed Coupling of 2-Iodoanilines and Isothiocyanates
This procedure is adapted from a ligand-free copper(I)-catalyzed one-pot cascade method.[8]
-
Reaction Setup: In a sealed tube, add 2-iodoaniline (1.0 mmol), the corresponding isothiocyanate (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Reaction: Add N,N-dimethylformamide (DMF, 3 mL) and seal the tube. The mixture is stirred at 110 °C for 12 hours.
-
Workup: After cooling to room temperature, the mixture is diluted with ethyl acetate (30 mL) and filtered through a pad of Celite. The filtrate is washed with brine (3 x 20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the desired N-substituted-2-aminobenzothiazole.
Protocol 3: Synthesis of 2-Aminobenzothiazoles via Pd-Catalyzed Oxidative C-H Functionalization
This protocol is based on the intramolecular cyclization of N-arylthioureas.[1][7]
-
Reaction Setup: To a flask are added the N-arylthiourea (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), and copper(II) acetate (Cu(OAc)₂, 2.0 mmol) as an oxidant.
-
Reaction: Anhydrous N,N-dimethylformamide (DMF, 5 mL) is added, and the flask is fitted with a balloon of oxygen (O₂). The reaction mixture is stirred at 100 °C for 24 hours.
-
Workup: The mixture is cooled, diluted with ethyl acetate (50 mL), and washed with saturated aqueous ammonium chloride solution (NH₄Cl) and brine. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the 2-aminobenzothiazole derivative.
Diagram: General Laboratory Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification of benzothiazoles.
References
- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
A Comparative Guide to the Cost-Effective Synthesis of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole, a key intermediate in the development of various pharmaceutical and agrochemical compounds, presents multiple synthetic routes, each with distinct cost and efficiency implications. This guide provides a comprehensive cost-effectiveness analysis of three primary synthetic pathways, supported by detailed experimental protocols and comparative data to inform strategic decision-making in research and development.
Executive Summary
This analysis evaluates three distinct synthetic routes to this compound, starting from the readily available 4-(trifluoromethoxy)aniline. The compared methodologies are:
-
Route 1: The Sandmeyer Reaction: A classic and widely used method for converting aromatic amines to chlorides via a diazonium salt intermediate.
-
Route 2: Deaminative Chlorination: A modern, safer alternative to the Sandmeyer reaction that avoids the isolation of potentially hazardous diazonium salts.
-
Route 3: Chlorination of a 2-Mercaptobenzothiazole Intermediate: A pathway involving the initial formation of a 2-mercapto derivative followed by chlorination.
The cost-effectiveness of each route is assessed based on the cost of starting materials and key reagents, reaction yields, and process complexity.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for each synthetic route, providing a clear comparison of their cost and efficiency. Prices are based on commercially available listings for laboratory-grade reagents and may vary based on supplier and bulk purchasing.
Table 1: Cost Analysis of Starting Material and Intermediates
| Compound | Supplier | Catalog Number | Price (USD) | Quantity | Cost per Gram (USD) |
| 4-(Trifluoromethoxy)aniline | Sigma-Aldrich | 337056 | $89.90 | 25 g | $3.60 |
| Carbon Disulfide | Fisher Chemical | C178-500 | $169.65 | 500 mL | $0.26/mL (assuming density of 1.266 g/mL) |
| Sulfuryl Chloride | Sigma-Aldrich | 157767 | $79.10 | 25 mL | $1.89/mL (assuming density of 1.667 g/mL) |
| Potassium Thiocyanate | Lab Alley | - | $46.20 | - | Varies |
| Sodium Nitrite | DGR Industrial Products | 016-701 | $86.53 | 200 g | $0.43 |
| Copper(I) Chloride | DGR Industrial Products | - | $55.48 | 200 g | $0.28 |
| Pyrylium Tetrafluoroborate | Sigma-Aldrich | 906719 | £108.00 (~$135) | 1 g | $135.00 |
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Sandmeyer Reaction | Route 2: Deaminative Chlorination | Route 3: From 2-Mercapto Intermediate |
| Intermediate | 2-Amino-6-(trifluoromethoxy)benzothiazole | 2-Amino-6-(trifluoromethoxy)benzothiazole | 2-Mercapto-6-(trifluoromethoxy)benzothiazole |
| Key Reagents | Sodium Nitrite, Copper(I) Chloride | Pyrylium Tetrafluoroborate, MgCl₂ | Potassium Thiocyanate, Sulfuryl Chloride |
| Overall Yield (estimated) | Moderate to Good | Good to Excellent | Good to Excellent |
| Reagent Cost per gram of Final Product (estimated) | Low to Moderate | High | Moderate |
| Safety Considerations | Potentially explosive diazonium intermediate | Safer, avoids isolated diazonium salts | Use of toxic carbon disulfide and corrosive sulfuryl chloride |
| Process Complexity | Multi-step, requires careful temperature control | Simpler, one-pot potential | Multi-step |
Experimental Protocols
Synthesis of 2-Amino-6-(trifluoromethoxy)benzothiazole (Key Intermediate)
This procedure is the first step for both Route 1 and Route 2.
Materials:
-
4-(trifluoromethoxy)aniline
-
Potassium thiocyanate
-
Bromine
-
Acetic acid
Procedure: A solution of bromine (77 g) in acetic acid (220 ml) is added dropwise over one hour to a stirred solution of 4-(trifluoromethoxy)aniline (84 g) and potassium thiocyanate (187 g) in acetic acid (500 ml). The mixture is stirred overnight at room temperature. The reaction mixture is then poured into 2 liters of water, cooled in an ice bath, and neutralized with ammonia. The resulting solid is collected by filtration, washed with water, and recrystallized from an ethanol-water mixture (1:1) to yield 2-amino-6-(trifluoromethoxy)benzothiazole (yield: 77 g, m.p. 119°C).[1]
Route 1: Sandmeyer Reaction for the Synthesis of this compound
Materials:
-
2-Amino-6-(trifluoromethoxy)benzothiazole
-
Sodium nitrite
-
Hydrochloric acid
-
Copper(I) chloride
General Procedure (based on literature for similar substrates): 2-Amino-6-(trifluoromethoxy)benzothiazole is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C to form the diazonium salt. This cold diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid. The reaction mixture is stirred at room temperature for several hours and then heated to ensure complete reaction. The product is then extracted with an organic solvent, washed, dried, and purified by chromatography or recrystallization. Note: The Sandmeyer reaction can have low yields for 2-aminobenzothiazoles.[2]
Route 2: Deaminative Chlorination using a Pyrylium Reagent
Materials:
-
2-Amino-6-(trifluoromethoxy)benzothiazole
-
Pyrylium tetrafluoroborate
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (CH₃CN)
Procedure: In a screw-capped tube under a normal atmosphere, pyrylium tetrafluoroborate (1.5 equiv.) and MgCl₂ (2.0 equiv.) are combined. 2-Amino-6-(trifluoromethoxy)benzothiazole (1.0 equiv.) is then added, followed by acetonitrile (0.1 M). The mixture is stirred for 5 minutes at 25°C and then for 16 hours at 120°C. After cooling to room temperature, the mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, concentrated, and purified by silica gel chromatography to afford the desired product. This method has been reported to be applicable to 2-amino-6-(trifluoromethoxy)benzothiazole.[3]
Route 3: Synthesis from a 2-Mercapto Intermediate
Step 1: Synthesis of 2-Mercapto-6-(trifluoromethoxy)benzothiazole
Materials:
-
4-(trifluoromethoxy)aniline
-
Carbon disulfide
-
Sulfur
General Procedure (based on green synthesis of 2-mercaptobenzothiazole): This reaction is typically carried out in a high-pressure autoclave. 4-(trifluoromethoxy)aniline, carbon disulfide, and sulfur are heated under pressure. The product, 2-mercapto-6-(trifluoromethoxy)benzothiazole, is then isolated and purified. This method is noted for its high yield in the synthesis of the parent 2-mercaptobenzothiazole.[4]
Step 2: Chlorination of 2-Mercapto-6-(trifluoromethoxy)benzothiazole
Materials:
-
2-Mercapto-6-(trifluoromethoxy)benzothiazole
-
Sulfuryl chloride
Procedure (based on a patent for 2-chlorobenzothiazole): Sulfuryl chloride is added to 2-mercaptobenzothiazole with stirring at around 25°C. After the initial reaction, the mixture is allowed to stand for about an hour. Excess sulfuryl chloride is then decomposed by the addition of ice and water. The oily layer containing the product is separated, washed with water, and purified by distillation under reduced pressure to give 2-chlorobenzothiazole in high yield.[2] This method is readily adaptable for the 6-(trifluoromethoxy) substituted analogue.
Mandatory Visualization
Caption: Comparative workflow of the three synthetic routes to this compound.
Concluding Remarks
The choice of the optimal synthetic route for this compound is a trade-off between reagent cost, process safety, and overall yield.
-
Route 1 (Sandmeyer Reaction) is a well-established method with low-cost reagents. However, it suffers from potential safety hazards associated with diazonium salt intermediates and can result in lower yields for this specific substrate class.
-
Route 2 (Deaminative Chlorination) offers a significant safety advantage by avoiding the formation of diazonium salts. While the key pyrylium reagent is currently expensive, this route may become more cost-effective with process optimization and bulk availability of the reagent. Its high efficiency and milder conditions make it an attractive option for high-value applications.
-
Route 3 (From 2-Mercapto Intermediate) presents a potentially high-yielding and cost-effective alternative, especially if the initial synthesis of the mercapto intermediate can be achieved efficiently on a large scale. The use of sulfuryl chloride for the chlorination step is a well-documented and high-yielding transformation.
For large-scale production where cost is a primary driver, Route 3 appears to be the most promising, contingent on an optimized and cost-effective synthesis of the 2-mercapto intermediate. For laboratory-scale synthesis and applications where safety and yield are paramount, Route 2 is a superior choice, despite the higher initial reagent cost. Route 1 remains a viable option, particularly if the safety concerns can be effectively managed and the yield can be optimized. Further process development and bulk pricing of reagents will ultimately determine the most cost-effective method for the industrial production of this important chemical intermediate.
References
A Comparative Guide to the Spectroscopic Properties of 2-Amino-6-(trifluoromethoxy)benzothiazole Schiff Base Ligands
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic data of Schiff base ligands derived from 2-amino-6-(trifluoromethoxy)benzothiazole, with supporting experimental data and comparisons to related structures.
Schiff bases derived from 2-amino-6-(trifluoromethoxy)benzothiazole are a significant class of compounds in medicinal chemistry and materials science. Their unique structural and electronic properties, influenced by the electron-withdrawing trifluoromethoxy group, make them promising candidates for the development of novel therapeutic agents and functional materials. This guide provides a comparative analysis of their spectroscopic data, offering insights into their structural characterization.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for Schiff base ligands derived from 2-amino-6-(trifluoromethoxy)benzothiazole and related analogues. This data is crucial for confirming the synthesis of these compounds and for understanding their electronic and structural characteristics.
Table 1: FT-IR Spectroscopic Data (cm⁻¹) of Benzothiazole Schiff Base Ligands
| Compound/Ligand | ν(C=N) azomethine | ν(C=N) benzothiazole | Other Key Bands | Reference |
| Schiff bases from 2-amino-6-trifluoromethoxy benzothiazole | Not explicitly detailed in provided abstracts, but expected in the 1600-1630 cm⁻¹ range. | Expected around 1590-1610 cm⁻¹ | ν(C-F) from -OCF₃ | [1] |
| NB (from 2-amino-6-methoxy-benzothiazole and 2-Nitrobenzaldehyde) | 1606 | 1597 | 1517 & 1337 (NO₂) | [2] |
| CB (from 2-amino-6-methoxy-benzothiazole and 2-chlorobenzaldehyde) | 1602 | 1557 | - | [2] |
| Ligand from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde | 1654 | - | 3454 (O-H), 1324 (N-O) | [3] |
| Ligand (H2L3) | 1653 | - | 3405 (O-H) | [4] |
Table 2: ¹H-NMR Spectroscopic Data (δ, ppm) of Benzothiazole Schiff Base Ligands
| Compound/Ligand | Azomethine (-CH=N-) | Aromatic Protons | Other Key Signals | Reference |
| Schiff bases from 2-amino-6-trifluoromethoxy benzothiazole | Characterized by ¹H-NMR, specific shifts not in abstract. | Multiplets in the aromatic region | - | [1] |
| NB (in DMSO-d⁶) | 9.44 | 6.0 - 8.5 | 3.86 (-OCH₃) | [2] |
| CB (in DMSO-d⁶) | 9.42 | 6.0 - 8.5 | 3.84 (-OCH₃) | [2] |
| HB (in DMSO-d⁶) | 9.17 | 6.0 - 8.5 | 3.83 (-OCH₃), 10.68 & 12.01 (-OH) | [2] |
| Ligand from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde (in CDCl₃) | 9.71 | 7.8 - 8.2 | 11.74 (-OH) | [3] |
| Ligand (H2L3) (in DMSO) | 9.3 | 6.97 - 8.89 | 10.1 (-NH), 5.2 (-OH) | [4] |
Table 3: ¹³C-NMR Spectroscopic Data (δ, ppm) of Benzothiazole Schiff Base Ligands
| Compound/Ligand | Azomethine (-CH=N-) | Benzothiazole (-C=N-) | Other Key Signals | Reference |
| NB | 163.09 | 168.3 | 145.9 (C-NO₂), 56.24 (-OCH₃) | [2] |
| CB | 161.63 | 168.8 | 136.8 (C-Cl), 56.23 (-OCH₃) | [2] |
| HB | - | 168.3 | 165.12 & 163.6 (C-OH), 56.19 (-OCH₃) | [2] |
| Ligand from 2-carbaldehyde-8-hydroxyquinoline and 2-hydrazinobenzothiazole | 144.10 (imine) | 161.86 | Aromatic carbons | [5] |
Table 4: Mass Spectrometry Data (m/z) of Benzothiazole Schiff Base Ligands
| Compound/Ligand | Molecular Ion Peak [M]⁺ | Fragmentation/Other Peaks | Reference |
| Ligand from 2-amino-6-nitrobenzothiazole and 3,5-diiodosalicylaldehyde | 551 | Corresponds to the molecular weight | [3] |
| Ligand (BTF) | 349.06 | 350.07 [M+1]⁺, 351.06 [M+2]⁺ | [6] |
Experimental Protocols
The synthesis and characterization of 2-amino-6-(trifluoromethoxy)benzothiazole Schiff base ligands generally follow a standard set of procedures.
General Synthesis of Schiff Base Ligands
A common method for the synthesis of these Schiff bases involves the condensation reaction between 2-amino-6-(trifluoromethoxy)benzothiazole and a substituted aromatic aldehyde.[7][8]
Materials:
-
2-amino-6-(trifluoromethoxy)benzothiazole
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin, etc.)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 2-amino-6-(trifluoromethoxy)benzothiazole (1 equivalent) in a suitable volume of ethanol or methanol.
-
To this solution, add the substituted aromatic aldehyde (1 equivalent), also dissolved in ethanol or methanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is then refluxed for a period of 2 to 7 hours.[7][8]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the solid product.
-
The precipitate is collected by filtration, washed with cold ethanol or methanol to remove unreacted starting materials, and then dried in a vacuum oven.[2]
-
The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure Schiff base ligand.
Spectroscopic Characterization
The synthesized Schiff base ligands are characterized by various spectroscopic techniques to confirm their structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded using KBr pellets. The key vibrational bands to confirm the formation of the Schiff base are the disappearance of the N-H stretching vibrations of the primary amine and the C=O stretching of the aldehyde, and the appearance of a new band corresponding to the azomethine (-CH=N-) group, typically in the range of 1600-1650 cm⁻¹.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in deuterated solvents like DMSO-d₆ or CDCl₃. In the ¹H-NMR spectrum, the formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the range of δ 8-10 ppm.[2][3] The signals for the aromatic protons appear as multiplets in the aromatic region. In the ¹³C-NMR spectrum, the carbon of the azomethine group typically appears in the range of δ 160-165 ppm.[2]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized ligands. The mass spectrum should show a molecular ion peak [M]⁺ that corresponds to the calculated molecular weight of the Schiff base.[3]
Visualizing the Synthesis Workflow
The general workflow for the synthesis and characterization of these Schiff base ligands can be visualized as follows:
Caption: General workflow for the synthesis and characterization of Schiff base ligands.
This guide provides a foundational comparison of the spectroscopic data for 2-amino-6-(trifluoromethoxy)benzothiazole Schiff base ligands and their analogues. The presented data and protocols are essential for researchers working on the synthesis and characterization of these versatile compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. Metal Coordination and Biological Screening of a Schiff Base Derived from 8-Hydroxyquinoline and Benzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. ijpbs.com [ijpbs.com]
- 8. jocpr.com [jocpr.com]
Assessing the Purity of Synthesized 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug discovery and development pipeline. This guide provides a comparative analysis of the purity of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole synthesized via two distinct methods, utilizing High-Performance Liquid Chromatography (HPLC) for quantitative assessment.
This document outlines a detailed HPLC protocol, presents comparative data in a clear tabular format, and includes a visual representation of the analytical workflow. The methodologies and data presented herein serve as a practical guide for establishing robust quality control measures for this and structurally related benzothiazole derivatives.
Comparative Purity Analysis via HPLC
The purity of this compound, a key intermediate in the synthesis of various pharmacologically active molecules, was assessed for batches produced by two different synthetic routes:
-
Method A: A classical approach involving the reaction of 2-amino-4-(trifluoromethoxy)thiophenol with a chlorinating agent.
-
Method B: An alternative synthesis utilizing a different starting material and cyclization catalyst to potentially minimize the formation of positional isomers.
The purity profiles of the crude and purified products from both methods were compared to a certified reference standard. The analysis focused on the quantification of the main peak corresponding to this compound and the identification and quantification of key potential impurities. Based on the known synthesis of the structurally related drug, Riluzole, potential impurities include starting materials such as 4-(trifluoromethoxy)aniline and positional isomers like 2-Chloro-4-(trifluoromethoxy)benzo[d]thiazole and 2-Chloro-5-(trifluoromethoxy)benzo[d]thiazole.[1]
Data Summary
The following tables summarize the quantitative data obtained from the HPLC analysis of the synthesized this compound.
Table 1: HPLC Purity Profile of Crude this compound
| Synthesis Method | Main Peak Area (%) | Impurity 1 Area (%) (4-(trifluoromethoxy)aniline) | Impurity 2 Area (%) (Positional Isomer A) | Impurity 3 Area (%) (Positional Isomer B) | Other Impurities Area (%) |
| Method A | 92.5 | 3.1 | 2.5 | 1.2 | 0.7 |
| Method B | 96.8 | 1.2 | 0.9 | 0.5 | 0.6 |
Table 2: HPLC Purity Profile of Purified this compound
| Synthesis Method | Main Peak Area (%) | Impurity 1 Area (%) (4-(trifluoromethoxy)aniline) | Impurity 2 Area (%) (Positional Isomer A) | Impurity 3 Area (%) (Positional Isomer B) | Other Impurities Area (%) |
| Method A | 99.6 | < 0.05 | 0.2 | 0.1 | 0.1 |
| Method B | 99.8 | < 0.05 | < 0.05 | < 0.05 | 0.15 |
| Reference Standard | > 99.9 | Not Detected | Not Detected | Not Detected | < 0.1 |
Experimental Protocols
A detailed methodology for the HPLC analysis is provided below. This protocol is adapted from established methods for the analysis of the structurally similar compound, Riluzole, as found in the United States Pharmacopeia (USP) and other published literature.[2][3][4]
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and Water (containing 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 40% Acetonitrile
-
5-20 min: 40% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
-
25-26 min: 80% to 40% Acetonitrile
-
26-30 min: 40% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in acetonitrile to a final concentration of approximately 0.5 mg/mL. The reference standard was prepared at the same concentration.
Visualizing the Workflow
The logical flow of the experimental process for assessing the purity of the synthesized compound is illustrated in the following diagram.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
The comparative HPLC analysis demonstrates that both synthetic methods can produce high-purity this compound after purification. However, Synthesis Method B yields a crude product with a significantly higher initial purity and a lower level of key impurities, including the starting material and positional isomers. This suggests that Method B may be a more efficient and robust synthetic route, potentially reducing the burden on downstream purification processes. The detailed HPLC protocol provided in this guide is a valuable tool for the routine quality control and purity assessment of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated HPLC assay to monitor riluzole plasma or serum concentrations in patients with amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability-indicating Method for the Estimation of Riluzole in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugfuture.com [drugfuture.com]
A Comparative Guide to the X-ray Crystal Structures of Halogenated Benzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of selected halogenated benzo[d]thiazole derivatives, offering insights into their solid-state conformations and intermolecular interactions. While crystallographic data for 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole is not publicly available, this guide focuses on structurally related compounds: 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole. The objective is to furnish researchers with comparative structural data and standardized experimental protocols to support drug discovery and development efforts based on the benzothiazole scaffold.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole, facilitating a direct comparison of their solid-state structures.[1]
| Parameter | 2-(4-chlorophenyl)benzothiazole | 2-amino-6-chlorobenzothiazole |
| Chemical Formula | C₁₃H₈ClNS | C₇H₅ClN₂S |
| Molecular Weight | 245.73 g/mol | 184.65 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P 1 2₁/c 1 | P b c a |
| a (Å) | 11.0497(5) | 7.371(2) |
| b (Å) | 14.1040(6) | 12.015(4) |
| c (Å) | 7.1466(3) | 17.200(6) |
| α (°) | 90 | 90 |
| β (°) | 98.556(4) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1101.37(8) | 1523.5(9) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.481 | 1.608 |
Performance Comparison: Biological Activities
Benzothiazole derivatives are known to exhibit a wide range of biological activities. The nature and position of substituents on the benzothiazole ring play a crucial role in their pharmacological effects.
-
Anticancer Activity: Several 2-substituted benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, certain derivatives have been evaluated for their in vitro anticancer effects against pancreatic cancer cells.[2]
-
Antimicrobial and Antifungal Activity: The benzothiazole scaffold is a constituent of molecules with potent antimicrobial and antifungal properties. Derivatives of 2-aminobenzothiazole have been synthesized and evaluated for their antibacterial activity against a panel of bacteria including Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, as well as for antifungal activity against species like Aspergillus niger and Aspergillus flavus.
-
Anthelmintic Activity: Novel 6-fluoro benzothiazole substituted thiazolidinones have been synthesized and screened for their anthelmintic activity.
Experimental Protocols
Synthesis of 2-Substituted Benzothiazole Derivatives
A common method for the synthesis of 2-arylbenzothiazoles is the condensation reaction of 2-aminothiophenol with an appropriate aldehyde or acyl chloride.[1]
Example: Synthesis of 2-(4-chlorophenyl)benzothiazole [1]
-
Reaction Setup: Dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as toluene in a round-bottom flask.
-
Addition of Reagents: Add pyridine to the solution, followed by the dropwise addition of 4-chlorobenzoyl chloride (1 equivalent).
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to obtain the pure 2-(4-chlorophenyl)benzothiazole.
-
Crystallization: Recrystallize the purified compound from an appropriate solvent system, such as ethanol/water, to grow single crystals suitable for X-ray diffraction analysis.
Single-Crystal X-ray Crystallography Workflow
The determination of a crystal structure using single-crystal X-ray diffraction involves several key steps.[3][4]
-
Crystal Selection and Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffracted X-rays are integrated and corrected for various experimental factors.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using computational methods such as direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the accuracy of the atomic positions, bond lengths, and bond angles.
-
Validation and Deposition: The final crystal structure is validated to ensure its quality and deposited in a crystallographic database.
Visualizations
Caption: Workflow for Single-Crystal X-ray Structure Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Prudent Disposal of 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole based on available safety information for structurally similar compounds. No specific safety data sheet (SDS) with complete disposal procedures for this exact compound was found. Therefore, it is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal. This guide is intended to supplement, not replace, institutional and regulatory protocols.
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for specialized reagents like this compound is paramount. This document outlines the essential safety considerations and step-by-step procedures for the appropriate disposal of this compound.
Immediate Safety and Hazard Profile
Key Hazards: Based on safety data for similar chlorinated and fluorinated benzothiazoles, this compound is presumed to be:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
A cause of serious eye irritation.
-
Potentially harmful to aquatic life.
Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times when handling this chemical. All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Quantitative Hazard and Disposal Information
The following table summarizes the known and inferred hazard information for this compound and related compounds, which informs the recommended disposal pathway.
| Parameter | Value / Information | Source / Notes |
| GHS Hazard Statements | H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled) | Inferred from similar compounds[1] |
| H319 (Causes serious eye irritation) | Inferred from similar compounds | |
| Primary Disposal Route | Incineration by a licensed hazardous waste disposal facility. | General recommendation for chlorinated organic compounds.[2] |
| Waste Container | Clearly labeled, sealed, and chemically compatible container. | Standard laboratory practice. |
| Environmental Precautions | Do not discharge into drains or rivers. | Prevents environmental contamination.[1] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is through a licensed hazardous waste management company. The following steps provide a procedural workflow for laboratory personnel.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, including residual product, contaminated weighing paper, and disposable labware (e.g., pipette tips, vials), in a designated, robust, and sealable hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly approved by your EHS department.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a designated solid hazardous waste container.
2. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the full chemical name: "Waste this compound".
-
Include the approximate concentration and quantity of the waste.
-
Affix the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).
3. Storage of Chemical Waste:
-
Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from incompatible materials.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the waste.
-
Provide the EHS department with all available safety information for the compound.
5. Emergency Procedures in Case of a Spill:
-
In the event of a spill, evacuate the immediate area and alert colleagues.
-
If safe to do so, and you are trained, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.
-
Collect the absorbed material and any contaminated soil or surfaces into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.
-
Report the spill to your EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with institutional safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
Essential Safety and Operational Guidance for 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole was located. The following guidance is synthesized from SDSs of structurally analogous compounds, including other chlorinated and fluorinated benzothiazole derivatives.[1][2][3][4] It is imperative to handle this compound with a high degree of caution, assuming it possesses similar or potentially greater hazards than its analogues.
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Hazard Profile
Based on analogous compounds, this compound is anticipated to be hazardous. Potential hazards include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. Always inspect PPE before use and ensure it is appropriate for the scale of the operation.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Hands | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).[6] | Follow manufacturer's specifications for breakthrough time and permeation rate. Change gloves frequently, especially after direct contact.[7] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard.[2][7] | ANSI Z87.1 (US) or EN 166 (EU). |
| Body | A laboratory coat is mandatory.[6] For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron or coveralls.[6][8] | --- |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[9][10] If engineering controls are insufficient or for spill cleanup, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[2] | Follow established respiratory protection programs.[6] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls & Preparation:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[9][10]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the work area.[2]
-
Before starting, clear the workspace of any unnecessary items and ensure all required equipment is within reach to avoid accidental spills.
2. Donning PPE:
-
Put on a lab coat, followed by safety goggles and/or a face shield.
-
Don the appropriate chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.[7]
3. Handling the Compound:
-
Wash hands thoroughly before and after handling the chemical.[3]
-
Avoid direct contact with the skin, eyes, and clothing.[2][9]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[3][5]
4. Storage:
-
Store the compound in a tightly closed, properly labeled container.[1][3]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][9]
-
Store in a locked cabinet or a secure area accessible only to authorized personnel.[1][11]
Disposal Plan
-
Waste Collection: All waste contaminated with this compound, including empty containers, used PPE, and absorbent materials from spills, must be collected in a designated, labeled, and sealed container for hazardous waste.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal plant.[1][2] Do not dispose of it down the drain or in regular trash.[4][10]
-
Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[10]
Emergency Procedures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the affected individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]
-
Spills: Evacuate the area. For small spills, use an inert absorbent material (e.g., sand, vermiculite), and collect it in a sealed container for disposal.[3] For large spills, contact your institution's environmental health and safety department.
Workflow for Handling this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. research.arizona.edu [research.arizona.edu]
- 7. pppmag.com [pppmag.com]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
